3-Phenoxypropan-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-phenoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVQSHRBALIFBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329190 | |
| Record name | 3-phenoxypropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7617-76-7 | |
| Record name | 3-phenoxypropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Phenoxypropyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Phenoxypropan-1-amine chemical properties and structure
An In-Depth Technical Guide to 3-Phenoxypropan-1-amine: Structure, Properties, and Applications in Medicinal Chemistry
Introduction
This compound is a primary amine and phenoxy ether that serves as a crucial structural motif and versatile building block in modern medicinal chemistry. Its unique combination of an aromatic phenoxy group, a flexible three-carbon aliphatic linker, and a reactive primary amine function makes it an essential precursor in the synthesis of a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its pivotal role in the development of cardiovascular and neurological drugs. For researchers and drug development professionals, a deep understanding of this molecule's characteristics is fundamental to leveraging its full potential in the design of novel therapeutics.
Chemical Structure and Nomenclature
The structural identity of a molecule is the foundation of its chemical behavior. This compound is characterized by a benzene ring linked via an ether oxygen to a propyl amine chain.
-
IUPAC Name : this compound[1]
-
Common Synonyms : (3-Phenoxy)propylamine, 1-Propanamine, 3-phenoxy-[2]
-
Molecular Weight : 151.21 g/mol [1]
The key structural features are:
-
The Phenoxy Group (C₆H₅O-) : This aromatic moiety is a common feature in many drug molecules, contributing to lipophilicity and enabling potential π-π stacking interactions with biological targets.
-
The Propyl Linker (-CH₂CH₂CH₂-) : This flexible three-carbon chain provides optimal spacing and conformational freedom, allowing the terminal amine group to orient itself effectively within a receptor's binding pocket.
-
The Primary Amine (-NH₂) : As a basic and nucleophilic center, this group is the primary site of chemical reactivity. It can be readily modified and is often protonated at physiological pH, forming ionic bonds with acidic residues in proteins.
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. These data are essential for its practical application in a laboratory or industrial setting.
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1] |
| Boiling Point | 253.9 °C at 760 mmHg | [2] |
| Density | 1.007 g/cm³ | [2] |
| Flash Point | 110.3 °C | [2] |
| Refractive Index | 1.521 | [2] |
| Vapor Pressure | 0.0178 mmHg at 25°C | [2] |
The molecule's relatively high boiling point is consistent with its molecular weight and the presence of hydrogen bonding via the amine group. Its density is slightly greater than water. The amine group confers basicity to the molecule, making it soluble in acidic aqueous solutions.
Spectroscopic Profile
Spectroscopic analysis is critical for structure verification and purity assessment. The expected spectral characteristics for this compound are as follows:
-
Infrared (IR) Spectroscopy : As a primary amine, it will exhibit two characteristic N-H stretching bands in the region of 3400-3300 cm⁻¹.[3][4] Other key signals include C-N stretching (1250-1020 cm⁻¹), a strong aromatic C-O ether stretch (around 1250 cm⁻¹), and aromatic C-H bands.[3][4] The presence of the N-H bend around 1600 cm⁻¹ further confirms the primary amine group.[5]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum provides a clear map of the molecule's structure.
-
Aromatic Protons : Multiplets between δ 6.8-7.3 ppm (5H).
-
O-CH₂ Protons : A triplet at approximately δ 4.0 ppm.
-
N-CH₂ Protons : A triplet around δ 2.8 ppm.
-
Central CH₂ Protons : A multiplet (quintet or sextet) near δ 1.9 ppm.
-
NH₂ Protons : A broad singlet that can appear over a wide range (δ 0.5-3.0 ppm) and will disappear upon D₂O exchange.[3][6]
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbon spectrum will show distinct signals for the aromatic carbons, with the ether-linked carbon being the most downfield. The three aliphatic carbons will appear in the δ 30-70 ppm range, with the carbon adjacent to the oxygen (C-O) being the most deshielded.[6]
Synthesis and Manufacturing
The synthesis of aryloxypropanolamines is a well-established process in medicinal chemistry. A common and efficient method involves the reaction of a phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with an amine. This general strategy is the cornerstone for producing the vast majority of beta-blocker drugs.[7]
Representative Synthesis Protocol: Phenol to this compound
This two-step process illustrates a robust method for preparing the title compound.
Step 1: Synthesis of 1-phenoxy-2,3-epoxypropane
-
To a stirred solution of phenol (1.0 eq) and a suitable solvent like acetone or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Heat the mixture to reflux (approx. 60-80°C).
-
Add epichlorohydrin (1.2 eq) dropwise to the reaction mixture.
-
Maintain the reflux for several hours until TLC or HPLC analysis indicates the consumption of phenol. Causality: The base deprotonates the phenol, forming the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of epichlorohydrin in an Sₙ2 reaction, displacing the chloride.
-
After cooling, filter the mixture to remove the inorganic salts and evaporate the solvent under reduced pressure. The crude 1-phenoxy-2,3-epoxypropane can be purified by distillation or used directly in the next step.
Step 2: Epoxide Ring-Opening to form this compound This step is conceptual for producing the target amine, as direct reaction with ammonia can be low-yielding. In practice, a protected form of ammonia or a subsequent conversion is often used. The related synthesis of beta-blockers would use a primary or secondary amine here (e.g., isopropylamine for propranolol).
-
Dissolve the crude 1-phenoxy-2,3-epoxypropane (1.0 eq) in an alcohol solvent such as methanol or ethanol.
-
Add a concentrated aqueous solution of ammonia (large excess).
-
Heat the reaction in a sealed pressure vessel. The temperature and time are optimized based on scale (e.g., 80-100°C for 12-24 hours). Causality: The amine acts as a nucleophile, attacking the less sterically hindered terminal carbon of the epoxide ring, leading to the formation of an amino alcohol. This reaction yields 1-phenoxy-3-amino-2-propanol, a core structure for many beta-blockers. To obtain the target this compound, a different synthetic route is required, such as the reduction of 3-phenoxypropanenitrile.
Alternative Synthesis Workflow
A more direct route to the specific target molecule is outlined below.
Caption: Workflow for the synthesis of this compound via nitrile reduction.
Chemical Reactivity and Applications in Drug Development
The utility of this compound stems from the reactivity of its primary amine, which allows it to be incorporated into larger molecular frameworks.
Pivotal Role in Beta-Blocker Synthesis
The aryloxypropanolamine scaffold is the defining structural feature of the beta-blocker class of drugs, used to manage cardiovascular conditions like hypertension, angina, and arrhythmias.[7] These drugs function by competitively antagonizing β-adrenergic receptors.[8] While most beta-blockers are propan-2-ol derivatives (e.g., Propranolol, Metoprolol, Atenolol), the underlying phenoxy-propyl-amine structure is the key pharmacophore.[9]
The synthesis involves reacting a substituted phenol with epichlorohydrin and then opening the resulting epoxide with a suitable amine (e.g., isopropylamine, tert-butylamine), which imparts specificity and potency.[7][10]
Caption: General synthetic pathway for aryloxypropanolamine beta-blockers.
Scaffold for Antidepressants
The broader aryloxyalkylamine chemical class is also central to other important drugs. A close structural relative, 3-phenoxy-3-phenylpropan-1-amine (PPPA), served as the foundational scaffold from which Eli Lilly developed a series of highly successful antidepressants.[11] This includes Fluoxetine (Prozac), a selective serotonin reuptake inhibitor (SSRI), and Atomoxetine, a norepinephrine reuptake inhibitor (NRI).[11][12] This underscores the therapeutic versatility of the phenoxypropanamine core structure in targeting central nervous system receptors.
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate precautions.
-
Primary Hazards : The compound is classified as corrosive and an irritant.[1]
-
Signal Word : Warning[13]
-
Hazard Statements :
Handling Recommendations :
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is more than a simple chemical; it is a cornerstone of modern pharmaceutical synthesis. Its well-defined structure, predictable reactivity, and role as a key precursor for both cardiovascular and CNS-active drugs make it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safety is essential for any scientist or researcher aiming to innovate within the fields of drug discovery and development. The continued exploration of this and related scaffolds promises to yield new generations of targeted and effective therapeutics.
References
- 1. (3-Phenoxypropyl)amine | C9H13NO | CID 418237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 7617-76-7 [chemnet.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jmedchem.com [jmedchem.com]
- 8. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 9. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 10. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 12. Fluoxetine - Wikipedia [en.wikipedia.org]
- 13. achmem.com [achmem.com]
An In-Depth Technical Guide to 3-Phenoxypropan-1-amine: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-Phenoxypropan-1-amine, a crucial chemical intermediate for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental properties, synthesis, applications, and safe handling protocols, offering field-proven insights to empower your research and development endeavors.
Core Properties and Identification
This compound is a primary amine featuring a phenoxy group linked by a propyl chain. This structural motif, known as the aryloxypropanamine scaffold, is a cornerstone in the design of numerous biologically active compounds.
Physicochemical Data
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 7617-76-7 | [1] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | |
| Boiling Point | 253.9 °C at 760 mmHg | [1] |
| Density | 1.007 g/cm³ | [1] |
| Flash Point | 110.3 °C | [1] |
| Refractive Index | 1.521 | [1] |
Chemical Structure:
Structure of this compound
Synthesis Protocol: A Validated Approach
The synthesis of this compound can be reliably achieved through a two-step process starting from phenol and 3-chloropropan-1-ol, followed by amination. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.
Step 1: Synthesis of 1-Chloro-3-phenoxypropane
The initial step involves a Williamson ether synthesis to couple phenol with a three-carbon chain bearing a terminal chloride.
-
Reaction: Phenol is deprotonated by a base to form sodium phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,3-dichloropropane.
-
Rationale: Using a di-halogenated propane allows for selective ether formation at one end while preserving the chloro group for the subsequent amination step. An excess of the dihalide can be used to minimize the formation of the diphenoxy diether byproduct.
Detailed Protocol:
-
To a stirred solution of phenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to 60 °C for 1 hour to ensure complete formation of the phenoxide.
-
Add 1,3-dichloropropane (3.0 eq) dropwise to the reaction mixture.
-
Maintain the reaction at reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting crude 1-chloro-3-phenoxypropane by vacuum distillation.
Step 2: Amination of 1-Chloro-3-phenoxypropane
The terminal chloride is then displaced with an amino group.
-
Reaction: 1-Chloro-3-phenoxypropane is treated with a source of ammonia. A common and effective method is the Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate to prevent over-alkylation.
-
Rationale: The Gabriel synthesis provides a clean route to the primary amine. The phthalimide anion is an excellent nucleophile for the displacement of the chloride. The final deprotection step with hydrazine liberates the desired primary amine.
Detailed Protocol:
-
Dissolve potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Add the purified 1-chloro-3-phenoxypropane (1.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir until TLC indicates the consumption of the starting chloride.
-
Cool the reaction mixture and add hydrazine hydrate (1.5 eq).
-
Heat the mixture to reflux for 2-4 hours, which will precipitate phthalhydrazide.
-
After cooling, filter off the precipitate and wash with a small amount of cold ethanol.
-
The filtrate contains the desired this compound. Purify by acid-base extraction followed by distillation.
Synthetic workflow for this compound.
Application in Drug Discovery: The Aryloxypropanamine Scaffold
The true significance of this compound in the pharmaceutical industry lies in its core structure, the aryloxypropanamine scaffold. This moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous blockbuster drugs, particularly those targeting the central nervous system.
The structural versatility of this scaffold allows for modifications at the aromatic ring, the amine, and the propyl chain, enabling fine-tuning of pharmacological activity.
A prime example is the development of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs). The parent compound, 3-phenoxy-3-phenylpropan-1-amine (PPPA), was derived from the antihistamine diphenhydramine and became a foundational structure for the discovery of several key antidepressants[2].
Relationship of the Aryloxypropanamine Scaffold to Key CNS Drugs.
Safety and Handling
As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.
Hazard Identification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses or goggles.
-
Use a lab coat.
-
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move person to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.
-
Spectroscopic Data for Characterization
-
¹H NMR:
-
Aromatic protons: ~6.8-7.3 ppm (multiplet, 5H)
-
-O-CH₂- protons: ~4.0 ppm (triplet)
-
-CH₂-CH₂-N- protons: ~2.0 ppm (multiplet)
-
-CH₂-N protons: ~2.8 ppm (triplet)
-
-NH₂ protons: A broad singlet, chemical shift can vary depending on solvent and concentration.
-
-
¹³C NMR:
-
Aromatic carbons: ~114-158 ppm
-
-O-CH₂- carbon: ~68 ppm
-
-CH₂-CH₂-N- carbon: ~33 ppm
-
-CH₂-N carbon: ~40 ppm
-
-
IR Spectroscopy:
-
N-H stretch (primary amine): Two bands in the region of 3300-3400 cm⁻¹
-
C-H stretch (aromatic): ~3030-3080 cm⁻¹
-
C-H stretch (aliphatic): ~2850-2960 cm⁻¹
-
C-O stretch (aryl ether): ~1240 cm⁻¹
-
C=C stretch (aromatic): ~1500 and 1600 cm⁻¹
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z = 151
-
Key Fragments: Loss of the aminopropyl side chain, cleavage of the ether bond.
-
Conclusion
This compound is more than just a simple chemical intermediate; it is a gateway to a vast and pharmacologically rich chemical space. Its aryloxypropanamine core has proven to be a highly successful scaffold in the development of drugs targeting the central nervous system. A thorough understanding of its synthesis, properties, and handling is essential for any researcher or drug development professional looking to leverage this powerful building block in their work.
References
3-Phenoxypropan-1-amine: A Comprehensive Technical Guide for Scientific Professionals
An In-depth Exploration of a Key Building Block in Modern Drug Discovery
Foreword
In the landscape of contemporary medicinal chemistry and drug development, the strategic selection of molecular scaffolds is paramount to the successful design of novel therapeutic agents. Among the myriad of structural motifs, the aryloxypropanamine framework has emerged as a particularly fruitful scaffold, underpinning the structure of numerous clinically significant pharmaceuticals. This guide focuses on a fundamental exemplar of this class: 3-Phenoxypropan-1-amine. While seemingly simple in its constitution, this molecule offers a versatile platform for synthetic elaboration and has been instrumental in the conceptual development of various drugs. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, encompassing its fundamental chemical identity, synthesis, and its pivotal role as a precursor in the creation of advanced pharmaceutical compounds.
Core Chemical Identity: IUPAC Nomenclature and Synonyms
The unambiguous identification of a chemical entity is the cornerstone of scientific communication and reproducibility. This compound is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).
The IUPAC name for this compound is This compound .[1]
This name is derived by identifying the longest carbon chain containing the principal functional group, which in this case is the amine group. The three-carbon chain is a propane backbone. The amine group is located at position 1, leading to "propan-1-amine". A phenoxy group (a phenyl ring attached via an oxygen atom) is substituted at position 3.
In addition to its formal IUPAC name, this compound is known by several synonyms in commercial and scientific literature. These include:
It is crucial for researchers to be familiar with these synonyms to ensure comprehensive literature searches and accurate material sourcing. The unique Chemical Abstracts Service (CAS) Registry Number for this compound is 7617-76-7 , which serves as a definitive identifier across different databases and suppliers.[1]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is essential for its handling, storage, and application in synthetic protocols. The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₃NO[1][2] |
| Molecular Weight | 151.21 g/mol [1][2] |
| Boiling Point | 253.9 °C at 760 mmHg[1] |
| Density | 1.007 g/cm³[1] |
| Refractive Index | 1.521[1] |
| Flash Point | 110.3 °C[1] |
| Vapor Pressure | 0.0178 mmHg at 25 °C[1] |
These properties indicate that this compound is a relatively high-boiling liquid under standard conditions, with a density slightly greater than water. Its high flash point suggests a lower risk of flammability compared to more volatile amines.
Synthesis and Chemical Reactivity
The synthesis of this compound and its derivatives is a topic of significant interest, particularly in the context of preparing pharmaceutical intermediates. The core structure allows for a variety of synthetic transformations, primarily involving the terminal amine and the aromatic ring.
A common and conceptually straightforward approach to synthesizing the this compound backbone involves the reaction of phenol with a suitable three-carbon synthon bearing a masked or precursor amine functionality.
A representative synthetic workflow is depicted below:
Caption: General synthetic route to this compound.
In this generalized scheme, phenol is first deprotonated by a suitable base to form the more nucleophilic phenoxide ion. This then undergoes a nucleophilic substitution reaction with a three-carbon electrophile. Subsequent reduction of the nitrile group yields the desired primary amine. The choice of reagents and reaction conditions can be optimized to maximize yield and purity.
The reactivity of this compound is dominated by its primary amine functionality. This group can readily undergo a wide range of chemical transformations, including:
-
N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Salt Formation: Reaction with acids to form ammonium salts, which can be useful for purification or formulation.
The phenoxy moiety can also be functionalized, typically through electrophilic aromatic substitution, although the ether linkage is generally stable to many reaction conditions.
The Aryloxypropanamine Scaffold in Drug Development
The true significance of this compound in the pharmaceutical sciences lies in its role as a foundational scaffold for a class of drugs known as aryloxypropanamines. This structural motif is present in a variety of therapeutic agents, most notably in antidepressants that act as monoamine reuptake inhibitors.
The development of these drugs often originated from modifications of earlier compounds. For instance, the antidepressant PPPA (3-phenoxy-3-phenylpropan-1-amine) was derived from the antihistamine diphenhydramine.[3] PPPA, in turn, served as a template for the discovery of several other important antidepressant medications.[3]
A logical diagram illustrating the structural relationship and evolution of several key drugs from the aryloxypropanamine scaffold is presented below:
Caption: Structural relationship of this compound to key drugs.
The aryloxypropanamine scaffold is a privileged structure in medicinal chemistry due to its ability to present key pharmacophoric features in a defined three-dimensional space, allowing for potent and selective interactions with biological targets such as neurotransmitter transporters. The specific substitutions on the phenyl ring and the amine nitrogen are critical for modulating the activity and selectivity of these compounds. For example, the introduction of a trifluoromethyl group on the phenoxy ring is a key feature of fluoxetine.[4]
Experimental Protocol: A Representative Synthesis of a Fluoxetine Precursor
To provide a practical context, the following is a representative, literature-inspired protocol for the synthesis of a key intermediate in the production of fluoxetine, illustrating the application of the this compound core structure. This protocol is for informational purposes and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Objective: To synthesize 3-(methylamino)-1-phenyl-1-propanol, a precursor to fluoxetine, via the reduction of an enaminone.[5]
Materials:
-
3-(Methylamino)-1-phenyl-2-propen-1-one
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid (HOAc)
-
Ethyl acetate (EtOAc)
-
4 M Aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(methylamino)-1-phenyl-2-propen-1-one (e.g., 3.7 mmol) in glacial acetic acid (e.g., 15 mL).[5]
-
Cooling: Cool the solution to 5-10 °C using an ice bath.
-
Addition of Reducing Agent: While vigorously stirring, add sodium borohydride (e.g., 21.0 mmol) portion-wise over a period of approximately 30 minutes, maintaining the temperature between 5-10 °C.[5]
-
Reaction Quenching and Work-up: After the addition is complete, continue stirring for a designated period (e.g., 1-2 hours) while allowing the reaction to slowly warm to room temperature. Carefully quench the reaction by the dropwise addition of 4 M aqueous sodium hydroxide under cooling, until the pH of the solution is approximately 12.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 70 mL).[5]
-
Washing and Drying: Wash the combined organic layers with water (e.g., 50 mL) and then dry over anhydrous sodium sulfate.[5]
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, 3-methylamino-1-phenyl-1-propanol, as an oil.[5]
Self-Validation and Causality:
-
Choice of Reducing Agent: Sodium borohydride in acetic acid is a milder reducing system compared to lithium aluminum hydride, offering good selectivity for the reduction of the enaminone. The acidic medium protonates the enamine, facilitating hydride attack.
-
Temperature Control: The initial cooling and portion-wise addition of NaBH₄ are critical to control the exothermic reaction and prevent side reactions.
-
Aqueous Work-up: The basic work-up neutralizes the acetic acid and deprotonates the amine, ensuring it is in its free base form for efficient extraction into the organic solvent.
-
Extraction and Drying: Multiple extractions with ethyl acetate ensure quantitative recovery of the product from the aqueous phase. Drying with sodium sulfate removes residual water, which is important for obtaining a pure product upon solvent evaporation.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives. It is classified as a substance that can cause severe skin burns and eye damage.[6]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[8]
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Clean mouth with water and seek medical attention. Do not induce vomiting.[6][7]
Always consult the most current Safety Data Sheet (SDS) for the specific compound being used for complete and detailed safety information.[6][7][8]
Conclusion
This compound, while a structurally unassuming molecule, represents a cornerstone of modern medicinal chemistry. Its versatile synthesis and the reactivity of its primary amine function have established it as a critical building block for a wide range of pharmaceuticals, particularly those targeting the central nervous system. A thorough understanding of its chemical identity, properties, synthesis, and its role as a privileged scaffold is indispensable for researchers and scientists engaged in the design and development of new therapeutic entities. The principles and protocols outlined in this guide provide a solid foundation for the effective and safe utilization of this important chemical in a research and development setting.
References
- 1. This compound | 7617-76-7 [chemnet.com]
- 2. labsolu.ca [labsolu.ca]
- 3. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 4. N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine chloride | C17H18ClF3NO- | CID 44669843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Biological Activities of 3-Phenoxypropan-1-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-phenoxypropan-1-amine scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. Its inherent structural flexibility and synthetic tractability have allowed for the development of numerous derivatives with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the multifaceted biological landscape of this compound and its analogs, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this versatile chemical framework.
Antidepressant Activity: Modulation of Monoamine Neurotransmitters
A significant number of this compound derivatives exhibit potent antidepressant effects, primarily by modulating the levels of monoamine neurotransmitters in the synaptic cleft. This is achieved through the inhibition of norepinephrine (NE) and serotonin (5-HT) reuptake transporters.
Mechanism of Action: Norepinephrine and Serotonin Reuptake Inhibition
The therapeutic efficacy of many antidepressants derived from the this compound core, such as atomoxetine, fluoxetine, and nisoxetine, stems from their ability to block the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1][2][3][4] By inhibiting these transporters, these compounds increase the extracellular concentrations of norepinephrine and serotonin, respectively, enhancing neurotransmission in brain regions critical for mood regulation.[1][3][5]
-
Atomoxetine , a selective norepinephrine reuptake inhibitor (NRI), primarily targets the NET, leading to increased norepinephrine levels, particularly in the prefrontal cortex.[1][3][6] This mechanism is thought to underlie its effectiveness in treating attention-deficit/hyperactivity disorder (ADHD), a condition often comorbid with depression.[3][7]
-
Fluoxetine , a well-known selective serotonin reuptake inhibitor (SSRI), demonstrates high affinity for SERT, thereby increasing synaptic serotonin levels.[2][5][8] It has minimal effects on norepinephrine reuptake.[2][8]
-
Nisoxetine is another potent and selective inhibitor of norepinephrine uptake.[9][10] It is approximately 1000-fold more potent at blocking norepinephrine reuptake than serotonin reuptake.[10]
The following diagram illustrates the general mechanism of action for these compounds at the synaptic level.
Structure-Activity Relationships (SAR)
The selectivity of this compound derivatives for NET or SERT is heavily influenced by the substitution pattern on the phenoxy and phenyl rings.[4][11] For instance, the trifluoromethyl group in fluoxetine is crucial for its high affinity and selectivity for SERT.[12][13] Modifications to the amine moiety, such as N-methylation, also play a significant role in the pharmacological profile.[11]
Anticonvulsant Properties
Emerging research has highlighted the potential of this compound derivatives as anticonvulsant agents. While the exact mechanisms are still under investigation, it is hypothesized that their activity may be related to the modulation of ion channels or neurotransmitter systems involved in neuronal excitability.
Experimental Evaluation of Anticonvulsant Activity
The anticonvulsant potential of these compounds is typically assessed using a battery of preclinical models in rodents. These models are designed to mimic different types of epileptic seizures.
The MES test is a widely used model for generalized tonic-clonic seizures.[2][13] It evaluates a compound's ability to prevent the spread of seizures when neuronal circuits are maximally activated.[2]
Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice
-
Animal Preparation: Adult male mice (e.g., ICR strain, 23 ± 3 g) are used.[13] Animals are acclimated to the laboratory environment for at least 3-4 days prior to testing.[10]
-
Compound Administration: The test compound is administered, typically via oral (p.o.) or intraperitoneal (i.p.) injection, at various doses to different groups of mice.[13] A vehicle control group receives the solvent used to dissolve the compound.
-
Seizure Induction: At the time of predicted peak effect of the compound, a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[2][10][13] A drop of topical anesthetic and conductive saline is applied to the corneas before electrode placement.[2][10]
-
Observation and Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[2][10] An animal is considered protected if it does not exhibit this response.[2] The median effective dose (ED50), the dose that protects 50% of the animals, is then calculated.
The scPTZ test is a model for clonic seizures and is used to identify compounds that can raise the seizure threshold.[1][14][15]
Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice
-
Animal Preparation: Similar to the MES test, adult male mice are used and acclimated.
-
Compound Administration: The test compound or vehicle is administered to different groups of mice.
-
Chemoconvulsant Administration: At the time of peak effect, a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg for CF-1 mice) is administered.[14][16]
-
Observation and Endpoint: Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures, characterized by spasms of the forelimbs, hindlimbs, and jaw.[14] Protection is defined as the absence of these seizures. The ED50 is then determined.
The 6 Hz seizure model is considered a model of therapy-resistant focal seizures.[17][18][19][20]
Experimental Protocol: 6 Hz Psychomotor Seizure Test in Mice
-
Animal Preparation: Adult male mice are used.
-
Compound Administration: Test compounds or vehicle are administered.
-
Seizure Induction: A low-frequency, long-duration electrical stimulus (e.g., 32 mA or 44 mA, 6 Hz for 3 seconds) is delivered via corneal electrodes.[20][21]
-
Observation and Endpoint: The endpoint is the observation of stereotyped, immobile behavior (stun position) with forelimb clonus and twitching of the vibrissae.[18][20] An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulus.[17][19] The ED50 is calculated based on the percentage of protected animals at different doses.
The following diagram outlines the workflow for evaluating the anticonvulsant activity of this compound derivatives.
Antimicrobial and Antifungal Activity
Several studies have reported the antimicrobial and antifungal properties of compounds containing the aryloxypropanamine moiety. This suggests that the this compound scaffold could be a valuable starting point for the development of novel anti-infective agents.
Evaluation of Antimicrobial and Antifungal Efficacy
The in vitro antimicrobial and antifungal activity of this compound derivatives is typically determined using standardized methods such as the disk diffusion assay and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
This method provides a qualitative assessment of the antimicrobial activity of a compound.[6][22][23][24][25]
Experimental Protocol: Agar Disk Diffusion Assay
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.[6][23]
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of microbial growth.[6][23]
-
Application of Test Compound: Sterile paper disks are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.[6][23]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[25]
-
Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[6]
The broth microdilution method is a quantitative assay used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[26][27][28][29][30]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Compound Dilutions: Serial twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[28][29]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[28]
-
Controls: A positive control well (containing the microorganism and broth without the compound) and a negative control well (containing only broth) are included.[28]
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density.[27]
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[31] Inhibition of these enzymes can lead to an increase in the levels of these neurotransmitters, which is a therapeutic strategy for depression and neurodegenerative diseases.[31][32] Some this compound derivatives have been investigated as potential MAO inhibitors.
In Vitro MAO Inhibition Assay
The inhibitory activity of compounds against MAO-A and MAO-B can be determined using fluorometric or spectrophotometric assays.[31][32][33][34][35]
Experimental Protocol: Fluorometric MAO Inhibitor Screening Assay
-
Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B enzymes are used.[33] A suitable substrate, such as kynuramine or tyramine, is prepared in an assay buffer.[32][33]
-
Compound Incubation: The test compounds at various concentrations are pre-incubated with the MAO enzyme.[35]
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction. The reaction produces hydrogen peroxide (H2O2) as a byproduct.[32]
-
Detection: A fluorescent probe that reacts with H2O2 in the presence of a developer is used to generate a fluorescent signal.[34][35] The fluorescence intensity is measured over time.
-
Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition for each compound concentration is determined. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is then calculated.[33]
Cardiovascular Effects
Given that many this compound derivatives modulate the levels of norepinephrine and serotonin, which play crucial roles in cardiovascular regulation, it is essential to assess their cardiovascular safety profile.[3][8][36][37][38] Both SSRIs and NRIs have been reported to have cardiovascular effects, including changes in heart rate and blood pressure, and in some cases, proarrhythmic potential.[3][5][8][9][12][36][37][38][39]
In Vitro Cardiovascular Safety Assessment
A key component of cardiovascular safety pharmacology is the evaluation of a compound's effect on cardiac ion channels, particularly the hERG (human Ether-à-go-go-Related Gene) potassium channel, as inhibition of this channel can lead to QT interval prolongation and life-threatening arrhythmias.[4][11][40]
Experimental Protocol: hERG Channel Assay (Automated Patch Clamp)
-
Cell Culture: A stable cell line expressing the hERG channel (e.g., HEK-293 cells) is used.[40]
-
Compound Application: The test compound is applied to the cells at various concentrations.
-
Electrophysiological Recording: The whole-cell patch-clamp technique is used to record the hERG current in response to a specific voltage protocol. Automated patch-clamp systems allow for high-throughput screening.[11]
-
Data Analysis: The effect of the compound on the hERG current is quantified, and the IC50 value for channel inhibition is determined.
Ex Vivo Cardiovascular Assessment: Langendorff Isolated Heart Model
The Langendorff isolated heart preparation is an ex vivo model used to study the direct effects of compounds on cardiac function, including contractility, heart rate, and coronary flow, in the absence of systemic influences.[7][41][42][43][44]
Experimental Protocol: Langendorff Isolated Perfused Rodent Heart
-
Heart Isolation: The heart is rapidly excised from an anesthetized rodent (e.g., rat or guinea pig) and mounted on a Langendorff apparatus via aortic cannulation.[41][44]
-
Retrograde Perfusion: The heart is perfused in a retrograde manner through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow.[41][43] This forces the perfusate into the coronary arteries, maintaining the viability and beating of the heart.[43]
-
Parameter Measurement: Various cardiac parameters are continuously monitored, including left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow (CF).
-
Compound Administration: The test compound is infused into the perfusion solution at different concentrations.
-
Data Analysis: The effects of the compound on the measured cardiac parameters are recorded and analyzed to determine its inotropic, chronotropic, and vasoactive properties.
The following diagram illustrates the key stages in assessing the cardiovascular safety of this compound derivatives.
Analgesic and Anti-inflammatory Potential
Derivatives of arylpropionic acid, which share some structural similarities with the this compound scaffold, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[1][12][33][45] This suggests that this compound derivatives may also possess analgesic and anti-inflammatory properties.
Evaluation of Analgesic and Anti-inflammatory Activity
Preclinical evaluation of analgesic and anti-inflammatory effects often involves in vivo models of pain and inflammation.
-
Analgesic Activity: Models such as the hot plate test and the acetic acid-induced writhing test can be used to assess central and peripheral analgesic effects, respectively.[14][22]
-
Anti-inflammatory Activity: The carrageenan-induced paw edema model is a standard method to evaluate the anti-inflammatory potential of a compound.[1]
Conclusion
The this compound scaffold represents a highly versatile and pharmacologically significant platform for the design and development of novel therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including antidepressant, anticonvulsant, antimicrobial, MAO inhibitory, and potential analgesic and anti-inflammatory effects. A thorough understanding of the structure-activity relationships and the application of robust experimental methodologies are crucial for the successful optimization of lead compounds derived from this promising chemical framework. This guide provides a comprehensive overview of these aspects, aiming to facilitate further research and innovation in this exciting area of medicinal chemistry.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. Cardiovascular effects of selective serotonin reuptake inhibitors and other novel antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Cardiovascular safety pharmacology: in vitro strategies and improvements in technology and evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. anxietycentre.com [anxietycentre.com]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. [Cardiovascular effects of selective serotonin reuptake inhibitor antidepressants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Safety Pharmacology Study on Cardiovascular System - Creative Biolabs [creative-biolabs.com]
- 12. Cardiovascular adverse events associated with norepinephrine-dopamine reuptake inhibitors: a pharmacovigilance study of the FDA Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. researchgate.net [researchgate.net]
- 20. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 21. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. hardydiagnostics.com [hardydiagnostics.com]
- 24. apec.org [apec.org]
- 25. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 26. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 29. youtube.com [youtube.com]
- 30. protocols.io [protocols.io]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. bioassaysys.com [bioassaysys.com]
- 33. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 34. sigmaaldrich.cn [sigmaaldrich.cn]
- 35. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 36. Selective serotonin reuptake inhibitors and cardiovascular events: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Norepinephrine reuptake inhibitors and risk of antihypertensive treatment intensification and major adverse cardiovascular events in patients with stable hypertension and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Improved preclinical cardiovascular therapeutic indices with long-term inhibition of norepinephrine reuptake using reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. ClinicalTrials.gov [clinicaltrials.gov]
- 40. criver.com [criver.com]
- 41. bio-protocol.org [bio-protocol.org]
- 42. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
- 43. Langendorff heart - Wikipedia [en.wikipedia.org]
- 44. SutherlandandHearse [southalabama.edu]
- 45. benchchem.com [benchchem.com]
The Versatile Scaffold: A Technical Guide to the Biological Mechanisms of 3-Phenoxypropan-1-amine Derivatives
Introduction: The Prominence of the 3-Phenoxypropan-1-amine Core
In the landscape of medicinal chemistry, the this compound scaffold has emerged as a privileged structure, serving as the foundational framework for a multitude of biologically active agents. Its inherent structural and electronic properties, characterized by an aromatic phenoxy group, a flexible propanamine linker, and a terminal amine, provide a versatile template for molecular design and optimization. This guide delves into the diverse mechanisms of action exhibited by derivatives of this core structure, offering insights for researchers, scientists, and drug development professionals. We will explore how strategic modifications to this scaffold unlock a range of therapeutic activities, from modulating central nervous system targets to combating infectious diseases.
Modulation of the Central Nervous System: Monoamine Reuptake Inhibition
A significant class of drugs derived from the this compound scaffold exerts its effects on the central nervous system by inhibiting the reuptake of monoamine neurotransmitters. This mechanism is central to the action of widely prescribed antidepressants.
Primary Molecular Targets: Serotonin and Norepinephrine Transporters
Key derivatives of this compound, such as fluoxetine (a selective serotonin reuptake inhibitor, SSRI) and atomoxetine (a norepinephrine reuptake inhibitor, NRI), are designed to bind with high affinity to monoamine transporters, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] These transporters are integral membrane proteins responsible for clearing serotonin and norepinephrine from the synaptic cleft, thereby terminating their signaling.
Mechanism of Reuptake Inhibition
By competitively binding to SERT or NET, these drugs block the reuptake of their respective neurotransmitters into the presynaptic neuron. This leads to an increased concentration and prolonged residence time of serotonin or norepinephrine in the synaptic cleft, enhancing neurotransmission. The sustained activation of postsynaptic receptors is believed to underlie the therapeutic effects of these drugs in treating depression and other mood disorders.
Signaling Pathway: Monoamine Reuptake Inhibition
Caption: Inhibition of monoamine reuptake by this compound derivatives.
Experimental Protocol: Synaptosomal Monoamine Transporter Uptake Assay
This protocol outlines a method to assess the inhibitory potential of a test compound on SERT or NET.
1. Preparation of Synaptosomes:
- Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT) in ice-cold sucrose buffer.
- Centrifuge the homogenate at low speed to remove nuclei and cell debris.
- Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.
- Resuspend the synaptosomal pellet in a physiological buffer.
2. Uptake Assay:
- Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or a reference inhibitor (e.g., fluoxetine for SERT).
- Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]serotonin).
- Incubate at 37°C for a short period (e.g., 5-10 minutes).
- Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.
3. Quantification and Data Analysis:
- Measure the radioactivity retained on the filters using liquid scintillation counting.
- Calculate the specific uptake by subtracting non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor).
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific uptake) by non-linear regression analysis of the concentration-response curve.
Antimicrobial Mechanisms of Action
Derivatives of the this compound scaffold have also demonstrated promising activity against a range of microbial pathogens.
Membrane Disruption: A Key Antibacterial Strategy
Certain derivatives, such as 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol (SPI009), have been shown to exert their bactericidal effects by causing extensive damage to the bacterial cell membrane.[2] This mechanism is particularly advantageous as it is less likely to induce resistance compared to targeting specific metabolic pathways. The amphipathic nature of these molecules allows them to intercalate into the lipid bilayer, disrupting its integrity and leading to leakage of cellular contents and ultimately cell death.
Diagram: Bacterial Membrane Disruption
References
Spectroscopic data (NMR, IR, Mass Spec) of 3-Phenoxypropan-1-amine
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Phenoxypropan-1-amine
Foreword: A Framework for Structural Elucidation
In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of molecular entities is the bedrock upon which all subsequent work is built. This compound (C₉H₁₃NO, CAS No: 588-39-6), a versatile intermediate, presents a classic case for the application of modern spectroscopic techniques. Its structure, comprising an aromatic ether, a flexible alkyl chain, and a primary amine, offers distinct signatures across various analytical platforms.
This guide eschews a rigid template, instead adopting a narrative that mirrors the logical workflow of a senior scientist tasked with comprehensive structural verification. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), not merely as data-generating techniques, but as interconnected tools for deductive reasoning. The protocols herein are presented as self-validating systems, and the interpretations are grounded in established physicochemical principles, providing researchers and drug development professionals with a robust framework for the characterization of this and similar molecules. While complete, verified experimental spectra for this specific compound are not widely available in public repositories, this guide provides a comprehensive analysis based on established spectroscopic principles and predicted data derived from closely related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of each proton and carbon atom. For this compound, ¹H and ¹³C NMR are essential to confirm the connectivity of the phenoxy group, the propyl chain, and the terminal amine.
Experimental Protocol: NMR Sample Preparation and Acquisition
The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation. This protocol ensures reproducibility and minimizes artifacts that can obscure genuine signals.
Rationale: The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for non-polar to moderately polar analytes, as it avoids overwhelming the spectrum with solvent protons.[1] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, providing a sharp reference signal at 0.00 ppm.
Step-by-Step Methodology:
-
Sample Preparation: Weigh approximately 10-20 mg of this compound into a clean, dry vial.[2]
-
Solvent Addition: Using a calibrated pipette, add approximately 0.6-0.7 mL of Chloroform-d (CDCl₃) containing 0.03% TMS.[2]
-
Dissolution: Gently agitate the vial to ensure the sample is fully dissolved.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.[3]
-
Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
Acquisition (¹³C NMR):
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS signal (0.00 ppm) and the ¹³C spectrum to the residual CDCl₃ signal (77.16 ppm).
¹H NMR Spectral Interpretation (Predicted)
The ¹H NMR spectrum provides a proton census, detailing their chemical environment, count, and neighboring protons.
Caption: Structure of this compound with proton labels for ¹H NMR.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Label | Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| g | Ar-H (ortho) | 6.90 - 7.00 | d (doublet) | 2H |
| f | Ar-H (meta) | 7.25 - 7.35 | t (triplet) | 2H |
| e | Ar-H (para) | 6.85 - 6.95 | t (triplet) | 1H |
| a | O-CH₂- | ~ 4.05 | t (triplet) | 2H |
| b | -CH₂- | ~ 2.00 | p (pentet) | 2H |
| c | -CH₂-N | ~ 2.90 | t (triplet) | 2H |
| d | -NH₂ | ~ 1.40 | s (broad singlet) | 2H |
Analysis:
-
Aromatic Region (δ 6.8-7.4 ppm): The signals for the phenoxy group are distinct. The meta protons (f ) are deshielded by the ring current and appear furthest downfield. The ortho (g ) and para (e ) protons are shielded by the electron-donating effect of the oxygen atom, shifting them upfield relative to the meta protons.
-
Aliphatic Chain (δ 1.4-4.1 ppm): The methylene group adjacent to the ether oxygen (a ) is the most deshielded aliphatic signal due to oxygen's electronegativity. The methylene group adjacent to the nitrogen (c ) is also deshielded, but less so than (a ). The central methylene group (b ) is the most shielded, appearing around 2.00 ppm and split into a pentet by its four neighbors.
-
Amine Protons (δ ~1.4 ppm): The -NH₂ protons (d ) typically appear as a broad singlet because of rapid chemical exchange and quadrupole broadening from the nitrogen atom.[5] Their chemical shift is variable and concentration-dependent.
¹³C NMR Spectral Interpretation (Predicted)
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state.
References
The Evolving Therapeutic Landscape of 3-Phenoxypropan-1-amine Analogs: A Technical Guide for Drug Discovery
Abstract
The 3-phenoxypropan-1-amine scaffold represents a cornerstone in modern medicinal chemistry, particularly in the realm of neuroscience. This technical guide provides an in-depth analysis of the therapeutic applications of its analogs, moving beyond a singular focus on depression to explore their potential in treating a spectrum of neurological and systemic disorders. We will dissect the core mechanisms of action, delve into the nuanced structure-activity relationships that govern target selectivity, and present detailed experimental protocols for the evaluation of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical framework for the discovery of novel therapeutics.
Introduction: From Antihistamines to CNS-Targeted Therapeutics
The journey of this compound analogs is a compelling narrative in drug discovery, originating from the structural modification of antihistamines like diphenhydramine.[1] Early investigations revealed that this chemical motif could be engineered to selectively target monoamine transporters, leading to the development of blockbuster drugs such as the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor (NRI) atomoxetine.[1][2][3] This guide will explore the established and emerging therapeutic potential of this remarkable class of compounds.
Core Mechanisms of Action
The therapeutic effects of this compound analogs are primarily attributed to their interaction with key proteins involved in neurotransmission and cellular signaling.
Monoamine Transporter Inhibition
The most well-characterized mechanism of action is the inhibition of presynaptic monoamine transporters, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2][4] By blocking these transporters, these analogs increase the synaptic concentration of serotonin and/or norepinephrine, thereby enhancing neurotransmission. The selectivity for SERT, NET, or both (dual-action) is a critical determinant of their therapeutic profile.
Below is a diagram illustrating the impact of SERT/NET inhibition at the synapse.
Monoamine Oxidase (MAO) Inhibition
A subset of this compound analogs also exhibits inhibitory activity against monoamine oxidases (MAO-A and MAO-B).[5] These mitochondrial enzymes are responsible for the degradation of monoamine neurotransmitters.[6] Inhibition of MAO leads to an increase in the presynaptic concentration of these neurotransmitters, making more available for vesicular packaging and release.[5]
The following diagram depicts the role of MAO and its inhibition.
Structure-Activity Relationships (SAR)
The therapeutic utility of this compound analogs is exquisitely dependent on their chemical structure. Subtle modifications to the core scaffold can dramatically alter potency and selectivity for SERT, NET, and other targets.
| Compound/Analog | R1 (Phenoxy Ring) | R2 (Phenyl Ring) | R3 (Amine) | Target(s) | IC50/Ki (nM) | Reference(s) |
| Fluoxetine | 4-CF3 | H | -NHCH3 | SERT, NET | SERT: 17, NET: 2700 | [2] |
| Norfluoxetine | 4-CF3 | H | -NH2 | SERT, NET | SERT: 17, NET: 2200 | [2] |
| Atomoxetine (R-isomer) | 2-CH3 | H | -NHCH3 | NET, SERT | NET: 5, SERT: 77 | [7] |
| Nisoxetine | 2-OCH3 | H | -NHCH3 | NET | - | [1] |
| (R)-Talopram | H | 4-CN | -N(CH3)2 | NET, SERT | NET: 3, SERT: 2752 | [5] |
| (S)-Citalopram | H | 4-CN | -N(CH3)2 | SERT, NET | SERT: 4, NET: 3025 | [5] |
Table 1: Structure-Activity Relationship of selected this compound analogs and related compounds at monoamine transporters. IC50/Ki values represent the concentration required to inhibit 50% of transporter activity or the inhibition constant, respectively.
Key SAR insights include:
-
Substitution on the Phenoxy Ring: The position and nature of the substituent on the phenoxy ring are critical for selectivity. For instance, a trifluoromethyl group at the 4-position of the phenoxy ring in fluoxetine confers high selectivity for SERT.[2][4] In contrast, a methyl group at the 2-position, as seen in atomoxetine, directs selectivity towards NET.[4][7]
-
Stereochemistry: The stereochemistry of the 3-position is a crucial determinant of activity. The (R)-enantiomer of atomoxetine is significantly more potent as a NET inhibitor than the (S)-enantiomer.[3]
-
Amine Substitution: The nature of the amine substituent also influences activity. Both primary and secondary amines can exhibit potent activity, as seen with norfluoxetine and fluoxetine, respectively.[2]
Emerging Therapeutic Applications
While the primary therapeutic applications of this compound analogs have been in the treatment of depression and ADHD, recent research has unveiled their potential in other therapeutic areas.
Neuropathic Pain
Several preclinical studies have demonstrated the efficacy of dual serotonin-norepinephrine reuptake inhibitors in models of neuropathic pain.[8][9] The enhancement of both serotonergic and noradrenergic signaling in descending pain pathways is thought to contribute to their analgesic effects. Fendiline, a 3,3-diphenyl-N-(1-phenylethyl)propan-1-amine derivative, has shown promise in treating chemotherapy-induced neuropathic pain.[10]
Anti-inflammatory Activity
Emerging evidence suggests that some this compound analogs may possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[11] This dual-action profile of CNS and anti-inflammatory activity could be beneficial in treating neuroinflammatory conditions.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments in the evaluation of this compound analogs.
In Vitro Monoamine Reuptake Inhibition Assay
This protocol describes a fluorescence-based assay to determine the potency of a test compound in inhibiting serotonin or norepinephrine reuptake in cells expressing the respective transporters.
Workflow Diagram:
Step-by-Step Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing human SERT or NET in appropriate media. Seed cells into 96-well black, clear-bottom plates and grow to confluence.
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Assay Procedure: a. Wash the cells with assay buffer. b. Add the test compound dilutions to the wells and pre-incubate for 10-20 minutes at 37°C. c. Initiate the uptake by adding a fluorescent monoamine substrate (e.g., a fluorescently labeled serotonin or norepinephrine analog) to all wells. d. Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for transporter-mediated uptake. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the substrate uptake (IC50) by fitting the data to a four-parameter logistic equation.
In Vivo Microdialysis for Neurotransmitter Monitoring
This protocol outlines the use of in vivo microdialysis to measure extracellular levels of serotonin and norepinephrine in the brain of freely moving rodents following administration of a test compound.
Workflow Diagram:
Step-by-Step Methodology:
-
Surgical Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.
-
Microdialysis Experiment: a. Insert a microdialysis probe into the guide cannula and connect it to a syringe pump. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). c. Collect baseline dialysate samples every 20 minutes for at least one hour. d. Administer the test compound or vehicle. e. Continue collecting dialysate samples for several hours post-administration.
-
Neurochemical Analysis: Analyze the concentration of serotonin and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of a test compound against MAO-A and MAO-B.[6]
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B, and their respective substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B).[6]
-
Assay Procedure: a. In a 96-well UV-transparent plate, add buffer, the test compound at various concentrations, and the MAO enzyme. b. Pre-incubate for 10-15 minutes at 37°C. c. Initiate the reaction by adding the substrate. d. Monitor the change in absorbance over time at a specific wavelength (e.g., 316 nm for the product of kynuramine oxidation).[6]
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of CNS-targeted therapies. The well-established roles of its analogs as monoamine reuptake inhibitors continue to be refined with the development of compounds with tailored selectivity profiles. Furthermore, the exploration of this chemical class for new indications such as neuropathic pain and inflammatory disorders opens exciting new avenues for drug discovery. A deeper understanding of the structure-activity relationships, aided by the robust experimental protocols outlined in this guide, will undoubtedly lead to the development of the next generation of innovative therapeutics based on this versatile core structure.
References
- 1. Human Metabolome Database: Showing metabocard for Atomoxetine (HMDB0014434) [hmdb.ca]
- 2. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Selective noradrenaline reuptake inhibitor atomoxetine directly blocks hERG currents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Introduction: The 3-Phenoxypropan-1-amine Scaffold as a Cornerstone of Neuropharmacology
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Phenoxypropan-1-amine Derivatives
The this compound framework represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its elegant simplicity belies a remarkable versatility, serving as the foundational structure for a multitude of highly successful central nervous system (CNS) agents. This guide delves into the intricate structure-activity relationships (SAR) that govern the pharmacological profile of these derivatives, offering a detailed exploration for researchers engaged in the design and development of novel therapeutics.
The genesis of this chemical class can be traced back to the modification of antihistamines, leading to the discovery of compounds with potent antidepressant properties.[1] The core structure consists of a three-carbon propyl chain linking a basic amine to a phenoxy ether, with an additional phenyl group attached to the same carbon as the ether linkage (C3). This arrangement provides an optimal spatial orientation of key pharmacophoric features—an aromatic ring, an ether oxygen, and a protonatable amine—that facilitates high-affinity binding to monoamine transporters.
This scaffold's true power lies in its tunability. Subtle modifications to its three primary regions—the phenoxy ring, the C3-phenyl ring, and the terminal amine—can dramatically shift the compound's potency and selectivity towards the serotonin transporter (SERT), the norepinephrine transporter (NET), or the dopamine transporter (DAT).[2] This has given rise to blockbuster drugs such as:
-
Fluoxetine (Prozac®): A selective serotonin reuptake inhibitor (SSRI) featuring a para-trifluoromethyl substituent on its phenoxy ring.[1][3]
-
Atomoxetine (Strattera®): A selective norepinephrine reuptake inhibitor (NRI) characterized by an ortho-methyl group on the phenoxy ring and a specific (R)-stereochemistry.[1][4][5]
-
Nisoxetine: Another potent NRI, distinguished by an ortho-methoxy substituent.[1]
This guide will systematically dissect the SAR of this scaffold, providing field-proven insights into the causal relationships between chemical structure and biological function, thereby empowering the rational design of next-generation neurological drugs.
The Core Scaffold: A Tripartite System for Pharmacological Modulation
The therapeutic activity of this compound derivatives is dictated by the interplay of three distinct structural domains. Understanding the role of each is paramount for targeted drug design.
Caption: Key modifiable regions of the scaffold.
-
Region 1 (Phenoxy Ring): This is the primary determinant of transporter selectivity (SERT vs. NET). The position and electronic nature of substituents on this ring are critical.
-
Region 2 (C3-Phenyl Ring): While often unsubstituted, this ring is a crucial anchor for binding within the transporter protein.
-
Region 3 (Propan-1-amine Chain): This component contains the basic nitrogen, essential for a salt-bridge interaction in the transporter binding pocket, and the chiral center at C3, which dictates the molecule's stereospecific orientation.
PART 1: Dissecting the Aromatic Rings - The Drivers of Selectivity and Affinity
The Phenoxy Ring: The Master Switch for SERT/NET Selectivity
No single structural feature has a more profound impact on the pharmacological profile of these derivatives than the substitution pattern on the phenoxy ring. The choice of substituent and its placement dictates whether the resulting compound will primarily target the serotonin or norepinephrine transporter.
-
Para-Substitution Favors SERT Inhibition: The placement of an electron-withdrawing group at the para (4-position) of the phenoxy ring is a hallmark of potent and selective serotonin reuptake inhibitors (SSRIs). The archetypal example is Fluoxetine, which contains a strongly electron-withdrawing trifluoromethyl (-CF3) group at this position.[1][3] This substitution is believed to orient the molecule optimally within the SERT binding site, enhancing affinity and selectivity over NET. Other halogenated substituents at the para-position can also confer SSRI activity.
-
Ortho-Substitution Favors NET Inhibition: Conversely, placing a small, sterically acceptable group at the ortho (2-position) of the phenoxy ring consistently steers selectivity towards the norepinephrine transporter. Atomoxetine, with its ortho-methyl group, and Nisoxetine, with its ortho-methoxy group, are canonical examples of this principle.[1] This substitution pattern appears to induce a conformational preference that is highly complementary to the topology of the NET binding pocket, while being less favorable for SERT.
The C3-Phenyl Ring: An Essential Affinity Anchor
While less frequently modified, the phenyl ring attached directly to the chiral C3 carbon is indispensable for high-affinity binding. In most clinically successful derivatives, this ring remains unsubstituted. Its role is primarily to engage in hydrophobic and π-stacking interactions deep within the transporter's central binding site. Alterations to this ring are generally detrimental to overall potency, suggesting it functions as a foundational anchor for the molecule.
PART 2: The Propan-1-amine Side Chain - Chirality and Potency
The Amine Moiety: The Key to Transporter Interaction
The terminal amine group is non-negotiable for activity. Its basic nitrogen exists in a protonated, cationic state at physiological pH, allowing it to form a critical ionic bond with a conserved aspartate residue in the binding site of all monoamine transporters.
-
Primary vs. Secondary vs. Tertiary Amines:
-
Secondary Amines (-NHCH3): This is the most common and often optimal configuration for high potency. The N-methyl group seen in Fluoxetine, Atomoxetine, and Nisoxetine strikes an ideal balance between basicity and steric bulk.[1][6]
-
Primary Amines (-NH2): These derivatives, such as Norfluoxetine (the active metabolite of Fluoxetine), are also potent inhibitors, demonstrating that the N-methyl group is not an absolute requirement.[1]
-
Tertiary Amines (-N(CH3)2): While sometimes active, N,N-dimethylated compounds often exhibit reduced potency or a different pharmacological profile, potentially due to increased steric hindrance or altered pKa.[6]
-
The Role of Stereochemistry: A Crucial Determinant of Potency
The C3 carbon, bearing both the phenyl and phenoxy groups, is a chiral center. The absolute stereochemistry at this position is critical, as the enantiomers of a given compound often display markedly different potencies and selectivities.
-
Atomoxetine: It is the pure (R)-enantiomer that is responsible for its potent and selective NRI activity.[4][7] The (S)-enantiomer is significantly less active at NET.
-
Fluoxetine: While marketed as a racemate (a 1:1 mixture of R and S enantiomers), the (S)-enantiomer (Seproxetine) is known to be the more potent contributor to its SSRI activity.[1]
This stereochemical dependence underscores the highly ordered and three-dimensional nature of the binding interaction within the transporter protein.
Caption: A typical workflow for SAR studies.
PART 3: Experimental Design - Synthesis and Biological Evaluation
To establish the SAR of novel this compound derivatives, a robust and reproducible experimental plan is essential. This involves a streamlined synthetic strategy coupled with a validated biological assay.
Generalized Synthetic Protocol
A common and effective route to this scaffold involves a multi-step process. The following is a representative protocol.
Objective: To synthesize a library of N-methyl-3-phenoxypropan-1-amine derivatives with varying substituents on the phenoxy ring.
Step 1: Synthesis of the Intermediate 3-chloro-1-phenylpropan-1-one.
-
In a reaction vessel, combine propiophenone, paraformaldehyde, and dimethylamine hydrochloride in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Cool the reaction and concentrate under reduced pressure to yield the crude Mannich base.
-
Reduce the ketone of the Mannich base using sodium borohydride in methanol at 0°C to room temperature to yield 3-(dimethylamino)-1-phenylpropan-1-ol.
-
React the alcohol with thionyl chloride in an inert solvent like dichloromethane (DCM) to yield the 3-chloro-1-phenylpropan-1-amine intermediate.
Step 2: Williamson Ether Synthesis.
-
In a flask under an inert atmosphere (e.g., nitrogen), dissolve the desired substituted phenol (e.g., 4-fluorophenol, 2-methylphenol) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the phenol, forming the sodium phenoxide salt.
-
Add the 3-chloro-1-phenylpropan-1-amine intermediate from Step 1 to the reaction mixture.
-
Heat the mixture (e.g., to 80°C) and stir for 12-24 hours until TLC indicates consumption of the starting materials.
-
Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate). Dry and concentrate to yield the crude product.
Step 3: Purification.
-
Purify the crude product from Step 2 using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes, to obtain the pure this compound derivative.
Protocol: In Vitro Monoamine Reuptake Inhibition Assay
This assay is the gold standard for determining the potency and selectivity of compounds at SERT, NET, and DAT.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human SERT, NET, and DAT.
Materials:
-
Cell Lines: CHO or HEK293 cells stably expressing the recombinant human SERT, NET, or DAT.
-
Radioligands: [³H]Serotonin (for SERT), [³H]Norepinephrine (for NET), [³H]Dopamine (for DAT).
-
Assay Buffer: Krebs-Ringer-HEPES buffer.
-
Reference Inhibitors: Fluoxetine (SERT), Desipramine (NET), GBR12909 (DAT).
-
96-well plates, scintillation vials, liquid scintillation fluid, and a scintillation counter.
Procedure:
-
Cell Plating: Plate the transporter-expressing cells in 96-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the various concentrations of test compounds or reference inhibitors for 15-20 minutes at room temperature.
-
Initiation of Uptake: Add the specific [³H]-labeled monoamine to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis & Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials containing scintillation fluid.
-
Quantification: Measure the radioactivity in each vial using a scintillation counter. Non-specific uptake is determined in the presence of a high concentration of a known inhibitor.
Data Analysis:
-
Calculate the specific uptake at each compound concentration by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
Caption: Workflow for the in vitro reuptake assay.
Summary of Key Structure-Activity Relationships
The following table summarizes the core SAR principles for designing this compound derivatives.
| Structural Feature | Modification | Resulting Pharmacological Profile | Example(s) |
| Phenoxy Ring | Para-substitution with electron-withdrawing group | Potent & Selective SERT Inhibition (SSRI) | Fluoxetine (-CF3)[1][3] |
| Ortho-substitution with small, neutral group | Potent & Selective NET Inhibition (NRI) | Atomoxetine (-CH3), Nisoxetine (-OCH3)[1] | |
| Amine Group | Secondary Amine (-NHCH3) | Generally optimal for high potency at both SERT & NET | Fluoxetine, Atomoxetine[6] |
| Primary Amine (-NH2) | Retains significant activity | Norfluoxetine[1] | |
| Stereochemistry at C3 | (R)-Enantiomer | Often critical for high-affinity NET binding | Atomoxetine[7] |
| (S)-Enantiomer | Often contributes more to SERT binding | Seproxetine (S-Fluoxetine)[1] |
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of targeted medicinal chemistry. The well-defined and highly predictable structure-activity relationships discussed herein provide a clear roadmap for the rational design of novel monoamine reuptake inhibitors. The key takeaways are unambiguous: selectivity is primarily governed by the substitution pattern on the phenoxy ring, while potency is fine-tuned by the nature of the amine and the precise stereochemistry at the C3 position.
Future research in this area will likely focus on several exciting avenues:
-
Dual and Triple Reuptake Inhibitors: By carefully combining SAR principles, it is possible to design single molecules that inhibit multiple transporters (e.g., SERT/NET or SERT/NET/DAT), which may offer broader efficacy in treating complex mood disorders.[8]
-
Novel Substituents: Exploration of bioisosteric replacements and novel functional groups on the phenoxy ring could lead to derivatives with improved metabolic stability, reduced off-target effects, or unique pharmacological profiles.
-
Allosteric Modulators: Moving beyond competitive inhibition, derivatives could be designed to bind to allosteric sites on the transporters, offering a more nuanced modulation of monoamine reuptake.
By building upon this foundational SAR knowledge, the scientific community can continue to leverage the remarkable this compound scaffold to develop safer and more effective treatments for a wide range of neurological and psychiatric disorders.
References
- 1. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 2. 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Atomoxetine | C17H21NO | CID 54841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Atomoxetine - Wikipedia [en.wikipedia.org]
- 6. US4018895A - Aryloxyphenylpropylamines in treating depression - Google Patents [patents.google.com]
- 7. EP0052492B1 - 3-Aryloxy-3-phenylpropylamine - Google Patents [patents.google.com]
- 8. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Synthesis and Application of 3-Phenoxypropan-1-amine: A Cornerstone Intermediate in Modern Drug Discovery
Abstract
The 3-phenoxypropan-1-amine scaffold represents a privileged structural motif in medicinal chemistry, serving as a critical building block for a diverse range of pharmaceutically active compounds. Its unique combination of an aromatic phenoxy group, a flexible propyl linker, and a reactive primary amine makes it an invaluable intermediate for drug development, most notably in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs). This technical guide provides an in-depth review of the prevalent synthetic methodologies for this compound and its derivatives, offering detailed protocols and mechanistic insights. Furthermore, it explores the extensive utility of this scaffold, spotlighting its role in the development of blockbuster drugs and other bioactive molecules. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this pivotal chemical entity.
The Strategic Importance of the this compound Core
At its core, the significance of this compound lies in its elegant simplicity and synthetic versatility. The structure consists of a phenyl ring linked via an ether bond to a three-carbon chain, which is terminated by a primary amine. This arrangement provides an ideal framework for generating vast libraries of molecules with tailored physicochemical and pharmacological properties.
-
The Phenoxy Group: Allows for substitution on the aromatic ring to modulate electronic properties, lipophilicity, and receptor-binding interactions.
-
The Propyl Linker: Offers conformational flexibility, enabling the molecule to adopt optimal orientations within a biological target's binding pocket.
-
The Primary Amine: Serves as a key site for functionalization, allowing for the introduction of various substituents to fine-tune potency, selectivity, and pharmacokinetic profiles.
This structural blueprint is central to a class of compounds known as 3-aryloxy-3-phenylpropanamines, which includes several widely-prescribed antidepressant and neuropsychiatric medications. The foundational drug in this family, 3-phenoxy-3-phenylpropan-1-amine (PPPA), was developed by Eli Lilly and Company and became the progenitor for blockbuster drugs like fluoxetine (Prozac) and atomoxetine[1].
Key Synthetic Strategies for this compound
The synthesis of this compound can be approached through several reliable and scalable routes. The choice of method often depends on the availability of starting materials, desired purity, and the scale of the reaction. Below, we detail two of the most field-proven synthetic pathways.
Route A: Synthesis from 3-Phenoxy-1-propanol
This is a highly logical and common approach that begins with the commercially available alcohol, 3-phenoxy-1-propanol. The strategy involves the conversion of the terminal hydroxyl group into a better leaving group, followed by nucleophilic substitution with an amine source. The use of an azide intermediate is a robust and widely adopted method.
Causality Behind Experimental Choices:
-
Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. Converting it to a sulfonate ester (tosylate or mesylate) transforms it into an excellent leaving group, facilitating the subsequent nucleophilic substitution.
-
Azide as an Amine Precursor: Sodium azide is an effective and readily available nucleophile. The resulting alkyl azide is a stable intermediate that can be cleanly and efficiently reduced to the primary amine without the risk of over-alkylation, which can be a problem when using ammonia directly.
-
Reduction Step: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are powerful methods for the reduction of azides to amines, typically providing high yields.
Experimental Protocol: Synthesis via Azide Intermediate
-
Step 1: Tosylation of 3-Phenoxy-1-propanol.
-
Dissolve 3-phenoxy-1-propanol (1 equivalent) in dichloromethane (DCM) or pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Perform an aqueous work-up by washing with dilute HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-phenoxypropyl tosylate.
-
-
Step 2: Nucleophilic Substitution with Sodium Azide.
-
Dissolve the crude 3-phenoxypropyl tosylate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (1.5 equivalents) and heat the mixture to 60-80 °C.
-
Monitor the reaction by TLC. Upon completion (typically 3-5 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate and concentrate to yield 3-azidopropyl phenyl ether.
-
-
Step 3: Reduction of the Azide to the Amine.
-
Carefully add a solution of the 3-azidopropyl phenyl ether in anhydrous tetrahydrofuran (THF) to a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in THF at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction cautiously at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography to afford pure this compound.
-
Route B: Synthesis via Williamson Ether Synthesis
An alternative and equally powerful strategy involves forming the characteristic ether linkage as a key step. This is achieved through the Williamson ether synthesis, reacting phenol with a suitable 3-carbon electrophile that already contains a protected amine functionality.
Causality Behind Experimental Choices:
-
Phenoxide Formation: Phenol is not nucleophilic enough to readily react with an alkyl halide. A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the phenol and generate the much more nucleophilic phenoxide anion[2]. K₂CO₃ is a milder, safer, and more economical choice for large-scale synthesis.
-
Amine Protection: Using an electrophile like 3-chloropropan-1-amine directly would lead to side reactions, including self-condensation and N-alkylation of the product. Therefore, the amine must be protected. The phthalimide group is an excellent choice as it is robust, prevents N-alkylation, and can be cleanly removed in a final step.
-
Deprotection: Hydrazine hydrate is the classic reagent for cleaving the phthalimide group (Gabriel synthesis), yielding the desired primary amine and the phthalhydrazide byproduct, which often precipitates from the solution, simplifying purification.
Experimental Protocol: Synthesis via Gabriel Amine Synthesis
-
Step 1: Synthesis of N-(3-bromopropyl)phthalimide.
-
This starting material is commercially available or can be prepared by reacting 1,3-dibromopropane with potassium phthalimide.
-
-
Step 2: Williamson Ether Synthesis.
-
To a solution of phenol (1 equivalent) in a solvent like acetone or DMF, add anhydrous potassium carbonate (1.5 equivalents)[2].
-
Add N-(3-bromopropyl)phthalimide (1 equivalent) to the suspension.
-
Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.
-
The residue can be purified by recrystallization or column chromatography to yield N-[3-(phenoxy)propyl]phthalimide.
-
-
Step 3: Phthalimide Deprotection.
-
Dissolve the N-[3-(phenoxy)propyl]phthalimide in ethanol.
-
Add hydrazine hydrate (2-3 equivalents) and heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture, acidify with concentrated HCl, and filter to remove the precipitate.
-
Concentrate the filtrate, then make the solution basic with aqueous NaOH and extract the product with an organic solvent like ether or DCM.
-
Dry the organic layer, filter, and remove the solvent to yield this compound.
-
Comparative Summary of Synthetic Routes
| Feature | Route A: From 3-Phenoxy-1-propanol | Route B: Williamson Ether Synthesis |
| Starting Materials | 3-Phenoxy-1-propanol, TsCl, NaN₃ | Phenol, N-(3-halopropyl)phthalimide, K₂CO₃ |
| Key Reactions | Tosylation, Azide Substitution, Reduction | Williamson Ether Synthesis, Gabriel Deprotection |
| Number of Steps | 3 | 2 (if phthalimide synthon is purchased) |
| Key Reagents | LiAlH₄ (pyrophoric), Sodium Azide (toxic) | Hydrazine (toxic, corrosive) |
| Pros | High yields, clean reduction, reliable | Convergent, avoids highly reactive intermediates |
| Cons | Use of hazardous reagents (azide, hydride) | Phthalhydrazide removal can be cumbersome |
Applications in Drug Development: A Scaffold for Success
The true value of the this compound scaffold is realized in its application as a foundational intermediate for a multitude of high-impact pharmaceuticals. By modifying the core structure—typically through N-alkylation and substitution on the phenoxy and/or an additional phenyl ring—medicinal chemists have developed drugs targeting the central nervous system.
Key Pharmaceutical Derivatives:
-
Fluoxetine (Prozac): An SSRI used to treat depression and other mood disorders. Its chemical name is N-methyl-3-(4-(trifluoromethyl)phenoxy)-3-phenylpropan-1-amine[1].
-
Atomoxetine: A norepinephrine reuptake inhibitor (NRI) used for the treatment of ADHD. Its chemical name is (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine[1].
-
Nisoxetine: A potent and selective NRI, primarily used as a research tool. Its structure is N-methyl-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine[1].
-
Rosartidine Intermediate: The substituted derivative, 3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine, is a key intermediate in the synthesis of Rosartidine, a histamine H₂ receptor antagonist[3].
Beyond these well-known examples, derivatives of the core scaffold have also been investigated for other therapeutic properties, including significant antimicrobial and antifungal activities, which are thought to arise from the disruption of microbial cell membranes[4].
Conclusion
This compound is far more than a simple chemical intermediate; it is a testament to the power of scaffold-based drug design. Its robust and versatile synthesis, coupled with its proven success as a pharmacophore in multiple blockbuster drugs, cements its status as a molecule of high strategic importance in the pharmaceutical industry. The synthetic routes and applications detailed in this guide underscore the enduring value and future potential of the this compound core, making it an essential component of the modern medicinal chemist's toolbox.
References
Methodological & Application
Comprehensive Guide to the Synthesis and Characterization of 3-Phenoxypropan-1-amine Hydrochloride
An Application Note for Researchers and Scientists
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 3-Phenoxypropan-1-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The described methodology is structured to ensure high yield and purity, emphasizing the underlying chemical principles and safety considerations. This guide is intended for researchers, chemists, and drug development professionals, offering a self-validating system from synthesis to characterization.
Introduction and Scientific Background
This compound and its derivatives are key intermediates in the synthesis of various biologically active molecules. The structural motif, combining a flexible propylamine chain with a rigid phenoxy group, is found in compounds targeting a range of receptors and enzymes. The hydrochloride salt form is often preferred in pharmaceutical applications as it typically enhances stability, crystallinity, and aqueous solubility, which are critical for handling and bioavailability.[1][2]
This guide details a robust and reproducible two-step synthesis route starting from the commercially available 3-phenoxy-1-propanol. The chosen pathway involves the conversion of the alcohol to a bromide intermediate, followed by a Gabriel synthesis to introduce the primary amine. The Gabriel synthesis is a classic and highly effective method for preparing primary amines from primary alkyl halides, as it elegantly circumvents the common issue of over-alkylation often encountered with direct amination methods.[3][4][5] The final step involves the conversion of the purified amine free base to its hydrochloride salt.
Overall Synthesis Scheme
The synthetic strategy is a two-step process beginning with the bromination of 3-phenoxy-1-propanol, followed by the Gabriel synthesis to yield the target primary amine, which is then converted to its hydrochloride salt.
Caption: Overall reaction scheme for the synthesis of this compound HCl.
Materials and Methods
Reagents and Materials
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent | Formula | Purity | Supplier |
| 3-Phenoxy-1-propanol | C₉H₁₂O₂ | ≥98% | Sigma-Aldrich |
| Phosphorus tribromide (PBr₃) | PBr₃ | ≥99% | Sigma-Aldrich |
| Pyridine (anhydrous) | C₅H₅N | 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 99.8% | Sigma-Aldrich |
| Potassium Phthalimide | C₈H₄KNO₂ | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 99.8% | Sigma-Aldrich |
| Hydrazine monohydrate (N₂H₄·H₂O) | H₆N₂O | ≥98% | Sigma-Aldrich |
| Ethanol (EtOH) | C₂H₅OH | ≥99.5% | Sigma-Aldrich |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | ≥99% | Sigma-Aldrich |
| Hydrochloric acid (2M in diethyl ether) | HCl | 2.0 M | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | ACS grade | Fisher Scientific |
| Magnesium sulfate (anhydrous) | MgSO₄ | ACS grade | Fisher Scientific |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
-
pH indicator strips
-
NMR Spectrometer (400 MHz or higher)
-
Mass Spectrometer
-
Melting point apparatus
Detailed Experimental Protocols
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.
-
Hazardous Reagents:
-
Phosphorus tribromide (PBr₃): Highly corrosive and reacts violently with water. Handle with extreme care.[6]
-
Pyridine: Flammable and toxic. Avoid inhalation and skin contact.
-
Hydrazine (N₂H₄): Toxic, corrosive, and a suspected carcinogen. Handle with extreme caution.[7]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.
-
-
Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[6][8][9][10][11]
Protocol Workflow
Caption: Experimental workflow for the synthesis of this compound HCl.
Step 1: Synthesis of 3-Phenoxypropyl bromide
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-phenoxy-1-propanol (10.0 g, 65.7 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add anhydrous pyridine (5.8 mL, 72.3 mmol) to the stirred solution.
-
Add phosphorus tribromide (PBr₃) (7.1 g, 26.3 mmol, 2.4 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5°C. The formation of a white precipitate (pyridinium hydrobromide) will be observed.
-
After the addition is complete, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Work-up: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil is 3-phenoxypropyl bromide, which can be used in the next step without further purification. Expected yield: ~12-13 g (85-95%).
Step 2: Synthesis of this compound (Gabriel Synthesis)
-
In a 250 mL round-bottom flask, combine the crude 3-phenoxypropyl bromide (~65.7 mmol) from the previous step with potassium phthalimide (13.4 g, 72.3 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).[3]
-
Heat the reaction mixture to 90°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 400 mL of cold water with vigorous stirring.
-
A white precipitate of N-(3-phenoxypropyl)phthalimide will form. Collect the solid by vacuum filtration and wash it with water.
-
Hydrazinolysis: Transfer the moist solid to a 500 mL round-bottom flask. Add ethanol (200 mL) and hydrazine monohydrate (4.0 mL, 82.1 mmol).[3][4]
-
Heat the mixture to reflux and maintain for 4 hours. A thick white precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and acidify with concentrated HCl to pH ~1. This dissolves the desired amine as its hydrochloride salt.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove most of the ethanol.
-
Isolation of Free Amine: Add 100 mL of water to the residue and transfer to a separatory funnel. Wash with diethyl ether (2 x 50 mL) to remove any non-basic impurities.
-
Basify the aqueous layer to pH >12 by the slow addition of 4M NaOH solution.
-
Extract the liberated free amine with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a light yellow oil. Expected yield: ~7-8 g (70-80% over two steps).
Step 3: Preparation of this compound Hydrochloride
-
Dissolve the purified this compound (~46.3 mmol) in 150 mL of anhydrous diethyl ether.[12]
-
While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately.[13]
-
Continue adding the HCl solution until the mixture tests acidic with a glass rod on moist pH paper, or until no further precipitation is observed.
-
Stir the resulting suspension for 30 minutes at room temperature.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and impurities.
-
Dry the product under vacuum to afford this compound hydrochloride as a white crystalline solid. Expected yield: >95%.
Characterization and Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | Literature values vary, typically in the range of 135-140°C |
| ¹H NMR (400 MHz, D₂O) | δ 7.40 (t, 2H, Ar-H), 7.10 (t, 1H, Ar-H), 7.00 (d, 2H, Ar-H), 4.15 (t, 2H, O-CH₂), 3.20 (t, 2H, N-CH₂), 2.15 (p, 2H, -CH₂-) |
| ¹³C NMR (100 MHz, D₂O) | δ 157.9 (Ar C-O), 130.2 (Ar CH), 122.5 (Ar CH), 115.1 (Ar CH), 65.0 (O-CH₂), 38.0 (N-CH₂), 28.5 (-CH₂-) |
| Mass Spec (ESI+) | m/z 152.10 [M+H]⁺ (for free base) |
Note: NMR chemical shifts are predictive and may vary based on solvent and concentration.[14][15]
Discussion and Conclusion
This application note presents a reliable and scalable protocol for the synthesis of this compound hydrochloride. The use of the Gabriel synthesis provides a clean conversion to the primary amine, minimizing the formation of secondary and tertiary amine byproducts.[5][16] The final salt formation step is straightforward and results in a solid product that is easy to handle, purify, and store, making it ideal for subsequent use in drug discovery and development pipelines. The self-validating nature of the protocol, from synthesis through characterization, ensures a high degree of confidence in the final product's identity and purity.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. youtube.com [youtube.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. fishersci.com [fishersci.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. achmem.com [achmem.com]
- 9. sds.edqm.eu [sds.edqm.eu]
- 10. fr.cpachem.com [fr.cpachem.com]
- 11. capotchem.com [capotchem.com]
- 12. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. youtube.com [youtube.com]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes: 3-Phenoxypropan-1-amine as a Versatile Building Block in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenoxypropan-1-amine and its derivatives represent a cornerstone structural motif in modern medicinal chemistry. This deceptively simple building block, featuring a flexible three-carbon chain linking a primary amine to a phenoxy group, provides an ideal scaffold for synthesizing a wide range of pharmacologically active agents. Its utility stems from the strategic placement of two key reactive sites: the nucleophilic primary amine and the phenoxy ring, which can be pre-functionalized or serve as a stable aromatic element.
This scaffold is most famously embodied in the structures of several blockbuster drugs that modulate monoamine neurotransmitter reuptake, including selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs).[1][2] The ability to readily modify the amine, the phenyl ring of the phenoxy group, and to introduce chirality at the benzylic position (in 3-phenyl derivatives) allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. These application notes provide an in-depth guide to the synthetic utility of the this compound scaffold, complete with detailed protocols for key transformations.
Core Synthetic Applications
The primary utility of the this compound framework lies in its role as a precursor to potent central nervous system (CNS) agents. The following sections detail its application in the synthesis of major drug classes.
Application 1: Synthesis of Selective Norepinephrine Reuptake Inhibitors (NRIs) – The Atomoxetine Family
The 3-aryloxy-3-phenylpropan-1-amine scaffold is the quintessential backbone for a class of NRIs used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[3] Atomoxetine is a prime example, where the specific stereochemistry and substitution pattern are critical for its selective inhibition of the norepinephrine transporter (NET).
Scientific Rationale: The therapeutic efficacy of Atomoxetine is almost exclusively derived from the (R)-enantiomer. The synthesis, therefore, must be highly stereoselective. The key synthetic step is the formation of the diaryl ether bond, which connects the 3-hydroxy-3-phenylpropylamine core to the substituted phenol. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, where a chiral alcohol displaces a leaving group (often fluoride) on an activated aromatic ring, or through a copper-catalyzed Ullmann-type coupling.
Synthetic Strategy Overview: A common and commercially viable route involves the reaction of a pre-formed chiral amino alcohol, (R)-N-methyl-3-hydroxy-3-phenylpropylamine, with an ortho-substituted aryl halide. The use of a strong base deprotonates the alcohol, forming an alkoxide that serves as the nucleophile for the subsequent ether formation.
Caption: Synthetic workflow for Atomoxetine.
Protocol 1: Synthesis of (R)-Atomoxetine via SNAr Reaction
This protocol describes the ether formation step using potassium tert-butoxide as the base and DMSO as the solvent, adapted from established industrial processes.[4]
Materials:
-
(R)-N-methyl-3-hydroxy-3-phenylpropylamine (1.0 equiv)
-
2-Fluorotoluene (1.6 equiv)
-
Potassium tert-butoxide (KOtBu) (1.1 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Deionized water
-
10% Hydrochloric acid (HCl)
-
45% Sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup: To a clean, dry three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (R)-N-methyl-3-hydroxy-3-phenylpropylamine (10.0 g).
-
Solvent and Reagent Addition: Add DMSO (18.0 g), followed by 2-fluorotoluene (26.7 g). Begin stirring the mixture.
-
Base Addition: Carefully add potassium tert-butoxide (6.8 g) portion-wise to the solution. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60 °C and maintain for 8 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting alcohol.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (40.0 g) and deionized water (40.0 g). Stir vigorously for 10 minutes.
-
Separate the organic layer.
-
Extract the organic layer with 10% aqueous HCl (21.8 g) to move the amine product into the aqueous phase, leaving unreacted 2-fluorotoluene in the organic layer.
-
Separate the acidic aqueous layer and basify it by adding 45% NaOH (5.5 g) until the pH is >12.
-
Extract the now basic aqueous layer twice with ethyl acetate (40.0 g each).
-
-
Isolation: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-Atomoxetine as an oil.
Data Summary Table
| Parameter | Value/Condition | Rationale |
| Base | Potassium tert-butoxide (KOtBu) | Strong, non-nucleophilic base to efficiently deprotonate the alcohol. |
| Solvent | DMSO | High-boiling, polar aprotic solvent that facilitates SNAr reactions. |
| Temperature | 60 °C | Provides sufficient energy for the reaction without causing degradation.[4] |
| Work-up | Acid/Base Extraction | Efficiently separates the basic amine product from neutral starting materials. |
| Typical Yield | >80% (for the etherification step) | This reaction is generally high-yielding on an industrial scale. |
Application 2: Synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
The this compound scaffold is also integral to the synthesis of dual serotonin-norepinephrine reuptake inhibitors (SNRIs), such as Duloxetine. While the synthesis of Duloxetine often starts from different precursors like 2-acetylthiophene, the core principle of forming an aryloxy ether bond remains a key strategic element.[5][6][7] The structural similarity highlights the versatility of the aryloxy-propanamine motif in targeting different monoamine transporters.
Scientific Rationale: In Duloxetine, the phenyl group is replaced by a thienyl group, and the phenoxy moiety is replaced by a naphthyloxy group.[6] The key transformation is the coupling of (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol with 1-fluoronaphthalene. This is followed by demethylation to yield the final secondary amine. The choice of a naphthyloxy group and the specific (S)-stereochemistry confers potent and balanced inhibitory activity at both the serotonin (SERT) and norepinephrine (NET) transporters.
Synthetic Strategy Overview:
Caption: General synthetic workflow for Duloxetine.
Protocol 2: Synthesis of (S)-N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine
This protocol details the crucial ether formation step in the synthesis of Duloxetine, using sodium hydroxide in DMSO.[6]
Materials:
-
(S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol (1.0 equiv)
-
1-Fluoronaphthalene (1.2 equiv)
-
Sodium hydroxide (NaOH) (1.08 equiv)
-
Tertiary butylammonium bromide (TBAB, phase-transfer catalyst) (0.1 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Deionized water
Procedure:
-
Base Preparation: In a suitable reactor, heat a solution of DMSO (5 L/kg of starting material) and sodium hydroxide (27 Kgs for 25 Kgs starting material) to 50-55 °C and stir for 45 minutes.
-
Reagent Addition: Add a mixture of (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol (25 Kgs), tertiary butylammonium bromide (2.5 Kgs), 1-fluoronaphthalene (30 Kgs), and additional DMSO (1 L/kg of starting material) to the reaction vessel at 50-55 °C.
-
Reaction: Stir the reaction mixture for approximately 50 hours at 60-65 °C. Monitor the reaction for completion by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to 15-20 °C.
-
Carefully quench the reaction by adding water.
-
Extract the aqueous mixture with toluene.
-
Separate the organic and aqueous layers. The toluene layer contains the desired product. This solution can be carried forward to the subsequent demethylation step.
-
Application 3: General N-Arylation for Library Synthesis
Beyond specific drug targets, the primary amine of this compound is a powerful handle for diversification through N-arylation reactions. Transition-metal-free methods using aryne precursors or palladium-catalyzed Buchwald-Hartwig amination can be employed to generate libraries of novel compounds for drug discovery.[8][9][10]
Scientific Rationale: The Buchwald-Hartwig amination is a highly versatile and functional-group-tolerant method for forming C-N bonds.[11] It allows for the coupling of the primary amine of the this compound scaffold with a wide variety of aryl halides or triflates. The choice of palladium precatalyst, ligand, and base is critical for achieving high yields and preventing side reactions. Sterically hindered biarylphosphine ligands are often preferred for their high activity.
General Protocol 3: Palladium-Catalyzed N-Arylation of this compound
This protocol provides a general framework for a Buchwald-Hartwig cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precatalyst (e.g., BrettPhos G3, 1-2 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, palladium precatalyst, and base.
-
Reagent Addition: Add the this compound, followed by the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 80-110 °C.
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or GC-MS.
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-3-phenoxypropan-1-amine.
Conclusion
This compound is a privileged scaffold in organic and medicinal chemistry. Its straightforward incorporation into high-value pharmaceutical targets like Atomoxetine and its structural relation to compounds like Duloxetine demonstrate its profound impact on drug development. The reactivity of its primary amine and the stability of the phenoxy ether linkage provide a robust platform for creating diverse molecular architectures. The protocols outlined herein serve as a practical guide for researchers looking to leverage this versatile building block in the synthesis of novel chemical entities.
References
- 1. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. US20110319664A1 - Method for preparing atomoxetine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US8362279B2 - Process for pure duloxetine hydrochloride - Google Patents [patents.google.com]
- 7. Duloxetine: Refining its Chemical Synthesis with Biocatalysis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 8. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Use of 3-Phenoxypropan-1-amine in the synthesis of fluoxetine
Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding the Core Synthesis Strategy for Fluoxetine
Fluoxetine, marketed under the brand name Prozac, is a cornerstone of modern psychopharmacology, renowned for its efficacy as a selective serotonin reuptake inhibitor (SSRI) in the treatment of depression and other psychiatric disorders.[1] Its chemical structure is (±)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. The synthesis of this molecule is a topic of significant interest in medicinal and process chemistry.
This guide provides a detailed exploration of the established synthetic routes to fluoxetine, complete with protocols and mechanistic insights. It is crucial to note at the outset that the precursor specified in the topic, 3-Phenoxypropan-1-amine, is not a standard intermediate in the principal synthetic pathways to fluoxetine. The core structure of fluoxetine contains a 3-phenyl-3-phenoxy linkage, which is typically constructed by coupling a 3-phenylpropanolamine derivative with a trifluoromethyl-substituted phenol or a related electrophile. This compound lacks the essential phenyl group at the 3-position and the N-methyl group, making it an unsuitable starting material for the conventional and optimized syntheses of fluoxetine.
This document, therefore, focuses on the scientifically validated and widely practiced methods for fluoxetine synthesis to ensure accuracy and reproducibility in a research setting.
Established Synthetic Pathways to Fluoxetine
The synthesis of fluoxetine can be broadly categorized into two main approaches: racemic synthesis and asymmetric (enantioselective) synthesis.
-
Racemic Synthesis: The original and most classic route begins with acetophenone and proceeds through a Mannich reaction to construct the aminoketone backbone. This is followed by reduction and subsequent etherification to yield racemic fluoxetine.[2]
-
Asymmetric Synthesis: To obtain specific enantiomers of fluoxetine, which have been shown to have differing pharmacological profiles, asymmetric methods are employed. These routes typically involve the asymmetric reduction of a prochiral ketone to establish the chiral alcohol intermediate.[3]
Below, we provide detailed protocols for the racemic synthesis, which is a fundamental and instructive pathway for research and development professionals.
Racemic Synthesis of Fluoxetine via Mannich Reaction
This synthetic route is a well-established method for preparing racemic fluoxetine.[2][4][5] It involves three key stages: formation of the Mannich base, reduction to the amino alcohol, and subsequent etherification and salt formation.
Overall Workflow
Caption: Workflow for the racemic synthesis of fluoxetine.
Experimental Protocols
Protocol 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride (Mannich Base)
This first step involves the condensation of acetophenone with formaldehyde and dimethylamine hydrochloride.[5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acetophenone | 120.15 | 70 g | 0.58 |
| Dimethylamine HCl | 81.54 | 60 g | 0.74 |
| Paraformaldehyde | (30.03)n | 26.2 g | 0.87 |
| Ethanol (absolute) | 46.07 | 250 mL | - |
| Concentrated HCl | 36.46 | 1 mL | - |
Procedure:
-
To a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add acetophenone, dimethylamine hydrochloride, paraformaldehyde, and absolute ethanol.
-
Add 1 mL of concentrated hydrochloric acid to the mixture to act as a catalyst.
-
Heat the mixture to reflux with vigorous stirring and maintain reflux for 2 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Further cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the white crystalline solid by vacuum filtration and wash the filter cake with cold ethanol.
-
Dry the product under vacuum to obtain 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride.
Expected Yield: Approximately 90-95%.
Protocol 2: Synthesis of N,N-Dimethyl-3-hydroxy-3-phenylpropan-1-amine
The Mannich base is reduced to the corresponding amino alcohol. Sodium borohydride is a safer and more convenient reducing agent than diborane, which was used in the original synthesis.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(Dimethylamino)-1-phenylpropan-1-one HCl | 213.70 | 10 g | 0.047 |
| Sodium Borohydride (NaBH4) | 37.83 | 1.8 g | 0.047 |
| Methanol | 32.04 | 100 mL | - |
| 1 M NaOH solution | 40.00 | As needed | - |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
Procedure:
-
Dissolve the 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride in water and basify with 1 M NaOH solution until a milky oil (the free base) separates.
-
Extract the free base with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the free Mannich base as an oil.
-
Dissolve the oily free base in 100 mL of methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.
-
Quench the reaction by carefully adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield N,N-dimethyl-3-hydroxy-3-phenylpropan-1-amine as a crude product, which can be purified by column chromatography or used directly in the next step.
Protocol 3: Synthesis of Fluoxetine
The synthesis of fluoxetine from N,N-dimethyl-3-hydroxy-3-phenylpropan-1-amine involves a demethylation followed by an etherification reaction. The original synthesis by Lilly employed a Von Braun degradation for demethylation.[2] A more direct approach involves the use of N-methyl-3-hydroxy-3-phenylpropylamine as the starting material for the etherification.[4] For the purpose of this protocol, we will describe the Williamson ether synthesis starting from N-methyl-3-hydroxy-3-phenylpropylamine.
Caption: Williamson ether synthesis step in fluoxetine production.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-methyl-3-hydroxy-3-phenylpropylamine | 165.23 | 1.65 g | 0.01 |
| Sodium Hydride (NaH, 60% dispersion in oil) | 24.00 | 0.44 g | 0.011 |
| 4-Chlorobenzotrifluoride | 180.56 | 2.0 g | 0.011 |
| Dimethyl sulfoxide (DMSO), anhydrous | 78.13 | 20 mL | - |
| Toluene | 92.14 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
Procedure:
-
In a dry three-necked flask under a nitrogen atmosphere, add N-methyl-3-hydroxy-3-phenylpropylamine and anhydrous DMSO.
-
Carefully add the sodium hydride dispersion in portions to the stirred solution. Hydrogen gas will evolve.
-
Heat the mixture to 70-80°C and stir for 1 hour to ensure complete formation of the alkoxide.
-
Cool the mixture slightly and add 4-chlorobenzotrifluoride dropwise.
-
Heat the reaction mixture to 100-110°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 50 mL of water.
-
Extract the aqueous mixture with toluene (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude fluoxetine free base as an oil.
Protocol 4: Preparation and Purification of Fluoxetine Hydrochloride
The final step is the formation of the hydrochloride salt, which is the stable and marketable form of the drug, followed by purification by recrystallization.[6][7][8]
Materials:
| Reagent | Quantity |
| Crude Fluoxetine free base | From previous step |
| Toluene | 50 mL |
| Hydrochloric acid (concentrated or as HCl gas in ether) | As needed |
| Ethyl acetate | For recrystallization |
Procedure:
-
Dissolve the crude fluoxetine free base in toluene.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in ether or bubble anhydrous HCl gas through the solution until precipitation is complete. The solution will become turbid as the hydrochloride salt precipitates.
-
Stir the suspension for 30 minutes in the ice bath.
-
Collect the white precipitate by vacuum filtration and wash with cold toluene or ether.
-
The crude fluoxetine hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethyl acetate or a mixture of dichloromethane and ethyl acetate, to yield a pure, crystalline product.[6][9]
Characterization:
The final product should be characterized by:
-
Melting Point: Compare with the literature value.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
HPLC: To determine the purity.
Conclusion
The synthesis of fluoxetine is a well-established process in pharmaceutical chemistry. The racemic synthesis via the Mannich reaction is a robust and high-yielding method that serves as an excellent case study for multistep synthesis. While alternative routes, including various asymmetric syntheses, have been developed to access enantiomerically pure fluoxetine, the pathway detailed above provides a fundamental understanding of the construction of this important molecule.[10][11] It is imperative for researchers to adhere to standard laboratory safety practices when handling the reagents and intermediates involved in these protocols.
References
- 1. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 2. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. Fluoxetine scaffold to design tandem molecular antioxidants and green catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
The Versatility of the 3-Phenoxypropan-1-amine Scaffold in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Abstract
The 3-phenoxypropan-1-amine moiety is a cornerstone in contemporary drug design, recognized as a privileged scaffold due to its prevalence in a multitude of clinically significant therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological significance, and medicinal chemistry applications of this versatile structural motif. We will delve into its critical role in the development of central nervous system (CNS) agents, particularly monoamine reuptake inhibitors, and touch upon its emerging potential in other therapeutic areas. Detailed synthetic protocols, structure-activity relationship (SAR) insights, and workflow visualizations are provided to empower researchers in leveraging this scaffold for novel drug discovery endeavors.
Introduction: The Significance of the Phenoxypropanamine Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures." The terminal phenoxy group, in particular, is a moiety found in numerous drugs, and its incorporation into a flexible propanamine chain creates a scaffold with ideal physicochemical properties for interacting with various biological targets.[1] The this compound core offers a perfect balance of lipophilicity from the phenyl ring and hydrophilicity from the amine group, connected by a flexible three-carbon linker that allows for optimal positioning within a binding pocket.
This guide will focus on the applications of this scaffold, with a primary emphasis on its most prominent role in the development of antidepressants and related neurological drugs. We will explore how subtle modifications to this core structure have led to a range of selective and potent inhibitors of neurotransmitter transporters.
A Privileged Scaffold in CNS Drug Discovery: The Monoamine Reuptake Inhibitor Family
The most profound impact of the this compound scaffold has been in the field of neuroscience, specifically in the design of monoamine reuptake inhibitors. These drugs function by blocking the reabsorption of neurotransmitters like serotonin, norepinephrine, and dopamine from the synaptic cleft, thereby increasing their availability and modulating mood, cognition, and behavior.
The parent compound for many of these drugs is 3-phenoxy-3-phenylpropan-1-amine (PPPA), which itself was described as an antidepressant.[2] From this foundational structure, medicinal chemists at Eli Lilly and other institutions have developed a blockbuster portfolio of drugs.[2]
Key examples of drugs derived from the PPPA scaffold include:
-
Fluoxetine (Prozac®): A selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression and other psychiatric disorders.[2]
-
Atomoxetine (Strattera®): A norepinephrine reuptake inhibitor (NRI) used for the treatment of attention-deficit/hyperactivity disorder (ADHD).[2]
-
Nisoxetine: Another potent and selective NRI, primarily used as a research tool.[2]
-
Duloxetine (Cymbalta®): A serotonin-norepinephrine reuptake inhibitor (SNRI) with broad applications in treating depression, anxiety, and neuropathic pain.
The success of these drugs underscores the remarkable tunability of the this compound scaffold. By introducing substituents on the phenoxy ring, the phenyl ring, or the amine, researchers have been able to fine-tune the selectivity and potency for different monoamine transporters.
Structure-Activity Relationship (SAR) Insights
The extensive development of PPPA derivatives has generated a wealth of SAR data. Key trends are summarized below:
| Modification Site | Effect on Activity and Selectivity |
| Phenoxy Ring Substitution | Substitution at the para position with an electron-withdrawing group (e.g., -CF₃ in Fluoxetine) generally enhances SSRI activity. Substitution at the ortho position with a methyl group (e.g., in Atomoxetine) or a methoxy group (e.g., in Nisoxetine) directs selectivity towards the norepinephrine transporter. |
| Amine Substitution | N-methylation is a common feature in many active compounds (e.g., Fluoxetine, Atomoxetine). The primary amine in norfluoxetine (the active metabolite of fluoxetine) also retains potent SSRI activity.[2] |
| Stereochemistry | The stereocenter at the 3-position of the propane chain is crucial for activity. For instance, (R)-atomoxetine is the active enantiomer.[3] |
The following diagram illustrates the general pharmacophore model for monoamine reuptake inhibition based on the this compound scaffold.
Caption: Pharmacophore model for monoamine reuptake inhibitors.
Synthetic Strategies and Protocols
The synthesis of this compound derivatives can be approached through several routes. A common strategy involves the preparation of a 3-amino-1-phenylpropanol intermediate, which can then be subjected to further modifications.[3][4]
General Synthetic Workflow
The diagram below outlines a generalized workflow for the synthesis and evaluation of novel this compound analogs.
Caption: General workflow for synthesis and evaluation.
Protocol: Synthesis of a Fluoxetine Analog
This protocol describes a representative synthesis of an N-methyl-3-phenoxy-3-phenylpropan-1-amine derivative, a core structure related to fluoxetine.
Step 1: Synthesis of 3-(Methylamino)-1-phenylpropan-1-ol
-
To a solution of 1-phenyl-3-methylamino-1-propen-1-one (1 equivalent) in glacial acetic acid, add sodium borohydride (approximately 5-6 equivalents) portion-wise at 5-10°C.[4]
-
Stir the reaction mixture for 30 minutes at the same temperature, then allow it to warm to room temperature and stir for an additional 3 hours.[4]
-
Carefully quench the reaction by the dropwise addition of 4 M aqueous sodium hydroxide under cooling until the solution is basic.[4]
-
Extract the aqueous layer with ethyl acetate (3 x 70 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield 3-methylamino-1-phenyl-1-propanol as an oil.[4]
Step 2: O-Arylation to form the this compound derivative
-
Dissolve the 3-(methylamino)-1-phenylpropan-1-ol (1 equivalent) and a substituted phenol (e.g., 4-chlorophenol, 1.1 equivalents) in a suitable anhydrous solvent such as toluene or THF.
-
Add a phosphine reagent (e.g., triphenylphosphine, 1.2 equivalents) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD, 1.2 equivalents) at 0°C (Mitsunobu reaction conditions).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture and purify the crude product by silica gel column chromatography to obtain the desired N-methyl-3-(substituted phenoxy)-3-phenylpropan-1-amine.
Beyond the CNS: Emerging Applications
While the CNS applications are most prominent, the phenoxypropanamine scaffold is being explored in other therapeutic areas, demonstrating its versatility.
-
Antimicrobial and Antifungal Agents: Certain amino-propanol derivatives with a phenoxy moiety have shown significant antimicrobial and antifungal properties, potentially by disrupting microbial cell membranes.[5] For example, synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]
-
Anti-inflammatory Agents: Derivatives such as 1-heteroaryl-3-phenoxypropan-2-ones have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are enzymes involved in inflammatory processes.[7][8]
-
Anticancer and Other Activities: The terminal phenoxy group is a feature in compounds with potential anticancer, anti-HIV, analgesic, and antidiabetic activities, highlighting the broad utility of this scaffold in medicinal chemistry.[1]
Conclusion and Future Perspectives
The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of high-value therapeutics, particularly in the realm of CNS disorders. Its synthetic tractability and the rich SAR data available make it an attractive framework for further optimization and exploration. Future research will likely focus on developing derivatives with novel selectivity profiles, improved metabolic stability, and applications in a wider range of diseases. The continued investigation of this "privileged" structure is a testament to the power of scaffold-based drug design in modern medicinal chemistry.
References
- 1. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 3. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 4. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Structure-activity relationship studies on 1-heteroaryl-3-phenoxypropan-2-ones acting as inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: replacement of the activated ketone group by other serine traps - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantitative Analysis of 3-Phenoxypropan-1-amine
Introduction and Scope
3-Phenoxypropan-1-amine (CAS: 7617-76-7, Molecular Formula: C₉H₁₃NO) is a primary amine containing a phenoxy ether linkage.[1] This structure is found in various pharmacologically active molecules and serves as a key intermediate in organic synthesis. The accurate and precise quantification of this compound is critical for process control, impurity profiling in active pharmaceutical ingredients (APIs), and pharmacokinetic studies.
The inherent chemical properties of primary amines, such as their basicity and potential for column adsorption, can present analytical challenges.[2][3] This guide provides two robust, validated analytical methodologies designed to address these challenges, ensuring reliable quantification in diverse matrices. We will detail a widely applicable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, suitable for routine quality control, and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis in complex biological matrices.
The protocols herein are structured to be self-validating, emphasizing the scientific rationale behind procedural steps to empower analysts to adapt and troubleshoot effectively.
Comparative Overview of Analytical Techniques
The choice between HPLC-UV and LC-MS/MS is dictated by the specific requirements of the analysis, primarily sensitivity and matrix complexity.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a workhorse technique in pharmaceutical analysis.[4] It is robust, cost-effective, and ideal for quantifying the analyte in simpler matrices like drug substances or formulations. The phenoxy group in this compound provides a suitable chromophore for UV detection, eliminating the need for derivatization.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalysis, LC-MS/MS offers unparalleled sensitivity and selectivity.[6][7] It can accurately measure picogram levels of an analyte even in highly complex matrices like plasma or urine by isolating a specific precursor ion and its characteristic product ions, effectively filtering out background noise.[8]
Method 1: Quantification by RP-HPLC with UV Detection
This method is optimized for the quantification of this compound in bulk materials and pharmaceutical formulations.
Principle of Separation
The separation is achieved using a C18 reversed-phase column. The analyte is retained on the hydrophobic stationary phase and eluted with a polar mobile phase. The inclusion of an acidic modifier (e.g., phosphoric or formic acid) in the mobile phase is critical. It protonates the primary amine group of the analyte, which minimizes peak tailing caused by interactions with residual silanols on the silica support, thereby ensuring sharp, symmetrical peaks.[9] Detection is performed at a UV wavelength where the phenoxy moiety exhibits strong absorbance.[5]
Expected Method Performance
The following table summarizes typical performance parameters for a validated HPLC method for a primary aromatic amine.[10][11]
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 – 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 – 0.6 µg/mL |
| Accuracy (% Recovery) | 98.0 – 102.0% |
| Precision (% RSD) | < 2.0% |
Detailed Experimental Protocol
3.3.1 Instrumentation and Reagents
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard (high purity).
-
Acetonitrile (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Water (HPLC or ultrapure grade).
3.3.2 Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 40:60 v/v). Rationale: The acid ensures the amine is protonated for better peak shape, and the acetonitrile/water ratio provides adequate retention on a C18 column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Rationale: Maintaining a constant temperature ensures retention time stability.
-
Detection Wavelength: 270 nm. Rationale: This wavelength is characteristic of the phenoxy chromophore, providing good sensitivity.[5]
-
Injection Volume: 10 µL.
3.3.3 Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[4]
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation (for Drug Substance): Accurately weigh a portion of the sample, dissolve in the mobile phase, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[5][12]
3.3.4 Validation and System Suitability
-
System Suitability: Before analysis, inject a working standard (e.g., 10 µg/mL) five times. The relative standard deviation (RSD) for peak area and retention time should be < 2.0%. The tailing factor for the analyte peak should be ≤ 1.5.[3]
-
Calibration: Inject the calibration standards and construct a calibration curve by plotting peak area versus concentration. Use a linear regression model to determine the concentration of the analyte in the samples.
HPLC-UV Analysis Workflow
References
- 1. This compound | 7617-76-7 [chemnet.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. phenomenex.com [phenomenex.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Separation of 3-Phenylpropylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. food.gov.uk [food.gov.uk]
- 12. chromatographyonline.com [chromatographyonline.com]
Definitive Structural Elucidation of 3-Phenoxypropan-1-amine using 1H and 13C NMR Spectroscopy
An Application Note for Researchers and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, unambiguous structural verification is a critical step in ensuring the identity, purity, and quality of synthesized intermediates and active pharmaceutical ingredients (APIs). 3-Phenoxypropan-1-amine is a valuable building block, incorporating both an aromatic ether and a primary aliphatic amine, functionalities common in pharmacologically active molecules.
This application note provides a detailed guide to the comprehensive NMR characterization of this compound. We will move beyond a simple presentation of spectral data to explain the causal relationships between the molecular structure and the observed NMR signals. This guide details not only 1D ¹H and ¹³C NMR but also advanced 2D techniques like DEPT-135, COSY, and HSQC to achieve complete and confident spectral assignment.
Molecular Structure and Predicted Spectral Features
To interpret the NMR spectra of this compound, we must first analyze its structure to identify all unique proton and carbon environments. Symmetry, or the lack thereof, dictates the number of distinct signals we expect to observe.
The structure features a monosubstituted benzene ring and a three-carbon aliphatic chain.
-
Aromatic Region: Due to the phenoxy substituent, the phenyl ring has a plane of symmetry. Therefore, we anticipate three distinct signals for the aromatic protons (ortho, meta, and para) and four signals for the aromatic carbons (ipso, ortho, meta, and para).
-
Aliphatic Region: The three methylene groups (-CH₂-) in the propyl chain are chemically distinct due to their different proximities to the electronegative oxygen and nitrogen atoms, resulting in three separate signals. The two protons of the primary amine (-NH₂) are also expected to produce a signal.
Below is the molecular structure with atom numbering that will be used for all subsequent spectral assignments.
Caption: Numbering scheme for this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment, relative number, and neighboring protons for each unique proton set.
-
Chemical Shift (δ): Protons adjacent to electronegative atoms are "deshielded" and appear at a higher chemical shift (further downfield).[1][2]
-
Aromatic Protons (H-2'/6', H-3'/5', H-4'): These typically resonate between 6.8 and 7.5 ppm. The electron-donating nature of the ether oxygen shifts the ortho (H-2'/6') and para (H-4') protons upfield relative to the meta (H-3'/5') protons.[3]
-
Methylene Protons (H-1, H-2, H-3): The -CH₂- group at C1, being directly attached to the ether oxygen, is the most deshielded of the aliphatic protons and is expected around 4.0 ppm. The -CH₂- group at C3, adjacent to the amine, is expected around 2.8-3.0 ppm.[4] The central -CH₂- group at C2 will be the most shielded of the three, appearing around 2.0 ppm.
-
Amine Protons (-NH₂): The chemical shift of N-H protons is highly variable and concentration-dependent, often appearing as a broad singlet anywhere from 1.0 to 5.0 ppm.[3][4] This broadening is due to rapid chemical exchange and quadrupolar relaxation from the nitrogen atom.[4][5]
-
-
Multiplicity (Splitting): The splitting pattern is determined by the number of adjacent protons (n) and follows the n+1 rule.[5]
-
Aromatic: The ortho and meta protons will likely appear as complex multiplets or doublets of doublets, while the para proton will appear as a triplet.
-
Aliphatic: The protons on C1 and C3 are adjacent to only the C2 protons, so they will appear as triplets (2+1=3). The protons on C2 are adjacent to protons on both C1 and C3 (2+2=4), so they are expected to appear as a quintet (4+1=5).
-
-
Integration: The area under each signal is proportional to the number of protons it represents. We expect a 2:2:1 ratio for the ortho:meta:para aromatic protons and a 2:2:2:2 ratio for the H-1:H-2:H-3:-NH₂ protons.
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| H-3'/5' (meta) | 7.31 - 7.27 | m | 2H | - |
| H-4' (para) | 6.98 - 6.94 | t | 1H | 7.4 |
| H-2'/6' (ortho) | 6.92 - 6.90 | d | 2H | 8.0 |
| H-1 | 4.08 | t | 2H | 6.2 |
| H-3 | 2.91 | t | 2H | 6.7 |
| H-2 | 2.01 | quin | 2H | 6.5 |
| -NH₂ | 1.45 | br s | 2H | - |
¹³C NMR and DEPT-135 Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. The DEPT-135 experiment is then used to differentiate carbon types. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C-1') are not observed in DEPT spectra.[6][7][8]
-
Chemical Shift (δ):
-
Aromatic Carbons: Aromatic carbons typically resonate between 110-160 ppm. The ipso-carbon (C-1'), attached to the oxygen, will be the most downfield in this region.
-
Aliphatic Carbons: The carbon attached to the ether oxygen (C-1) will be the most deshielded aliphatic carbon (around 65-70 ppm).[1] The carbon attached to the amine nitrogen (C-3) will be next (around 40 ppm), followed by the central C-2 carbon (around 30 ppm).
-
Table 2: ¹³C NMR and DEPT-135 Data for this compound (101 MHz, CDCl₃)
| Signal Assignment | ¹³C Chemical Shift (δ, ppm) | DEPT-135 Phase |
|---|---|---|
| C-1' (ipso) | 159.0 | Not Observed |
| C-3'/5' (meta) | 129.5 | Positive (CH) |
| C-4' (para) | 120.8 | Positive (CH) |
| C-2'/6' (ortho) | 114.5 | Positive (CH) |
| C-1 | 66.5 | Negative (CH₂) |
| C-3 | 40.4 | Negative (CH₂) |
| C-2 | 31.0 | Negative (CH₂) |
The DEPT-135 data confirms that the signals at 66.5, 40.4, and 31.0 ppm are all methylene (-CH₂) carbons, perfectly matching the aliphatic chain of the molecule.
2D NMR for Unambiguous Assignment: COSY and HSQC
While 1D spectra provide substantial information, 2D NMR experiments are the gold standard for confirming structural connectivity.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A cross-peak appears between two signals that are spin-spin coupled (typically over two or three bonds).[9][10]
-
Expected Correlations: We would expect to see a cross-peak between the H-1 triplet and the H-2 quintet. A second cross-peak would appear between the H-2 quintet and the H-3 triplet. This definitively confirms the -O-CH₂(1)-CH₂(2)-CH₂(3)-N- connectivity.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal it is directly attached to (a one-bond correlation).[9][10]
-
Expected Correlations: A cross-peak will connect the ¹H signal at 4.08 ppm to the ¹³C signal at 66.5 ppm, assigning both to C1/H-1. Similarly, it will link the 2.01 ppm proton signal to the 31.0 ppm carbon signal (C2/H-2) and the 2.91 ppm proton signal to the 40.4 ppm carbon signal (C3/H-3). This provides an unequivocal assignment of the entire aliphatic backbone.
-
Caption: Workflow for complete NMR structural elucidation.
Experimental Protocol
Scientific integrity demands a robust and reproducible experimental method. The following protocol outlines the steps for acquiring high-quality NMR data for this compound.
A. Sample Preparation
The quality of the final spectrum is fundamentally dependent on proper sample preparation.[11]
-
Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice as it dissolves the analyte well and its residual solvent peak (δ ≈ 7.26 ppm) does not significantly overlap with analyte signals. Ensure the solvent is of high purity.[12]
-
Analyte Concentration:
-
For ¹H NMR , dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃.[13][14] This concentration provides a good signal-to-noise ratio without causing significant line broadening.[13]
-
For ¹³C NMR and 2D experiments, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[11][14]
-
-
Sample Handling:
-
Weigh the sample into a clean, dry vial. Add the deuterated solvent and gently swirl until the sample is fully dissolved.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[14] Solids can severely degrade the magnetic field homogeneity, leading to poor spectral resolution.[11]
-
The final solution height in the NMR tube should be approximately 4-5 cm (0.5-0.6 mL) to ensure it is correctly positioned within the instrument's detection coil.[12][13][15]
-
Caption: NMR sample preparation and acquisition workflow.
B. Data Acquisition
This protocol assumes a modern 400 MHz NMR spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak. Poor shimming results in broad, distorted spectral lines.[15]
-
¹H Spectrum: Acquire a standard 1D proton spectrum. A typical experiment uses 8-16 scans with a relaxation delay of 1-2 seconds.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to lower sensitivity, this requires more scans (e.g., 256-1024) and a longer relaxation delay (2-5 seconds).
-
DEPT-135 Spectrum: Run the DEPT-135 pulse program to obtain information on carbon multiplicities.
-
COSY Spectrum: Acquire a standard gradient-selected COSY (gCOSY) experiment.
-
HSQC Spectrum: Acquire a standard gradient-selected HSQC (gHSQC) experiment optimized for one-bond C-H coupling (¹JCH ≈ 145 Hz).
C. Data Processing
Process all spectra using appropriate software (e.g., MestReNova, TopSpin, VnmrJ). This includes Fourier transformation, phase correction, baseline correction, and referencing the CDCl₃ solvent peak to δ 7.26 ppm for the ¹H spectrum and δ 77.16 ppm for the ¹³C spectrum.
Conclusion
The structural characterization of this compound is robustly achieved through a systematic application of 1D and 2D NMR techniques. The combination of ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra allows for the complete and unambiguous assignment of every proton and carbon signal in the molecule. This multi-faceted approach provides an exceptional level of confidence in the compound's identity and structure, a non-negotiable requirement in pharmaceutical research and development. The protocols and interpretive logic presented herein serve as a reliable template for the characterization of other small molecules containing similar structural motifs.
References
- 1. fiveable.me [fiveable.me]
- 2. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 3. youtube.com [youtube.com]
- 4. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 8. tecmag.com [tecmag.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. organomation.com [organomation.com]
- 12. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. depts.washington.edu [depts.washington.edu]
Derivatization of 3-Phenoxypropan-1-amine for improved analysis
Anwendungsleitfaden und Protokolle
Thema: Derivatisierung von 3-Phenoxypropan-1-amin zur verbesserten Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Zusammenfassung für die Geschäftsleitung
Die genaue Quantifizierung von 3-Phenoxypropan-1-amin, einem wichtigen Baustein in der pharmazeutischen Synthese, stellt aufgrund seiner Polarität und geringen Flüchtigkeit eine analytische Herausforderung dar. Dieser Anwendungsleitfaden beschreibt detaillierte Protokolle für die chemische Derivatisierung, um die Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC) zu verbessern. Es werden zwei primäre Methoden vorgestellt: die Acylierung mit Trifluoressigsäureanhydrid (TFAA) für die GC-MS-Analyse zur Erhöhung der Flüchtigkeit und thermischen Stabilität sowie die Fluoreszenzmarkierung mit o-Phthalaldehyd (OPA) für die hochempfindliche HPLC-Analyse. Darüber hinaus wird ein Protokoll zur chiralen Derivatisierung mit Marfey-Reagenz für die enantiomere Trennung mittels HPLC beschrieben, was für die stereoselektive Analyse in der Arzneimittelentwicklung von entscheidender Bedeutung ist. Diese Methoden bieten robuste und validierte Systeme zur Steigerung der Empfindlichkeit, Verbesserung der chromatographischen Peakform und Gewährleistung genauer Quantifizierung.
Einleitung: Die Herausforderung bei der Analyse von 3-Phenoxypropan-1-amin
3-Phenoxypropan-1-amin ist eine primäre Aminverbindung, deren direkte Analyse mittels Standard-Chromatographietechniken mit mehreren Schwierigkeiten verbunden ist. Seine primäre Aminogruppe und der polare Phenoxyrest führen zu einer geringen Flüchtigkeit und einer Tendenz zur Wechselwirkung mit aktiven Stellen im GC-System, was zu schlechten Peakformen und ungenauer Quantifizierung führt.[1] Bei der HPLC-Analyse fehlt der Verbindung ein starker Chromophor, was die Detektion mittels UV-Vis-Spektroskopie bei niedrigen Konzentrationen erschwert.
Die chemische Derivatisierung überwindet diese Einschränkungen, indem sie die polare Aminogruppe in eine weniger polare, flüchtigere und thermisch stabilere funktionelle Gruppe umwandelt.[1][2][3] Dieser Prozess verbessert nicht nur das chromatographische Verhalten, sondern kann auch eine funktionelle Gruppe einführen, die eine hochempfindliche und selektive Detektion ermöglicht, beispielsweise durch Elektroneneinfangdetektion (ECD) in der GC oder Fluoreszenzdetektion in der HPLC.[1][4]
Derivatisierung für die GC-MS-Analyse: Acylierung
Die Acylierung ist eine robuste Methode zur Derivatisierung von primären Aminen für die GC-Analyse.[5][6] Die Reaktion mit perfluorierten Anhydriden wie Trifluoressigsäureanhydrid (TFAA) führt zur Bildung stabiler und hochflüchtiger Amidderivate.[7][8][9] Die Einführung von Fluoratomen erhöht zudem die Empfindlichkeit bei der Detektion mittels ECD erheblich.[1]
Kausalität der experimentellen Entscheidungen
-
Reagenz-Auswahl (TFAA): TFAA wird aufgrund seiner hohen Reaktivität und der Flüchtigkeit seiner Derivate ausgewählt.[9][10] Die entstehenden Trifluoracetylderivate sind thermisch stabil und eignen sich hervorragend für die GC-Analyse.[8]
-
Lösungsmittel: Es wird ein wasserfreies aprotisches Lösungsmittel wie Ethylacetat oder Acetonitril verwendet, da Acylierungsreagenzien wie TFAA feuchtigkeitsempfindlich sind.[1]
-
Temperatur und Zeit: Eine moderate Erwärmung (60–70 °C) für eine kurze Dauer (15–30 Minuten) gewährleistet eine vollständige Derivatisierung, ohne dass es zu einem Abbau des Analyten oder Derivats kommt.[1]
Experimentelles Protokoll: TFAA-Derivatisierung
Materialien:
-
3-Phenoxypropan-1-amin-Probe
-
Trifluoressigsäureanhydrid (TFAA)
-
Wasserfreies Ethylacetat (oder Acetonitril)
-
Reaktionsgefäße mit PTFE-ausgekleideten Kappen
-
Heizblock oder Ofen
-
GC-MS-System
Verfahren:
-
Probenvorbereitung: Eine bekannte Menge der 3-Phenoxypropan-1-amin-Probe in ein Reaktionsgefäß geben. Falls die Probe in einem Lösungsmittel gelöst ist, dieses unter einem leichten Stickstoffstrom zur Trockne eindampfen.
-
Reagenzzugabe: 200 µL wasserfreies Ethylacetat, gefolgt von 100 µL TFAA, hinzufügen.
-
Reaktion: Das Gefäß fest verschließen und 20 Minuten bei 70 °C erhitzen.
-
Abkühlen: Das Gefäß auf Raumtemperatur abkühlen lassen.
-
Analyse: Ein geeignetes Volumen (z. B. 1 µL) der derivatisierten Probe direkt in das GC-MS-System injizieren.
Workflow der GC-MS-Derivatisierung
Abbildung 1: Workflow für die TFAA-Derivatisierung zur GC-MS-Analyse.
Derivatisierung für die HPLC-Analyse: Fluoreszenz-Markierung
Für die HPLC-Analyse ist die Derivatisierung mit einem fluoreszierenden Reagenz eine äußerst empfindliche Methode. o-Phthalaldehyd (OPA) reagiert in Gegenwart eines Thiol-Reagenzes schnell mit primären Aminen und bildet hochfluoreszierende Isoindol-Derivate.[4][11][12] Diese Methode ist besonders vorteilhaft, da OPA selbst nicht fluoresziert, wodurch Hintergrundinterferenzen minimiert werden.[4]
Kausalität der experimentellen Entscheidungen
-
Reagenz-Auswahl (OPA/Thiol): Die OPA-Reaktion ist schnell, findet bei Raumtemperatur statt und liefert Produkte mit hoher Fluoreszenzausbeute, was eine Detektion im Pikomol-Bereich ermöglicht.[11][13] Die Verwendung eines Thiol-Reagenzes (z. B. 2-Mercaptoethanol oder 3-Mercaptopropionsäure) ist für die Bildung des stabilen fluoreszierenden Isoindols unerlässlich.[4][14]
-
Puffer: Die Reaktion wird in einem Boratpuffer bei einem basischen pH-Wert (typischerweise 9,5–10,5) durchgeführt, um die nukleophile Addition des Amins an das OPA zu erleichtern.[4][15]
-
Reaktionszeit: Die Reaktion ist in der Regel innerhalb von 1–2 Minuten abgeschlossen, was sie sowohl für die Pre- als auch für die Post-Column-Derivatisierung geeignet macht.[4][16]
Experimentelles Protokoll: OPA-Derivatisierung
Materialien:
-
3-Phenoxypropan-1-amin-Probe
-
OPA-Reagenz: 50 mg o-Phthalaldehyd in 1,25 mL Methanol lösen, dann 11,25 mL 0,1 M Boratpuffer (pH 10,4) und 50 µL 2-Mercaptoethanol zugeben. Im Dunkeln bei 4 °C lagern.
-
HPLC-System mit Fluoreszenzdetektor (Ex: 340 nm, Em: 455 nm) und C18-Säule.
Verfahren:
-
Probenvorbereitung: Eine geeignete Konzentration der 3-Phenoxypropan-1-amin-Probe in einem geeigneten Lösungsmittel (z. B. Methanol/Wasser) herstellen.
-
Derivatisierung: In einem Autosampler-Vial 100 µL der Probelösung mit 100 µL des OPA-Reagenzes mischen.
-
Reaktion: Die Mischung 2 Minuten bei Raumtemperatur reagieren lassen.
-
Analyse: Sofort ein geeignetes Volumen (z. B. 20 µL) der derivatisierten Probe in das HPLC-System injizieren.
Workflow der HPLC-Derivatisierung
Abbildung 2: Workflow für die OPA-Derivatisierung zur HPLC-FLD-Analyse.
Chirale Analyse: Enantiomere Trennung mittels Derivatisierung
In der pharmazeutischen Entwicklung ist die Analyse der enantiomeren Reinheit von entscheidender Bedeutung. Da 3-Phenoxypropan-1-amin ein chirales Zentrum enthalten kann, ist eine Methode zur Trennung seiner Enantiomere erforderlich. Die Derivatisierung mit einem chiralen Reagenz, wie z. B. Marfey-Reagenz (1-Fluor-2,4-dinitrophenyl-5-L-alaninamid, FDAA), wandelt die Enantiomere in Diastereomere um.[17] Diese Diastereomere haben unterschiedliche physikalische Eigenschaften und können auf einer achiralen HPLC-Säule (typischerweise C18) getrennt werden.[18]
Kausalität der experimentellen Entscheidungen
-
Reagenz-Auswahl (Marfey-Reagenz): Marfey-Reagenz ist ein weithin verwendetes chirales Derivatisierungsreagenz, das zuverlässig Diastereomere mit primären Aminen bildet.[19][20] Die resultierenden Derivate besitzen einen starken Chromophor (Dinitrophenyl-Gruppe), der eine empfindliche UV-Detektion bei etwa 340 nm ermöglicht.
-
Reaktionsbedingungen: Die Reaktion wird unter milden basischen Bedingungen (typischerweise in einem Bicarbonatpuffer) und bei leicht erhöhter Temperatur durchgeführt, um eine vollständige Reaktion zu gewährleisten und eine kinetische Racemisierung zu vermeiden.
Experimentelles Protokoll: Derivatisierung mit Marfey-Reagenz
Materialien:
-
Racemische 3-Phenoxypropan-1-amin-Probe
-
Marfey-Reagenz (FDAA)-Lösung (1 % w/v in Aceton)
-
1 M Natriumbicarbonatlösung
-
2 M Salzsäure
-
Acetonitril
-
Wasserbad
-
HPLC-System mit UV-Detektor und C18-Säule
Verfahren:
-
Probenvorbereitung: 50 µL einer wässrigen Lösung der Aminprobe (ca. 50 µmol) in ein Reaktionsgefäß geben.
-
Reaktion: 100 µL der Marfey-Reagenz-Lösung und 20 µL 1 M Natriumbicarbonat zugeben.
-
Inkubation: Die Mischung 1 Stunde bei 40 °C in einem Wasserbad inkubieren.
-
Neutralisation: Die Reaktion durch Zugabe von 10 µL 2 M HCl stoppen.
-
Verdünnung: Die Probe mit Acetonitril/Wasser (50:50, v/v) auf ein geeignetes Volumen verdünnen.
-
Analyse: Ein geeignetes Volumen in das HPLC-System injizieren und die Diastereomere bei 340 nm detektieren.
Zusammenfassung der Methoden und erwartete Ergebnisse
| Parameter | GC-MS nach TFAA-Derivatisierung | HPLC-FLD nach OPA-Derivatisierung | HPLC-UV nach Marfey-Derivatisierung |
| Ziel | Quantitative Analyse | Hochempfindliche quantitative Analyse | Enantiomere Reinheitsbestimmung |
| Prinzip | Erhöhung der Flüchtigkeit & Stabilität | Einführung eines Fluorophors | Bildung von Diastereomeren |
| Reagenz | Trifluoressigsäureanhydrid (TFAA) | o-Phthalaldehyd (OPA) / Thiol | Marfey-Reagenz (FDAA) |
| Detektor | Massenspektrometer (MS) | Fluoreszenzdetektor (FLD) | UV-Detektor |
| Vorteile | Robuste, stabile Derivate, strukturelle Informationen durch MS | Sehr hohe Empfindlichkeit, schnelle Reaktion | Zuverlässige Trennung von Enantiomeren auf achiralen Säulen |
| Nachteile | Erfordert wasserfreie Bedingungen, potenzielle Zersetzung bei hohen Temperaturen | Derivate können instabil sein | Reagenz kann teuer sein, erfordert sorgfältige Optimierung |
Referenzen
-
BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. 1
-
Cao, X. L., et al. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. 21
-
Roth, M. (1971). O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin. PMC - NIH. 11
-
Thermo Fisher Scientific. Silylation Reagents. 22
-
Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. PubMed. 17
-
DiVA portal. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. 14
-
Fisher Scientific. Silylation Reagents. 23
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Analysis Applications of O-Phthalaldehyde: A Fluorometric Powerhouse. 12
-
Ismaili, L., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. 24
-
ResearchGate. techniques for silylation. 25
-
Zain, A. Z. M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH. 5
-
Akyüz, M., & Ata, S. (2011). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. PubMed. 26
-
Derivatizing Reagents For Detection Of Organic Compounds By HPLC. 4
-
ResearchGate. Trifluoroacetic anhydride (TFAA). 27
-
ResearchGate. Derivatization reaction of chiral amines with OPA/chiral thiol.28
-
ElectronicsAndBooks. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis. --INVALID-LINK--
-
Supelco. Bulletin 909A Guide to Derivatization Reagents for GC. 7
-
American Chemical Society. (n.d.). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+). 29
-
Studinski, C. I., et al. (2024). Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. PubMed. 19
-
ResearchGate. Acylation Derivatization Reagents. 30
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. 31
-
ACS Publications. C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. 18
-
Wang, C., et al. (2015). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. 32
-
Regis Technologies. Silylation Reagents. 33
-
ResearchGate. (n.d.). Novel protocol for highly efficient gas-phase chemical derivatization of surface amine groups using trifluoroacetic anhydride. 34
-
Semantic Scholar. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems.20
-
Google Patents. US5631374A - Reagents for detection of primary amines. 35
-
Books. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. 15
-
Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. 36
-
ResearchGate. (2025). Fluorometric Amino Acid Analysis with O-phthaldialdehyde (OPA). 13
-
ResearchGate. (2025). 2.1.2. Gas chromatography of amines as various derivatives. 6
-
Bowden, J. A. (2012). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. PMC - NIH. 37
-
Sigma-Aldrich. Product Information - 91719 Trifluoroacetic anhydride. 8
-
NINGBO INNO PHARMCHEM CO.,LTD. Enhance GC Analysis: Pentafluorobenzaldehyde for Amine Derivatization. 38
-
Sim, J. H., & Lee, H. (1999). HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization. PubMed. 39
-
Sigma-Aldrich. tfaa.pdf. 10
-
ResearchGate. (2025). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. 40
-
ResearchGate. (2025). (PDF) An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. 41
-
ResearchGate. (2025). (PDF) Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. 42
-
ChemicalBook. Trifluoroacetic anhydride- an important organic reagent. 9
-
Phenomenex. Derivatization for Gas Chromatography. 2
-
Semantic Scholar. Derivatization Methods in GC and GC/MS. 3
-
Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. 16
-
ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. 43
-
PubMed. (2014). HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. 44
References
- 1. benchchem.com [benchchem.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. diva-portal.org [diva-portal.org]
- 15. books.rsc.org [books.rsc.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. | Semantic Scholar [semanticscholar.org]
- 21. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. シリル化試薬 | Thermo Fisher Scientific [thermofisher.com]
- 23. Silylation Reagents | Fisher Scientific [fishersci.com]
- 24. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 32. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Silylation Reagents - Regis Technologies [registech.com]
- 34. researchgate.net [researchgate.net]
- 35. US5631374A - Reagents for detection of primary amines - Google Patents [patents.google.com]
- 36. documents.thermofisher.com [documents.thermofisher.com]
- 37. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 38. nbinno.com [nbinno.com]
- 39. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. researchgate.net [researchgate.net]
- 42. researchgate.net [researchgate.net]
- 43. researchgate.net [researchgate.net]
- 44. HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Phenoxypropan-1-amine as a Versatile Intermediate in the Synthesis of Novel Bioactive Compounds
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-phenoxypropan-1-amine as a pivotal intermediate in the synthesis of novel compounds. Moving beyond a simple recitation of procedures, this guide elucidates the underlying chemical principles and strategic considerations for leveraging this versatile scaffold. We will explore its application in the synthesis of two major classes of pharmaceuticals: β-adrenergic blocking agents and precursors to selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). The protocols provided are designed to be self-validating, with an emphasis on safety, reproducibility, and the rationale behind each experimental step.
The Strategic Importance of the Phenoxypropanamine Scaffold
This compound (CAS No: 7617-76-7) is a primary amine featuring a flexible three-carbon linker connecting a phenoxy group to a terminal amino group.[1] This structural motif is of profound interest in medicinal chemistry for several key reasons:
-
Pharmacophoric Significance: The aryloxypropanamine core is a well-established pharmacophore present in numerous clinically successful drugs. The ether oxygen and the terminal nitrogen are crucial for binding to various biological targets, particularly G-protein coupled receptors and neurotransmitter transporters.
-
Synthetic Tractability: The terminal primary amine serves as a versatile synthetic handle, readily undergoing a wide array of chemical transformations such as N-alkylation, acylation, and reductive amination. This allows for the systematic introduction of diverse substituents to explore structure-activity relationships (SAR).
-
Structural Analogy to Endogenous Ligands: The overall structure mimics endogenous catecholamines like adrenaline and noradrenaline, which is fundamental to its application in designing adrenergic receptor antagonists.[2]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of the starting material is paramount for successful synthesis and safe handling.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Boiling Point | 253.9°C at 760 mmHg | [1] |
| Density | 1.007 g/cm³ | [1] |
| Flash Point | 110.3°C | [1] |
| Appearance | Colorless to light yellow liquid |
Core Application: Synthesis of β-Adrenergic Antagonists (Beta-Blockers)
The phenoxypropanamine scaffold is the cornerstone of a vast number of beta-blockers used to manage cardiovascular diseases.[2] The general synthetic strategy involves the reaction of a substituted phenol with an epoxide, followed by the ring-opening of the resulting epoxide with an appropriate amine. While this compound itself can be a starting point, a more common and efficient route involves building the propanolamine side chain onto a phenolic core. The following protocol illustrates this fundamental transformation, which is central to the synthesis of compounds like propranolol and metoprolol.
General Synthetic Workflow for Beta-Blocker Precursors
The following diagram illustrates the common synthetic pathway. The key steps are the formation of a glycidyl ether from a phenol and epichlorohydrin, followed by a nucleophilic ring-opening reaction with an amine. This two-step process is a classic and reliable method for constructing the β-amino alcohol moiety characteristic of this drug class.[2]
Caption: General workflow for the synthesis of beta-blocker precursors.
Protocol: Synthesis of 1-(naphthalen-1-yloxy)-3-(isopropylamino)propan-2-ol (Propranolol)
This protocol details the synthesis of propranolol, a prototypical non-selective beta-blocker. The causality behind the choice of reagents is critical: sodium hydroxide acts as a base to deprotonate the weakly acidic 1-naphthol, forming a nucleophilic naphthoxide ion. This ion then attacks epichlorohydrin in a classic Williamson ether synthesis. The subsequent epoxide ring-opening with isopropylamine is regioselective, with the amine preferentially attacking the less sterically hindered terminal carbon of the epoxide.
Materials and Reagents:
-
1-Naphthol
-
Epichlorohydrin
-
Sodium Hydroxide (NaOH)
-
Isopropylamine
-
Ethanol
-
Toluene
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl Acetate
Procedure:
Step 1: Synthesis of 1-(naphthalen-1-yloxy)-2,3-epoxypropane
-
To a solution of 1-naphthol (1.0 eq) in a suitable solvent such as water or ethanol, add a solution of sodium hydroxide (1.1 eq) and stir until the naphthol is fully dissolved, forming the sodium naphthoxide salt.
-
Add epichlorohydrin (1.5 eq) dropwise to the reaction mixture at room temperature. Rationale: The excess epichlorohydrin ensures complete consumption of the naphthoxide and also serves as a solvent.
-
Heat the mixture to reflux (approximately 80-90°C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
After cooling to room temperature, extract the aqueous mixture with toluene (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude glycidyl ether intermediate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of Propranolol
-
Dissolve the crude 1-(naphthalen-1-yloxy)-2,3-epoxypropane from Step 1 in ethanol.
-
Add an excess of isopropylamine (3.0-5.0 eq). Rationale: The excess amine drives the reaction to completion and minimizes the formation of secondary amine byproducts.[3]
-
Reflux the mixture for 4-6 hours. Again, monitor the reaction via TLC until the starting epoxide spot has disappeared.
-
Cool the reaction mixture and remove the solvent and excess isopropylamine under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude propranolol.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure propranolol.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct structure has been synthesized.
Core Application: Synthesis of Antidepressant Precursors
This compound and its phenyl-substituted analog, 3-phenoxy-3-phenylpropan-1-amine (PPPA), are foundational structures for a range of antidepressants that act as monoamine reuptake inhibitors.[4] The most notable example is fluoxetine (Prozac), which is N-methyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine.[5] The synthesis of these compounds often involves the strategic formation of the diaryl ether bond and subsequent modification of the terminal amine.
General Synthetic Workflow for Fluoxetine-Type Compounds
The synthesis of fluoxetine and its analogs typically involves the preparation of a 3-amino-1-phenylpropan-1-ol intermediate, followed by an etherification reaction and N-methylation. The diagram below outlines a common retrosynthetic approach.
Caption: Retrosynthetic analysis of Fluoxetine.
Protocol: Synthesis of 3-(Methylamino)-1-phenylpropan-1-ol (Key Fluoxetine Intermediate)
This protocol describes a key step in the synthesis of fluoxetine: the reduction of a propenone to the corresponding amino alcohol.[6] This transformation is crucial as it sets up the stereocenter (if a chiral reduction is employed) and provides the hydroxyl group needed for the subsequent etherification step.
Materials and Reagents:
-
3-(Methylamino)-1-phenyl-2-propen-1-one
-
Sodium Borohydride (NaBH₄)
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc)
-
4M Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Prepare a solution of 3-(methylamino)-1-phenyl-2-propen-1-one (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 5-10°C using an ice-water bath. Rationale: The reduction with NaBH₄ is exothermic. Cooling prevents side reactions and ensures better control over the reaction rate.
-
Slowly add sodium borohydride (NaBH₄) (approx. 5-6 eq) in small portions to the stirred solution, maintaining the temperature below 15°C. The addition is highly exothermic and will cause vigorous gas evolution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding 4M aqueous NaOH solution dropwise under ice-bath cooling until the pH of the solution is approximately 12. Causality: The strong base neutralizes the acetic acid and deprotonates the ammonium salt of the product, liberating the free amine for extraction.
-
Extract the resulting mixture with Ethyl Acetate (EtOAc) (3 x 75 mL).
-
Combine the organic layers, wash with water (1 x 50 mL), and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude 3-(methylamino)-1-phenyl-1-propanol as an oil.[7]
Self-Validation: The product should be characterized by spectroscopic methods (¹H NMR, IR) to confirm the reduction of both the ketone and the double bond. Purity can be assessed by HPLC or GC-MS.
| Parameter | Value |
| Reaction Time | 2-3 hours |
| Temperature | 5-15°C (addition), RT (stirring) |
| Key Reagents | NaBH₄, Acetic Acid |
| Expected Yield | 75-85% |
Safety, Handling, and Storage
Working with this compound and its derivatives requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.
-
Hazards: this compound is harmful if swallowed and can cause skin and serious eye irritation.[9] It may also cause respiratory irritation.[8] Avoid inhalation of vapors and contact with skin and eyes.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.[8]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[10]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.[10]
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a gateway to a vast chemical space of biologically active molecules. The protocols and strategies outlined in this guide demonstrate its utility in constructing complex pharmaceutical agents. The synthetic versatility of its terminal amine and the inherent pharmacophoric properties of the phenoxypropanamine scaffold ensure its continued relevance in drug discovery. Future research will likely focus on developing more efficient, stereoselective, and environmentally friendly synthetic routes to chiral derivatives, further expanding the library of novel compounds that can be accessed from this invaluable building block.
References
- 1. This compound | 7617-76-7 [chemnet.com]
- 2. jmedchem.com [jmedchem.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 5. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 7. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 8. aksci.com [aksci.com]
- 9. achmem.com [achmem.com]
- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenoxypropan-1-amine
Welcome to the technical support center for the synthesis of 3-Phenoxypropan-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important molecule and its derivatives. This compound serves as a crucial structural motif in a range of pharmacologically active compounds, including notable antidepressants like Fluoxetine and Atomoxetine.[1]
The synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities, optimize your reaction conditions, and achieve consistent, high-quality results. We will delve into the causality behind common experimental issues and provide validated protocols grounded in established chemical principles.
Overview of Primary Synthetic Strategies
The most common and reliable laboratory-scale synthesis of this compound is a two-stage process. The core logic is to first construct the phenoxypropane backbone via a Williamson ether synthesis, followed by the introduction of the terminal amine group.
-
Stage 1: Formation of the Ether Linkage. This stage typically involves the reaction of a phenoxide salt with a 3-carbon electrophile containing a leaving group. A common route is the reaction of sodium phenoxide with a 3-halopropanol (e.g., 3-chloro-1-propanol) to form 3-phenoxypropan-1-ol.[2] This reaction is a classic example of the Williamson ether synthesis, a robust method for forming C-O-C bonds.[3][4]
-
Stage 2: Installation of the Amine Group. The terminal hydroxyl group of the intermediate is then converted to an amine. Direct alkylation with ammonia is often avoided due to a lack of selectivity, which leads to mixtures of primary, secondary, and tertiary amines.[5][6] To circumvent this, a more controlled method like the Gabriel synthesis is frequently employed. This involves converting the alcohol to an alkyl halide, followed by reaction with potassium phthalimide and subsequent cleavage to yield the desired primary amine exclusively.[7][8]
The following diagram illustrates this common synthetic pathway.
References
- 1. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. chemistnotes.com [chemistnotes.com]
Common side reactions in the preparation of 3-Phenoxypropan-1-amine
Welcome to the technical support center for the synthesis of 3-Phenoxypropan-1-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its preparation. The following information is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs) - General Overview
Q1: What are the primary synthetic strategies for preparing this compound, and what are their general pitfalls?
There are two predominant synthetic routes, each with its own set of common side reactions:
-
Two-Step: Williamson Ether Synthesis & Amination: This is a very common and versatile route. It typically involves first forming the phenoxy-propane backbone via a Williamson ether synthesis, followed by converting a functional group into the primary amine. A common variation is the reaction of sodium phenoxide with an N-protected 3-halopropylamine, such as N-(3-bromopropyl)phthalimide. The main challenges are controlling selectivity during the ether synthesis (O- vs. C-alkylation) and potential difficulties during the deprotection/amination step.[1][2]
-
One-Pot: Reductive Amination: This route involves the reaction of 3-phenoxypropanal with an ammonia source in the presence of a reducing agent. While efficient, this method is often plagued by side reactions such as over-alkylation leading to secondary amines and the premature reduction of the starting aldehyde.[3][4]
The choice of route often depends on the availability of starting materials, scale, and the required purity profile of the final product.
Troubleshooting Guide by Synthetic Route
Route 1: Williamson Ether Synthesis & Subsequent Amination
This route begins by forming the C-O ether bond. A typical reaction involves reacting sodium phenoxide with a suitable 3-carbon electrophile that contains a masked or precursor amine functional group.
Q2: During the synthesis of my phenoxy-propane intermediate, I'm observing an impurity with the same mass but a different NMR spectrum. What is it?
You are likely observing the formation of a C-alkylated byproduct. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) or the aromatic ring (C-alkylation), typically at the ortho or para positions.[1]
-
Causality: While O-alkylation is kinetically favored under most conditions, C-alkylation becomes more prominent with increased temperature and in certain solvents. The presence of free phenol (not fully deprotonated) can also facilitate this side reaction.
-
Troubleshooting & Mitigation:
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choice of Base & Solvent: Ensure complete deprotonation of phenol by using a strong base like sodium hydride (NaH) in an aprotic polar solvent like THF or DMF. Using potassium carbonate (K₂CO₃) is common, but ensure it is sufficiently strong and the reaction is anhydrous.
-
Counter-ion: The choice of counter-ion can influence the O/C selectivity.
-
Diagram: O- vs. C-Alkylation of Phenoxide
Caption: Competing nucleophilic attack pathways of the phenoxide ion.
Q3: I'm using the Gabriel synthesis to introduce the amine from N-(3-bromopropyl)phthalimide, but the final hydrazinolysis step is messy and gives low yields. How can I improve this?
The cleavage of the N-alkylphthalimide intermediate is a common bottleneck. While hydrazinolysis is standard, separating the product from the phthalhydrazide byproduct can be challenging.[5]
-
Causality: Phthalhydrazide is often a poorly soluble solid that can co-precipitate with the product or make extraction difficult. The alternative, acidic hydrolysis, requires harsh conditions that can degrade other functional groups and often results in poor yields.[5][6]
-
Troubleshooting & Mitigation:
-
Improved Workup: After hydrazinolysis, acidify the reaction mixture with HCl. This will protonate your desired primary amine, making it water-soluble, while the phthalhydrazide remains as a solid that can be filtered off. You can then basify the aqueous filtrate and extract your purified amine.
-
Alternative Reagents: Consider using alternative "Gabriel reagents" that allow for milder deprotection conditions. Reagents like di-tert-butyl-iminodicarboxylate can be used to form a protected amine that is easily cleaved with trifluoroacetic acid (TFA).[5]
-
Table 1: Comparison of Gabriel Synthesis Cleavage Methods
| Cleavage Method | Reagents | Conditions | Pros | Cons |
| Hydrazinolysis (Ing-Manske) | Hydrazine (N₂H₄) | Reflux in EtOH | Effective for many substrates | Phthalhydrazide byproduct can be difficult to remove.[5] |
| Acid Hydrolysis | Aq. HCl or H₂SO₄ | Harsh, prolonged heating | Simple reagents | Low yields, harsh conditions, potential for side reactions.[5][6] |
| Base Hydrolysis | Aq. NaOH or KOH | Harsh, prolonged heating | Water-soluble phthalate salt | Very harsh, can cause side reactions, often poor yields.[6] |
Route 2: Reductive Amination
This route condenses 3-phenoxypropanal with an ammonia source to form an imine (or iminium ion) in situ, which is then immediately reduced to the primary amine.
Q4: My main byproduct is 3-phenoxypropanol. How can I prevent the reduction of my starting aldehyde?
This is a classic selectivity problem in reductive amination. The reducing agent is reducing the starting aldehyde before it can form the imine.
-
Causality: This occurs when the reducing agent is too reactive and not selective for the imine/iminium ion over the carbonyl group. Sodium borohydride (NaBH₄), for example, will readily reduce aldehydes.[7]
-
Troubleshooting & Mitigation:
-
Use a Selective Reducing Agent: The key is to use a hydride donor that is less reactive towards a neutral carbonyl but highly reactive towards a protonated iminium ion.
-
Control pH: The reaction is often catalyzed by a small amount of acid (like acetic acid) which promotes the formation of the electrophilic iminium ion, the species that is readily reduced by STAB or NaBH₃CN.
-
Diagram: Selective Reduction in Reductive Amination
Caption: STAB selectively reduces the imine intermediate over the starting aldehyde.
Q5: I'm getting a significant amount of a higher molecular weight impurity, likely the secondary amine, bis(3-phenoxypropyl)amine. How can I suppress this?
Over-alkylation is the most common side reaction when targeting primary amines via reductive amination. The primary amine product is nucleophilic and can react with a second molecule of the aldehyde to form a secondary amine.[4]
-
Causality: The product (primary amine) is often more nucleophilic than the ammonia source, leading to a competitive reaction with the remaining aldehyde.
-
Troubleshooting & Mitigation:
-
Use a Large Excess of the Ammonia Source: Employing a large excess of ammonia (e.g., using ammonium acetate or a solution of ammonia in methanol) shifts the equilibrium to favor the formation of the primary amine.
-
Control Stoichiometry and Addition: Instead of a one-pot approach, consider a two-step procedure. First, form the imine, and then add the reducing agent. Alternatively, slowly add the reducing agent to the mixture to keep its concentration low, favoring the reduction of the initially formed primary imine.
-
Experimental Protocol: Minimizing Secondary Amine Formation in Reductive Amination
This protocol is designed to maximize the yield of the primary amine by using a selective reducing agent and an excess of the ammonia source.
Materials:
-
3-Phenoxypropanal
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-phenoxypropanal (1.0 eq) and dissolve it in methanol (approx. 0.2 M concentration).
-
Ammonia Source: Add ammonium acetate (3.0 to 5.0 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation. Monitor the disappearance of the aldehyde by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a single portion, add sodium triacetoxyborohydride (1.5 eq).
-
Expert Tip: STAB is moisture-sensitive but generally stable enough to be handled quickly in air. For problematic cases, slow addition of the reducing agent as a solution in an anhydrous solvent can sometimes improve selectivity.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor for the disappearance of the intermediate imine spot by TLC or LC-MS.
-
Workup - Quench: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Workup - Extraction: Dilute the mixture with water and extract three times with dichloromethane (DCM).
-
Workup - Acid Wash (Purification): Combine the organic layers and extract three times with 1 M HCl. This will move your amine product into the aqueous layer, leaving non-basic impurities (like the 3-phenoxypropanol byproduct) in the organic layer.
-
Workup - Isolation: Cool the combined acidic aqueous layers to 0 °C and carefully basify with 1 M NaOH until the pH is >10.
-
Workup - Final Extraction: Extract the basified aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the product further by silica gel column chromatography or distillation.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting peak splitting in 1H NMR of 3-Phenoxypropan-1-amine
Welcome to the technical support center for the analysis of 3-phenoxypropan-1-amine using ¹H NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with peak splitting and other spectral artifacts during their experiments. Here, we will delve into the underlying principles governing the NMR behavior of primary amines and provide practical, field-proven troubleshooting strategies to help you acquire high-quality, interpretable spectra.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for the amine (-NH₂) protons on my this compound sample a broad singlet instead of a triplet?
A1: The multiplicity of the amine protons is highly dependent on the rate of chemical exchange with other labile protons in the sample (e.g., water, other amine molecules).[1][2][3] In most common deuterated solvents like CDCl₃, this exchange is rapid on the NMR timescale. As a result, the coupling between the -NH₂ protons and the adjacent methylene (-CH₂-) group is averaged out, leading to the collapse of the expected triplet into a broad singlet. The broadening is also influenced by quadrupole effects from the ¹⁴N nucleus.
Q2: I don't see the -NH₂ peak at all in my spectrum. What could be the reason?
A2: The absence of the -NH₂ signal is a strong indication of rapid proton exchange, especially if you are using a protic deuterated solvent like D₂O or CD₃OD.[4] The amine protons exchange with the deuterium atoms of the solvent, and since deuterium is not observed in a standard ¹H NMR experiment, the signal disappears.[4] This phenomenon is the basis of the "D₂O shake" diagnostic test.
Q3: Can I ever observe the coupling between the -NH₂ and the adjacent -CH₂ protons?
A3: Yes, observing this coupling is possible under conditions that slow down the rate of proton exchange.[5] This can be achieved by:
-
Using a non-protic, hydrogen-bond-accepting solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is excellent for this purpose as it slows down the exchange of -NH₂ protons.[4][5]
-
Lowering the temperature: A low-temperature NMR experiment can also reduce the rate of exchange sufficiently to resolve the coupling.[5]
-
Ensuring a very pure and dry sample: Traces of acid, base, or water can catalyze proton exchange, so a meticulously purified and dried sample is more likely to show coupling.
Q4: The chemical shift of my -NH₂ peak seems to vary between samples. Why is that?
A4: The chemical shift of exchangeable protons like those in an amine group is highly sensitive to the sample's environment.[6] Factors that can alter the chemical shift include:
-
Concentration: Changes in concentration affect the extent of intermolecular hydrogen bonding.
-
Solvent: The polarity and hydrogen-bonding capability of the solvent will influence the chemical shift.[6]
-
Temperature: Temperature affects hydrogen bonding and exchange rates.
-
pH: The presence of acidic or basic impurities can protonate or deprotonate the amine, causing significant shifts.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered in the ¹H NMR analysis of this compound.
Predicted ¹H NMR Data for this compound
For reference, the following table outlines the expected chemical shifts and multiplicities for this compound in a common, non-exchanging scenario (e.g., in DMSO-d₆). Actual values may vary based on experimental conditions.
| Protons (Assignment) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho, para) | ~6.90 - 7.30 | Multiplet | 5H |
| O-CH₂ | ~4.05 | Triplet | 2H |
| N-CH₂ | ~2.85 | Triplet | 2H |
| CH₂-CH₂-CH₂ | ~1.95 | Quintet | 2H |
| -NH₂ | Variable (e.g., ~1.5-3.0) | Triplet (slow exchange) or Broad Singlet (fast exchange) | 2H |
Note: This data is predictive and should be used as a guideline. A reference spectrum can be found from suppliers like ChemicalBook.[7]
Symptom 1: Broad, Unresolved -NH₂ Signal and Lack of Coupling
This is the most common observation in solvents like CDCl₃. It indicates a fast to intermediate rate of chemical exchange.
Logical Troubleshooting Workflow:
References
- 1. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
- 3. protein-nmr.org.uk [protein-nmr.org.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 3-phenoxy-1-propanamine(7617-76-7) 1H NMR spectrum [chemicalbook.com]
Storage and handling guidelines for 3-Phenoxypropan-1-amine
Technical Support Center: 3-Phenoxypropan-1-amine
Welcome to the technical support guide for this compound (CAS No: 7617-76-7). This document provides researchers, scientists, and drug development professionals with essential guidelines for the safe storage and handling of this compound. Our goal is to ensure scientific integrity and user safety by explaining the causality behind each recommendation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the handling and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary risks are associated with direct contact and inhalation. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, handling this chemical requires strict adherence to safety protocols to avoid exposure.
Q2: I received my shipment of this compound. How should I store it for long-term use?
A2: Proper storage is critical to maintain the compound's purity and stability. For long-term storage, it should be kept in a tightly closed container in a refrigerator at 2-8°C.[3][4] The storage area must be cool, dry, and well-ventilated.[1][5][6] To prevent oxidative degradation, which is common in amines, storing under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.[4]
Q3: The compound appears to have a slight yellow tint, is it still usable?
A3: While some suppliers describe the compound as a clear liquid, a slight yellow tint can develop over time due to minor oxidation or impurity presence. However, a significant color change or the appearance of precipitates may indicate substantial degradation. If you observe this, it is best to verify the compound's purity through analytical methods (e.g., NMR, LC-MS) before use to ensure the integrity of your experimental results. Storing the compound under an inert atmosphere can help prevent this discoloration.[4]
Q4: What materials should I avoid when working with this compound?
A4: This compound is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[5][7] Contact with these substances can lead to vigorous, potentially hazardous reactions. Ensure that all labware is clean and free from these contaminants, and do not store this compound in proximity to these chemicals.
Q5: I'm getting inconsistent results in my experiments. Could storage or handling be the cause?
A5: Yes, inconsistent results are often linked to reagent degradation. If the compound has been stored improperly (e.g., at room temperature, exposed to air and light, or in a loosely sealed container), its purity may have been compromised. We recommend using a fresh aliquot from a properly stored stock or re-purifying the material if you suspect degradation. Always handle the compound in a well-ventilated area or chemical fume hood to prevent inhalation and exposure.[1][5]
Data & Protocols
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 7617-76-7 | [2] |
| Molecular Formula | C9H13NO | [2] |
| Molecular Weight | 151.21 g/mol | [2] |
| Purity | Typically ≥95% | [2] |
| Appearance | Liquid | [8] |
GHS Hazard Summary
| Hazard Statement | GHS Pictogram | Signal Word |
| H315: Causes skin irritation | GHS07 | Warning |
| H319: Causes serious eye irritation | GHS07 | Warning |
| H335: May cause respiratory irritation | GHS07 | Warning |
Data sourced from multiple safety data sheets.[1][2]
Recommended Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure.[9]
| Equipment | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[10] | Protects against splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[11] | Prevents skin contact, which causes irritation.[1] Gloves must be inspected before use.[7][10] |
| Skin and Body | Lab coat and closed-toe shoes.[11] | Minimizes the risk of accidental skin contact. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[1][5][12] | Avoids inhalation, which can lead to respiratory tract irritation.[1] |
Visualized Workflows
Storage Decision Workflow
This diagram outlines the decision-making process for correctly storing this compound upon receipt.
Caption: Workflow for proper storage of this compound.
Safe Handling Protocol
This flowchart details the step-by-step process for safely handling the compound during an experiment.
Caption: Step-by-step protocol for handling this compound.
Emergency Procedures
Spill & Release: In case of a spill, evacuate the area. Wear full PPE, including respiratory protection if necessary. Prevent the spill from entering drains.[1] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite), then collect it into a suitable container for disposal.[1][12]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation persists.[1][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
Fire Fighting: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1][5] During a fire, irritating and toxic gases such as carbon oxides (CO, CO2) and nitrogen oxides (NOx) may be generated.[1][5][13] Firefighters should wear self-contained breathing apparatus (SCBA).[5]
References
- 1. aksci.com [aksci.com]
- 2. achmem.com [achmem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. capotchem.com [capotchem.com]
- 8. Benzenepropanol | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. echemi.com [echemi.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. lookchem.com [lookchem.com]
- 13. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Phenoxypropan-1-amine
Introduction
3-Phenoxypropan-1-amine is a valuable building block in medicinal chemistry and materials science. Its structural motif, featuring a flexible propoxy linker connecting a phenyl ether to a primary amine, makes it a key intermediate in the synthesis of various biologically active molecules, including antidepressants and other pharmaceuticals. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug development and organic synthesis.
This guide provides an in-depth comparison of the most common and effective synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages in terms of yield, purity, scalability, and safety. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting a synthetic strategy.
Key Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The primary challenge lies in the efficient formation of both the ether linkage and the primary amine. The most prevalent strategies involve either forming the ether bond first, followed by introduction of the amine, or vice versa. We will explore three primary routes:
-
Route A: Williamson Ether Synthesis followed by Gabriel Synthesis - A classic and reliable two-step approach.
-
Route B: Reductive Amination of 3-Phenoxypropanal - A convergent and efficient one-pot method.
-
Route C: Nucleophilic Substitution with Azide followed by Reduction - A robust method for clean amine synthesis.
Route A: Williamson Ether Synthesis and Gabriel Synthesis
This is arguably the most traditional and well-established route. It involves the initial formation of the phenoxy ether linkage via a Williamson ether synthesis, followed by the conversion of a terminal halide to a primary amine using the Gabriel synthesis.
Mechanism
The Williamson ether synthesis proceeds via an SN2 reaction between a phenoxide ion and a primary alkyl halide.[1] The phenoxide is typically generated in situ by treating phenol with a base such as sodium hydride or potassium carbonate. The subsequent Gabriel synthesis transforms the primary alkyl halide into a primary amine by utilizing potassium phthalimide as an ammonia surrogate, thus avoiding the common issue of over-alkylation.[2][3] The phthalimide is then cleaved, typically with hydrazine, to release the desired primary amine.[2]
Experimental Protocol
Step 1: Synthesis of 1-(3-bromopropoxy)benzene
-
To a stirred solution of phenol (1.0 eq) in acetone (10 mL/g of phenol), add anhydrous potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide.
-
Heat the mixture to reflux (approximately 60°C) for 1 hour.
-
To the refluxing mixture, add 1,3-dibromopropane (1.2 eq) dropwise over 30 minutes.
-
Continue refluxing for an additional 12-16 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-(3-bromopropoxy)benzene by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of N-(3-phenoxypropyl)phthalimide
-
To a solution of 1-(3-bromopropoxy)benzene (1.0 eq) in anhydrous DMF (5 mL/g), add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture to 90-100°C and stir for 4-6 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to afford pure N-(3-phenoxypropyl)phthalimide.
Step 3: Synthesis of this compound
-
To a suspension of N-(3-phenoxypropyl)phthalimide (1.0 eq) in ethanol (10 mL/g), add hydrazine monohydrate (1.5 eq).
-
Heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form.[2]
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a concentrated NaOH solution to a pH > 12.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualization of Route A
Caption: Synthesis of this compound via Route A.
Route B: Reductive Amination of 3-Phenoxypropanal
This route offers a more convergent approach by forming the C-N bond in the final step. Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[4][5]
Mechanism
The reaction proceeds through the initial formation of an imine or enamine intermediate from the reaction of 3-phenoxypropanal with ammonia. This intermediate is then reduced in situ to the corresponding primary amine.[4] A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective due to their selectivity for the protonated imine over the starting aldehyde.[4]
Experimental Protocol
Step 1: Synthesis of 3-Phenoxypropanal (if not commercially available)
-
3-Phenoxypropan-1-ol can be oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.
Step 2: Reductive Amination
-
Dissolve 3-phenoxypropanal (1.0 eq) in methanol (10 mL/g).
-
Add a solution of ammonia in methanol (7N, 5-10 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography or distillation to yield this compound.
Visualization of Route B
Caption: Synthesis of this compound via Route B.
Route C: Nucleophilic Substitution with Azide and Reduction
This route is another robust two-step method that often provides a very clean product. The introduction of the azide group followed by its reduction is a highly efficient way to synthesize primary amines.
Mechanism
The first step involves the SN2 displacement of a leaving group (e.g., bromide or tosylate) from a 3-phenoxypropyl derivative with sodium azide. The resulting organic azide is then reduced to the primary amine. A variety of reducing agents can be used for this transformation, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd-C), or the Staudinger reaction (using triphenylphosphine followed by hydrolysis).[6]
Experimental Protocol
Step 1: Synthesis of 1-(3-azidopropoxy)benzene
-
Starting from 1-(3-bromopropoxy)benzene (prepared as in Route A, Step 1), dissolve it in DMF (5 mL/g).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70°C and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-(3-azidopropoxy)benzene, which can often be used in the next step without further purification.
Step 2: Reduction of 1-(3-azidopropoxy)benzene
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous diethyl ether or THF at 0°C, add a solution of 1-(3-azidopropoxy)benzene (1.0 eq) in the same solvent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture to 0°C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualization of Route C
Caption: Synthesis of this compound via Route C.
Comparative Analysis
| Feature | Route A: Williamson/Gabriel | Route B: Reductive Amination | Route C: Azide Reduction |
| Overall Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Purity of Final Product | Good, but may require careful purification to remove phthalhydrazide byproducts. | Good, but may contain over-alkylation byproducts if not carefully controlled. | Excellent, often very clean reactions with easy workup. |
| Number of Steps | 3 | 1-2 (depending on aldehyde availability) | 2 |
| Scalability | Scalable, but handling of solid intermediates can be cumbersome. | Highly scalable, well-suited for industrial applications. | Scalable, but sodium azide is toxic and potentially explosive. |
| Safety Considerations | Hydrazine is toxic and corrosive. | Sodium borohydride is flammable. | Sodium azide is highly toxic and can form explosive heavy metal azides. LiAlH₄ is highly reactive with water. |
| Substrate Scope | Broad for the alkyl halide. | Dependent on the availability and stability of the corresponding aldehyde. | Broad for the alkyl halide. |
| Key Advantages | Reliable, well-established, avoids over-alkylation. | Convergent, often a one-pot procedure, efficient. | High yielding, clean conversion to the primary amine. |
| Key Disadvantages | Multi-step, harsh conditions for phthalimide cleavage, solid handling. | Requires the aldehyde precursor which may need to be synthesized separately. | Use of highly toxic and potentially explosive azide reagents. |
Conclusion
The choice of synthetic route for this compound depends heavily on the specific requirements of the researcher, including scale, available starting materials, and safety considerations.
-
Route A (Williamson/Gabriel) is a classic and dependable method that is well-documented and avoids the issue of amine over-alkylation. However, it is a multi-step process with a potentially cumbersome workup.
-
Route B (Reductive Amination) is a highly efficient and convergent approach, particularly attractive for large-scale synthesis, provided the starting aldehyde is readily available.
-
Route C (Azide Reduction) offers a clean and high-yielding pathway to the desired primary amine, but necessitates the careful handling of hazardous azide reagents.
For laboratory-scale synthesis where reliability is paramount, Route A remains a strong contender. For process development and larger-scale production, the efficiency of Route B makes it a more attractive option. Route C is an excellent alternative when a very clean product is required and the appropriate safety measures are in place.
References
- 1. WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google Patents [patents.google.com]
- 2. Khan Academy [khanacademy.org]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by azide reduction [organic-chemistry.org]
A Senior Application Scientist's Guide to 3-Phenoxypropan-1-amine and its Phenylpropanamine Derivatives in Monoamine Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 3-Phenoxy-3-Phenylpropan-1-amine (PPPA) Scaffold - A Cornerstone in Modern Neuroscience Drug Discovery
The deceptively simple 3-phenoxypropan-1-amine scaffold, and more specifically its 3-phenyl substituted analogue, 3-phenoxy-3-phenylpropan-1-amine (PPPA), represents a pivotal discovery in the history of neuropharmacology. Originally derived from the antihistamine diphenhydramine, the PPPA core has been the foundation for the development of some of the most influential antidepressant and neuro-modulatory drugs of the past half-century.[1] This guide will provide an in-depth, comparative analysis of the parent PPPA structure and its key derivatives, focusing on their differential activities as monoamine reuptake inhibitors. We will delve into the structure-activity relationships (SAR) that govern their selectivity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, supported by quantitative experimental data and detailed protocols for their evaluation.
The therapeutic efficacy of many antidepressants is predicated on the "monoamine hypothesis," which posits that a deficiency in synaptic concentrations of neurotransmitters like serotonin, norepinephrine, and dopamine contributes to depressive symptoms.[2] Monoamine reuptake inhibitors function by blocking the respective transporter proteins (SERT, NET, and DAT), thereby increasing the synaptic availability of these neurotransmitters.[3] The PPPA scaffold has proven to be an exceptionally versatile template for designing molecules with varying degrees of potency and selectivity for these transporters, leading to the development of Selective Serotonin Reuptake Inhibitors (SSRIs), Norepinephrine Reuptake Inhibitors (NRIs), and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[1][3]
This guide will explore the nuances of this important class of compounds, providing the foundational knowledge and practical methodologies for researchers engaged in the discovery and development of novel CNS-acting therapeutics.
Comparative Pharmacological Profiles: A Quantitative Analysis of Transporter Inhibition
The subtle structural modifications to the PPPA backbone result in profound shifts in pharmacological activity. The substitution pattern on the phenoxy and phenyl rings, as well as the nature of the amine substituent, dictates the affinity and selectivity for the monoamine transporters. The following table summarizes the inhibitory constants (Ki or pKi) for a selection of key PPPA derivatives, illustrating the structure-driven divergence in their biological profiles.
| Compound | Structure | Primary Target(s) | SERT (pKi) | NET (pKi) | DAT (pKi) | Reference(s) |
| Fluoxetine | N-methyl-3-(4-(trifluoromethyl)phenoxy)-3-phenylpropan-1-amine | SSRI | 6.62 | 5.5 | 5.42 | [4] |
| Atomoxetine | (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | NRI | 6.1 | 8.30 | 5.8 | [4] |
| Nisoxetine | N-methyl-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine | NRI | 8.15 | 9.34 | 6.3 | [4] |
| (2R,3S)-1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol | 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol | NRI | IC50 = 364 nM | IC50 = 28 nM | >10,000 nM | [5] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. IC50 values are provided where Ki values were not available.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data presented above highlights the critical role of chemical structure in determining the pharmacological profile of PPPA derivatives. The following discussion elucidates the key SAR principles that govern their interaction with monoamine transporters.
The journey from a non-selective precursor to highly selective agents like fluoxetine and atomoxetine is a testament to the power of medicinal chemistry. The key structural modifications on the PPPA scaffold and their impact on transporter selectivity can be visualized as a decision tree for drug design.
Caption: Structure-Activity Relationship (SAR) decision pathway for PPPA derivatives.
Experimental Protocols: A Practical Guide to Evaluation
The following section provides detailed, step-by-step methodologies for the synthesis of a key PPPA derivative and the in vitro and in vivo assays used to characterize their pharmacological activity.
Synthesis of N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine (Fluoxetine Precursor)
This protocol describes the synthesis of a key intermediate in the preparation of fluoxetine.
Materials:
-
N-methyl-3-hydroxy-3-(phenyl)propylamine
-
1-chloro-4-(trifluoromethyl)benzene
-
Sodium hydroxide (pelletized)
-
Dimethylsulfoxide (DMSO)
-
Toluene
-
Hydrochloric acid
-
Sodium sulfate
Procedure:
-
To a solution of (±)-N-methyl-3-hydroxy-3-(phenyl)propylamine (16.5 kg, 100 mol) in 60 liters of dimethylsulfoxide, add pelletized sodium hydroxide (5.6 kg, 140 mol).[6]
-
Heat the reaction mixture to 100 °C and stir at this temperature for 1 hour.[6]
-
Cool the mixture to 80 °C and add 1-chloro-4-(trifluoromethyl)benzene (19.8 kg, 110 mol) over a period of 2 hours, while maintaining the temperature between 80-90 °C.[6]
-
Stir the reaction mixture at 90-95 °C for 6 hours.[6]
-
Cool the mixture to below 40 °C and add 100 liters of water.
-
Extract the aqueous phase with toluene (2 x 50 liters).
-
Combine the organic layers and wash with water (5 x 20 liters).
-
Dry the toluene solution over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine as an oil.[7]
-
The free base can be converted to its hydrochloride salt by dissolving it in an appropriate solvent (e.g., diethyl ether) and bubbling hydrogen chloride gas through the solution, or by adding a solution of HCl in a suitable solvent.[7]
In Vitro Evaluation: Synaptosomal Monoamine Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).
Workflow for Synaptosomal Uptake Assay:
Caption: Workflow for the synaptosomal monoamine uptake assay.
Materials:
-
Rat brain tissue (e.g., striatum for DAT, hippocampus/cortex for SERT, hypothalamus for NET)
-
Sucrose buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4)
-
Krebs-Henseleit buffer (KHB)
-
Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]serotonin, [3H]norepinephrine)
-
Test compounds and reference inhibitors (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET)
-
Glass-fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh or frozen brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in fresh, ice-cold buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for a defined period (e.g., 5-10 minutes) at 37°C.[8]
-
Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.[8]
-
Terminate the reaction by rapid filtration through glass-fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Determine non-specific uptake in the presence of a high concentration of a known potent inhibitor for the respective transporter.
-
Calculate the specific uptake at each concentration of the test compound and determine the IC50 value (the concentration of compound that inhibits 50% of specific uptake).
-
In Vivo Evaluation: Forced Swim Test (FST) in Mice
The FST is a widely used behavioral assay to screen for potential antidepressant activity.
Materials:
-
Male mice (e.g., C57BL/6 or CD-1)
-
Cylindrical water tank (e.g., 25 cm high, 10 cm diameter)
-
Water (23-25°C)
-
Test compound, vehicle, and positive control (e.g., imipramine)
-
Video recording and analysis software (optional)
Procedure:
-
Habituation (Day 1 - optional but recommended):
-
Place each mouse individually in the water tank filled to a depth of 15 cm for a 15-minute pre-swim session. This increases the immobility on the test day.
-
After the pre-swim, remove the mice, dry them, and return them to their home cages.
-
-
Test Session (Day 2):
-
Administer the test compound, vehicle, or positive control at a specified time before the test (e.g., 30-60 minutes for intraperitoneal injection).
-
Place each mouse individually into the water tank.
-
Record the behavior for a 6-minute period.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.
-
Conclusion: The Enduring Legacy and Future Directions of PPPA Derivatives
The 3-phenoxy-3-phenylpropan-1-amine scaffold has unequivocally demonstrated its value in the development of CNS-targeted therapies. The ability to fine-tune its selectivity for SERT, NET, and DAT through rational chemical modifications has led to a portfolio of drugs with distinct and clinically valuable pharmacological profiles. The comparative data and experimental protocols provided in this guide are intended to equip researchers with the foundational knowledge and practical tools to further explore this versatile chemical class.
Future research in this area will likely focus on the development of compounds with novel selectivity profiles, such as triple reuptake inhibitors (targeting SERT, NET, and DAT) or compounds that combine monoamine reuptake inhibition with activity at other CNS targets. The continued application of the principles of medicinal chemistry and the use of robust in vitro and in vivo screening assays will be paramount in the discovery of the next generation of therapeutics derived from this remarkable scaffold.
References
- 1. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof - Google Patents [patents.google.com]
- 7. EP0391070A1 - Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts - Google Patents [patents.google.com]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 3-Phenoxypropan-1-amine and Its Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships of a chemical scaffold is paramount to innovation. The 3-phenoxypropan-1-amine backbone represents a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active compounds. This guide provides an in-depth, objective comparison of the biological activities of this compound and its key analogs, supported by experimental data and methodologies, to empower your research and development endeavors.
Introduction: The Versatile this compound Scaffold
This compound itself is a foundational molecule from which numerous clinically significant drugs have been developed.[1] Its structural simplicity, consisting of a phenoxy group linked by a three-carbon chain to an amine, allows for extensive chemical modification. These modifications dramatically influence the compound's biological activity, leading to agents with effects ranging from antidepressant and anti-ADHD to antimicrobial. This guide will explore these variations, focusing on how subtle changes in chemical structure translate to profound differences in biological function.
I. Monoamine Reuptake Inhibition: A Primary Target
A major therapeutic application of this compound analogs is the modulation of monoamine neurotransmitters—norepinephrine (NE), serotonin (5-HT), and dopamine (DA)—in the central nervous system.[2][3] These compounds can selectively or non-selectively inhibit the reuptake of these neurotransmitters from the synaptic cleft by blocking their respective transporters: the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT).[2][3]
Comparative Analysis of Key Analogs
The following table summarizes the in vitro binding affinities (Ki, nM) of prominent this compound analogs for the human monoamine transporters. Lower Ki values indicate higher binding affinity.
| Compound | Structure | Primary Target(s) | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | Key Therapeutic Use(s) |
| Atomoxetine | (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | NET | 0.8 - 7.5 | 77 - 1450 | 1400 - 7600 | ADHD[2] |
| Nisoxetine | (±)-N-methyl-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine | NET | 0.8 - 6.0 | 88 - 230 | 240 - 3500 | Antidepressant (research)[1][2] |
| Fluoxetine | (±)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | SERT | 150 - 660 | 0.5 - 2.9 | 1900 - 4100 | Depression, Anxiety Disorders[1] |
| N-Methyl-PPPA | N-methyl-3-phenoxy-3-phenylpropan-1-amine | NET, SERT | - | - | - | Antidepressant (research)[1] |
| Reboxetine Analog | 3-(phenoxy-phenyl-methyl)-pyrrolidine | NET, SERT | Potent | Potent | Minimal | Pain[4] |
Note: Ki values can vary between studies due to different experimental conditions.
Structure-Activity Relationship (SAR) Insights
The data reveals critical structure-activity relationships:
-
Substitution on the Phenoxy Ring: The position and nature of substituents on the phenoxy ring are major determinants of selectivity. For instance, the 2-methyl group in atomoxetine and the 2-methoxy group in nisoxetine confer high affinity and selectivity for NET.[2] In contrast, the 4-trifluoromethyl group in fluoxetine directs activity towards SERT.[1]
-
N-methylation: The presence of a methyl group on the terminal amine, as seen in atomoxetine, nisoxetine, and fluoxetine, is generally well-tolerated and can influence potency and pharmacokinetic properties.[1]
-
Chirality: The stereochemistry at the benzylic carbon is crucial for activity. For example, the (R)-enantiomer of atomoxetine is the more active isomer.
Downstream Signaling Pathways of NET Inhibition
The therapeutic effects of NET inhibitors like atomoxetine are primarily attributed to the increased concentration of norepinephrine in the synaptic cleft. This leads to enhanced activation of postsynaptic α- and β-adrenergic receptors, which in turn modulates various downstream signaling cascades.
Caption: Signaling pathway of norepinephrine reuptake inhibitors.
II. Antimicrobial Activities: An Emerging Frontier
Beyond their well-established roles in neuroscience, certain analogs of this compound have demonstrated promising antimicrobial properties. This highlights the scaffold's versatility and potential for development in infectious disease research.
Antibacterial Activity
A notable example is 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009) , which has shown broad-spectrum antibacterial activity, particularly against persister cells of Pseudomonas aeruginosa.[5] This compound has been shown to potentiate the effects of conventional antibiotics and is effective against biofilms.[5]
Mechanism of Action: Studies suggest that SPI009 exerts its antibacterial effect by causing extensive damage to the bacterial cell membrane, leading to leakage of cellular contents and cell death.[5]
Caption: Proposed mechanism of antibacterial action of SPI009.
Antifungal Activity
The this compound scaffold has also been explored for its antifungal potential. While specific, direct comparative studies on a wide range of analogs are less common in the literature, the general principle of targeting fungal cell membranes or key enzymes is a promising avenue of investigation. The lipophilic nature of the phenoxy group can facilitate interaction with fungal cell membranes. The mechanism of action for many antifungal agents involves the disruption of the fungal cell wall or membrane, or the inhibition of essential enzymes.[6][7]
III. Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.
Monoamine Transporter Binding Assay (Radioligand Displacement)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the norepinephrine transporter (NET).
Materials:
-
NET Source: Cell membranes from a stable cell line expressing the human norepinephrine transporter (hNET), such as HEK-293 or CHO cells.
-
Radioligand: [³H]nisoxetine (a high-affinity NET ligand).
-
Test Compounds: this compound analogs.
-
Reference Compound: Desipramine (a well-characterized NET inhibitor).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the hNET-expressing cell membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Assay Setup:
-
Total Binding: To designated wells, add 50 µL of assay buffer, 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.
-
Non-specific Binding (NSB): To designated wells, add 50 µL of 10 µM desipramine, 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.
-
Competitive Binding: To the remaining wells, add 50 µL of varying concentrations of the test compound, 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter mat, add scintillation cocktail to each filter, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a monoamine transporter binding assay.
Conclusion
The this compound scaffold is a testament to the power of medicinal chemistry in generating diverse biological activities from a common chemical framework. From highly selective inhibitors of monoamine transporters for the treatment of neuropsychiatric disorders to novel antimicrobial agents, the therapeutic potential of this class of compounds is vast. A thorough understanding of the structure-activity relationships, as outlined in this guide, is crucial for the rational design of next-generation therapeutics. The provided experimental protocols offer a foundation for researchers to further explore and characterize new analogs, paving the way for future drug discovery and development.
References
- 1. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 2. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-((2,4-Dichlorophenethyl)Amino)-3-Phenoxypropan-2-ol Kills Pseudomonas aeruginosa through Extensive Membrane Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 3-Phenoxypropan-1-amine
Introduction: The Analytical Imperative for 3-Phenoxypropan-1-amine
This compound is a crucial chemical intermediate, serving as a foundational building block in the synthesis of various pharmaceutically active compounds. It is structurally related to several well-known drugs, including the antidepressant fluoxetine and atomoxetine, which is used for treating ADHD.[1] Given its role in drug manufacturing, the purity and quality of this compound are paramount. A robust, validated analytical method is not merely a regulatory requirement but the bedrock of quality control, ensuring the safety and efficacy of the final drug product.
This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] We will explore the causality behind experimental choices, present self-validating protocols, and offer comparative performance data to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Selecting the Optimal Analytical Technique: A Comparative Overview
The choice of analytical instrumentation is the first critical decision in method development. For a primary amine like this compound, the main contenders are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase (RP-HPLC) mode, is the predominant technique for analyzing non-volatile and thermally stable pharmaceutical intermediates.
-
Expert Rationale: Amines historically posed a challenge for RP-HPLC, exhibiting poor peak shape (tailing) due to interactions between the protonated basic amine and residual acidic silanols on silica-based columns.[4] However, modern advancements, such as high-purity silica and advanced end-capping of stationary phases, have largely mitigated these issues. By operating at a low pH (e.g., 2.5-3.5), the amine is fully protonated, and silanol interactions are suppressed, leading to sharp, symmetrical peaks. This makes RP-HPLC a highly robust and reliable choice.
-
-
Gas Chromatography (GC): GC is an excellent technique for separating volatile and thermally stable compounds.
-
Expert Rationale: Direct analysis of primary amines by GC can be problematic due to their high polarity and potential for adsorption onto the column, leading to peak tailing and poor sensitivity.[5] This is overcome by using specialized base-deactivated columns (e.g., wax-based or proprietary amine-specific phases) that minimize active sites.[5][6] GC coupled with a Flame Ionization Detector (FID) is excellent for purity determination, while a Mass Spectrometer (MS) provides definitive identification of impurities.
-
Comparison Summary:
| Feature | Reversed-Phase HPLC (RP-HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Best For | Assay, impurity profiling, stability studies of the primary analyte. | Analysis of volatile impurities, residual solvents, or the analyte if sufficiently volatile. |
| Key Advantage | High versatility, robustness for non-volatile compounds, and wide applicability in pharma. | High separation efficiency for volatile compounds; MS coupling provides high specificity. |
| Common Challenge | Potential for amine peak tailing on older or unsuitable columns.[4] | Analyte adsorption requiring specialized base-deactivated columns or derivatization.[5] |
The Validation Framework: A Synthesis of ICH Q2(R2) Parameters
A validation study is a documented process that proves an analytical procedure is suitable for its intended purpose.[7] The following parameters, derived from ICH guidelines, form the pillars of a comprehensive validation.[8][9]
Caption: Interrelationship of ICH Q2(R2) Validation Parameters.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[9][10]
-
Experimental Approach:
-
Blank Analysis: Analyze a solvent blank and a placebo (if in a formulation) to ensure no interfering peaks at the analyte's retention time.
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[11] The method must demonstrate the ability to resolve the main analyte peak from all degradation peaks.
-
Impurity Spiking: If known impurities are available, spike them into the analyte sample to confirm resolution.
-
Peak Purity (for HPLC-DAD): Use a Diode Array Detector (DAD) to assess peak purity, ensuring the peak is spectrally homogeneous.
-
Linearity and Range
Linearity demonstrates a proportional relationship between analyte concentration and the method's response. The range is the interval over which this relationship holds with acceptable accuracy, precision, and linearity.[12]
-
Experimental Approach:
-
Prepare a minimum of five standard concentrations across the desired range. For an assay, this is typically 80% to 120% of the target concentration.[13] For impurities, it should span from the reporting limit to 120% of the specification limit.[8]
-
Perform triplicate injections for each concentration.
-
Plot the average response versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.[8] The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy
Accuracy expresses the closeness of the method's results to the true value.[8] It is often reported as percent recovery.
-
Experimental Approach (Spiking Method):
-
Spike a known amount of pure analyte into a sample matrix (e.g., a placebo or a mixture of known impurities) at a minimum of three concentration levels (e.g., 80%, 100%, 120%).
-
Prepare each level in triplicate (for a total of nine determinations).
-
Analyze the samples and calculate the percent recovery for each.
-
-
Acceptance Criteria: Recovery typically between 98.0% and 102.0% for an assay.
Precision
Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[13]
-
Levels of Precision:
-
Repeatability (Intra-assay precision): The precision over a short interval with the same analyst, instrument, and conditions.[12]
-
Approach: Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration.
-
-
Intermediate Precision: Evaluates within-laboratory variations (different days, analysts, or equipment).[12]
-
Approach: Repeat the repeatability study on a different day with a different analyst or instrument and compare the results.
-
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.[8][9]
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantified.[12]
-
LOQ: The lowest amount of analyte that can be quantified with suitable precision and accuracy.[12]
-
Experimental Approach (Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of dilute solutions and visually inspecting the chromatograms or using the instrument's software to calculate the S/N ratio.
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.
-
Experimental Approach:
-
Identify critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, mobile phase composition ±2%).
-
Vary these parameters one at a time and analyze a system suitability solution.
-
Evaluate the effect on system suitability results (e.g., retention time, resolution, tailing factor).
-
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating System Suitability Tests (SST) as a mandatory prerequisite for analysis.
Protocol 1: Validated RP-HPLC-UV Method for Assay and Impurity Determination
This method is optimized for the quantification of this compound and the separation of potential process-related impurities and degradants.
Caption: RP-HPLC-UV Experimental Workflow.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent modern, end-capped C18 column.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 20 15.0 70 17.0 90 19.0 90 19.1 20 | 25.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).
2. Solution Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~25 mg of the this compound sample into a 250 mL volumetric flask. Dissolve and dilute to volume with diluent.
3. System Suitability Test (SST):
-
Inject the diluent (blank) once, followed by five replicate injections of the Working Standard Solution.
-
Acceptance Criteria:
-
The blank must show no significant peaks at the analyte retention time.
-
The RSD for the peak area of the five replicate injections must be ≤ 1.0%.
-
The tailing factor for the analyte peak must be between 0.8 and 1.5.
-
4. Analytical Procedure:
-
Once SST criteria are met, inject the prepared sample solutions.
-
Integrate all peaks.
-
Calculate the assay of this compound against the standard.
-
Calculate the percentage of any impurities using area normalization (assuming a relative response factor of 1.0 if not determined).
Protocol 2: Validated GC-FID Method for Purity Analysis
This method provides an orthogonal approach for purity assessment, particularly effective for identifying any volatile impurities not amenable to HPLC.
1. Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent, with a split/splitless inlet and Flame Ionization Detector (FID).
-
Column: Agilent J&W CP-Volamine, 30 m x 0.25 mm x 1.5 µm, or equivalent base-deactivated column.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Detector Temperature: 280 °C.
2. Solution Preparation:
-
Solvent: Methylene Chloride.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Methylene Chloride.
3. System Suitability Test (SST):
-
Inject the solvent (blank) once, followed by five replicate injections of the Sample Solution.
-
Acceptance Criteria:
-
The blank must show no significant interfering peaks.
-
The RSD for the peak area of the five replicate injections must be ≤ 2.0%.
-
The tailing factor for the analyte peak must be between 0.8 and 2.0.
-
4. Analytical Procedure:
-
After SST passes, inject the sample solution.
-
Calculate the purity by area percent normalization:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
Comparative Performance and Acceptance Criteria
The following table summarizes the typical acceptance criteria for validation based on ICH guidelines and the expected performance of the described methods.
| Validation Parameter | Acceptance Criteria (ICH Q2(R2) Based) | Expected Performance (RP-HPLC) | Expected Performance (GC-FID) |
| Specificity | No interference at analyte RT; resolution > 2.0 | Achieved through gradient separation and peak purity analysis. | Achieved through high-resolution capillary column. |
| Linearity (r²) | ≥ 0.995[8] | > 0.999 | > 0.998 |
| Range (Assay) | 80% - 120% of nominal concentration.[13] | 0.08 - 0.12 mg/mL | 0.8 - 1.2 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% | 98.5% - 101.5% |
| Precision (RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%[8][9] | < 1.0% < 1.5% | < 1.5% < 2.0% |
| LOQ (µg/mL) | S/N Ratio ≥ 10 | ~0.1 - 0.3 µg/mL | ~1 - 5 µg/mL |
| LOD (µg/mL) | S/N Ratio ≥ 3 | ~0.03 - 0.1 µg/mL | ~0.3 - 1.5 µg/mL |
| Robustness | System suitability criteria met under all varied conditions. | Passes for minor changes in pH, temperature, and mobile phase composition. | Passes for minor changes in flow rate and oven ramp rate. |
Conclusion
The validation of analytical methods for this compound is a critical activity that underpins product quality and regulatory compliance. Both RP-HPLC and GC offer robust and reliable platforms for this purpose, each with distinct advantages. RP-HPLC stands out as the more versatile method for comprehensive assay and non-volatile impurity profiling, aligning with standard pharmaceutical quality control workflows. GC provides a powerful orthogonal technique, ideal for confirming purity and quantifying volatile impurities.
The choice between these methods should be guided by the specific analytical objective. For routine quality control and stability testing, the detailed RP-HPLC method is recommended. For raw material qualification where volatile impurities are a concern, the GC method serves as an essential complementary tool. By adhering to the validation principles outlined in this guide, researchers can develop scientifically sound, defensible, and fit-for-purpose analytical methods.
References
- 1. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. youtube.com [youtube.com]
- 11. npra.gov.my [npra.gov.my]
- 12. biopharminternational.com [biopharminternational.com]
- 13. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 3-Phenoxypropan-1-amine
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. 3-Phenoxypropan-1-amine, a versatile building block in the synthesis of various pharmaceutical agents, is no exception. The presence of impurities, even in trace amounts, can significantly impact reaction yields, introduce unwanted side products, and complicate downstream processes. This guide provides an in-depth technical comparison of methodologies for assessing the purity of commercially available this compound, grounded in scientific principles and practical laboratory experience.
The Significance of Purity in Synthesis
This compound serves as a key intermediate in the synthesis of several notable pharmaceutical compounds. Its structural integrity is paramount. Impurities can arise from various stages, including the manufacturing process (process-related impurities) or degradation over time (degradation products). A thorough understanding and a robust analytical strategy to identify and quantify these impurities are therefore not just a matter of quality control, but a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
Unraveling the Impurity Profile: A Look at Synthetic Routes
To anticipate potential impurities, it is essential to understand the common synthetic pathways to this compound. Two prevalent industrial routes are:
-
From Phenol and Acrylonitrile: This common route involves the cyanoethylation of phenol with acrylonitrile, followed by the reduction of the resulting nitrile.
-
From 3-Phenoxy-1-propanol: This pathway involves the conversion of the hydroxyl group of 3-phenoxy-1-propanol to an amine, often via a mesylate or tosylate intermediate followed by amination, or through a Mitsunobu reaction.
These synthetic routes can introduce specific impurities. For instance, the first route may lead to residual starting materials like phenol and acrylonitrile, or byproducts from the reduction of the cyano group. The second route might contain unreacted 3-phenoxy-1-propanol or byproducts from the functional group interconversion.
A Multi-Faceted Approach to Purity Determination
A comprehensive purity assessment of this compound necessitates a combination of analytical techniques. Each method offers unique advantages in identifying and quantifying different types of impurities.
Orthogonal Chromatographic Techniques: GC-MS and HPLC
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful and complementary techniques for separating and identifying volatile and non-volatile impurities, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and semi-volatile impurities. Given that primary amines can exhibit poor peak shapes due to their interaction with the stationary phase, derivatization is often employed to enhance chromatographic performance.
Experimental Protocol: GC-MS Analysis of this compound (with Derivatization)
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the this compound sample into a GC vial.
- Add 1 mL of a suitable solvent, such as ethyl acetate.
- Add 100 µL of a derivatizing agent, for instance, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
- Cool to room temperature before injection.
2. GC-MS Conditions:
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL (split mode, 20:1).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-500.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a broad range of compounds, including those that are not amenable to GC analysis. For a comprehensive impurity profile, a stability-indicating HPLC method should be developed and validated.
Experimental Protocol: RP-HPLC Purity Method for this compound
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample.
- Dissolve in 10 mL of the mobile phase to create a stock solution.
- Further dilute as necessary to be within the linear range of the detector.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection: UV at 270 nm.
Quantitative and Structural Confirmation: Titration and NMR Spectroscopy
Potentiometric Titration
For determining the overall amine content, a non-aqueous potentiometric titration is a reliable and accurate method.
Experimental Protocol: Non-Aqueous Titration of this compound
1. Reagents:
- Perchloric acid in glacial acetic acid (0.1 N), standardized.
- Glacial acetic acid.
2. Procedure:
- Accurately weigh a sample of this compound and dissolve it in glacial acetic acid.
- Titrate the solution with standardized 0.1 N perchloric acid in glacial acetic acid.
- Determine the endpoint potentiometrically.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the main component and any significant impurities. Quantitative NMR (qNMR) can also be employed for highly accurate purity determination against a certified internal standard.
Understanding Degradation Pathways: Forced Degradation Studies
To develop a truly stability-indicating method, forced degradation studies are essential.[1][2] These studies intentionally stress the this compound sample to generate potential degradation products.[1][2] Based on the structure, the primary alcohol and phenyl ether moieties are susceptible to oxidation and hydrolysis.[3]
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.[3]
-
Base Hydrolysis: 0.1 M NaOH at 60°C.[3]
-
Oxidative Degradation: 3% H₂O₂ at room temperature.[3]
-
Thermal Degradation: 105°C.
-
Photolytic Degradation: Exposure to UV light.
The resulting degradation products can then be separated and identified using HPLC-MS and NMR.
Comparative Purity of Commercial Samples: A Hypothetical Analysis
While obtaining and publishing direct comparative data from different suppliers is beyond the scope of this guide, we can present a hypothetical comparison based on typical observations in the field. This allows us to illustrate how data from the described analytical methods can be integrated to build a comprehensive purity profile.
| Analytical Method | Supplier A (Stated Purity: >98%) | Supplier B (Stated Purity: 95%) | Key Insights |
| GC-MS (% Area) | 98.5% | 95.2% | Supplier A shows higher purity with fewer volatile impurities. |
| Impurity 1 (0.8%): Phenol | Impurity 1 (2.5%): Phenol | Residual starting material is a significant impurity in both, but higher in Supplier B. | |
| Impurity 2 (0.3%): 3-Phenoxy-1-propanol | Impurity 2 (1.5%): 3-Phenoxy-1-propanol | Incomplete conversion or a different synthetic route is indicated by the presence of the corresponding alcohol. | |
| HPLC-UV (% Area) | 98.8% | 95.5% | Confirms the higher purity of Supplier A's material. |
| Impurity 3 (0.5%): Unidentified | Impurity 3 (1.8%): Unidentified | Both suppliers have a non-volatile impurity that requires further characterization. | |
| Titration (% Assay) | 99.1% | 96.0% | Provides a quantitative measure of the total amine content, corroborating the chromatographic data. |
| ¹H NMR | Conforms to structure | Conforms to structure | Both samples are confirmed to be the correct molecule. |
| Minor signals consistent with phenol and 3-phenoxy-1-propanol | More intense signals for phenol and 3-phenoxy-1-propanol | NMR supports the impurity profile identified by GC-MS. |
Visualizing the Workflow
References
A Comparative Spectroscopic Analysis of 3-Phenoxypropan-1-amine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel molecules is paramount. 3-Phenoxypropan-1-amine, a versatile intermediate, presents a unique spectroscopic fingerprint owing to the interplay of its primary amine and phenoxy ether functional groups. This guide provides an in-depth comparative analysis of its spectral data, offering field-proven insights into its characterization and distinguishing features against relevant alternatives. Our objective is to equip researchers with the necessary tools to confidently identify and differentiate this compound, ensuring the integrity of their synthetic pathways.
I. Spectroscopic Signature of this compound: A Multi-faceted Approach
The structural identity of this compound is best confirmed through a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their collective interpretation offers a self-validating system for characterization.
A. Infrared (IR) Spectroscopy: Unveiling Functional Group Vibrations
Infrared spectroscopy is a powerful tool for identifying the key functional groups within a molecule. In this compound, the primary amine (-NH₂) and the ether (C-O-C) linkages, along with the aromatic ring, give rise to characteristic absorption bands.
Key IR Absorptions for this compound (Predicted):
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (asymmetric & symmetric) | 3400-3300 (two bands) | Medium | Characteristic of a primary amine, these two distinct peaks arise from the asymmetric and symmetric stretching of the N-H bonds.[1] |
| C-H Stretch (aromatic) | 3100-3000 | Medium to Weak | Associated with the C-H bonds of the phenyl ring. |
| C-H Stretch (aliphatic) | 3000-2850 | Medium | Corresponds to the stretching of the C-H bonds in the propyl chain. |
| N-H Bend (scissoring) | 1650-1580 | Medium to Strong | This bending vibration is a hallmark of primary amines.[1] |
| C=C Stretch (aromatic) | 1600 & 1475 | Medium to Strong | These absorptions are due to the stretching of the carbon-carbon double bonds within the phenyl ring. |
| C-O-C Stretch (asymmetric) | 1250-1200 | Strong | A strong, prominent peak indicative of the aryl alkyl ether linkage. |
| C-N Stretch (aliphatic) | 1250-1020 | Medium to Weak | Represents the stretching of the carbon-nitrogen bond in the aliphatic portion of the molecule.[1] |
| N-H Wag | 910-665 | Broad, Strong | An out-of-plane bending vibration characteristic of primary amines.[1] |
| C-H Bend (aromatic) | 750-700 & 690-650 | Strong | Out-of-plane bending of the C-H bonds on the monosubstituted benzene ring. |
Experimental Protocol: Acquiring an IR Spectrum
A high-quality IR spectrum can be obtained using either a traditional dispersive instrument or a more modern Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, the neat (thin film) method is often suitable.
-
Sample Preparation: Place a single drop of this compound between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Gently clamp the plates in the spectrometer's sample holder.
-
Data Acquisition: Acquire the spectrum over the standard mid-IR range (4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction to remove atmospheric (CO₂ and H₂O) absorptions.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule.
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the protons of the propyl chain, and the amine protons.
Predicted ¹H NMR Spectral Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.30-7.25 | t | 2H | Ar-H (meta) | The electron-donating effect of the ether oxygen shields the aromatic protons, but the meta protons are less affected than the ortho and para positions. |
| 6.95-6.90 | m | 3H | Ar-H (ortho, para) | The ortho and para protons are more shielded due to resonance with the oxygen lone pairs, resulting in an upfield shift. |
| 4.05 | t | 2H | -O-CH₂ -CH₂-CH₂-NH₂ | The protons on the carbon adjacent to the electronegative oxygen atom are deshielded and appear downfield. |
| 2.85 | t | 2H | -O-CH₂-CH₂-CH₂ -NH₂ | The protons on the carbon adjacent to the nitrogen atom are also deshielded, but to a lesser extent than those next to the oxygen. |
| 1.90 | p | 2H | -O-CH₂-CH₂ -CH₂-NH₂ | These protons are in the middle of the propyl chain and are split into a pentet by the adjacent methylene groups. |
| 1.50 (broad) | s | 2H | -NH₂ | The protons of the primary amine often appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen atom. This signal will disappear upon D₂O exchange.[2] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Predicted ¹³C NMR Spectral Data for this compound:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 158.5 | Ar-C (quaternary, C-O) | The aromatic carbon directly attached to the electronegative oxygen is significantly deshielded. |
| 129.5 | Ar-C (meta) | Aromatic carbons further from the oxygen substituent. |
| 121.0 | Ar-C (para) | The para carbon is slightly more shielded than the meta carbons due to resonance. |
| 114.5 | Ar-C (ortho) | The ortho carbons are the most shielded of the aromatic carbons due to the strong resonance effect of the oxygen. |
| 68.0 | -O-CH₂ -CH₂-CH₂-NH₂ | The carbon atom bonded to the highly electronegative oxygen atom is the most downfield of the aliphatic carbons. |
| 40.0 | -O-CH₂-CH₂-CH₂ -NH₂ | The carbon atom attached to the nitrogen is deshielded. |
| 31.0 | -O-CH₂-CH₂ -CH₂-NH₂ | The central carbon of the propyl chain is the most shielded of the aliphatic carbons. |
C. Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For this compound, with a molecular formula of C₉H₁₃NO, the molecular weight is 151.21 g/mol . As it contains one nitrogen atom, its molecular ion peak (M⁺) will have an odd m/z value, a key diagnostic feature according to the nitrogen rule.
Predicted Mass Spectrum Fragmentation for this compound:
| m/z | Fragment Ion | Rationale for Formation |
| 151 | [C₉H₁₃NO]⁺ | Molecular ion (M⁺). |
| 121 | [C₈H₉O]⁺ | Loss of the •CH₂NH₂ radical via alpha-cleavage, a common fragmentation pathway for primary amines. |
| 94 | [C₆H₅OH]⁺ | McLafferty-type rearrangement followed by cleavage, leading to the formation of a phenol radical cation. |
| 77 | [C₆H₅]⁺ | Loss of the -OCH₂CH₂CH₂NH₂ side chain from the molecular ion. |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage resulting in the formation of the iminium ion, which is often the base peak for primary amines. |
II. Comparative Analysis: Distinguishing this compound from Structural Alternatives
To truly understand the spectroscopic characteristics of this compound, it is essential to compare its data with that of structurally related molecules.
A. Comparison with 3-Phenylpropan-1-amine
3-Phenylpropan-1-amine lacks the ether oxygen of our target molecule. This seemingly small change has a significant impact on the spectral data.
Spectral Differences:
-
IR: The most notable difference in the IR spectrum would be the absence of the strong C-O-C stretching band around 1250-1200 cm⁻¹ in 3-phenylpropan-1-amine.
-
¹H NMR: The protons on the carbon adjacent to the phenyl ring in 3-phenylpropan-1-amine would be shifted further upfield compared to the -O-CH₂- protons in this compound due to the absence of the deshielding oxygen atom.
-
¹³C NMR: Similarly, the carbon attached to the phenyl ring will be less deshielded in 3-phenylpropan-1-amine.
-
MS: The molecular ion of 3-phenylpropan-1-amine will be at m/z 135. The fragmentation pattern will be dominated by benzylic cleavage.
B. Comparison with Cyclohexylamine
Cyclohexylamine serves as a non-aromatic, cyclic primary amine analog.
Spectral Differences:
-
IR: Cyclohexylamine will lack the aromatic C-H and C=C stretching bands seen in this compound. It will also be missing the strong C-O-C ether stretch.
-
¹H NMR: The ¹H NMR spectrum of cyclohexylamine will show complex multiplets in the aliphatic region (typically 1.0-3.0 ppm) and will not have any signals in the aromatic region (7.5-6.5 ppm).
-
¹³C NMR: All carbon signals for cyclohexylamine will appear in the upfield aliphatic region.
-
MS: The molecular ion of cyclohexylamine is at m/z 99.
C. Comparison with 3-Isopropoxypropan-1-amine
This analog replaces the phenoxy group with an isopropoxy group, allowing for a direct comparison of the effects of an aromatic versus an aliphatic ether.
Spectral Differences:
-
IR: The IR spectrum of 3-isopropoxypropan-1-amine will not show the characteristic aromatic C-H and C=C stretching bands.
-
¹H NMR: The aromatic signals will be absent and replaced by signals for the isopropyl group (a septet and a doublet). The -O-CH₂- protons will likely be shifted slightly upfield compared to this compound due to the reduced electron-withdrawing nature of the alkyl group compared to the phenyl group.
-
¹³C NMR: The aromatic carbon signals will be replaced by signals for the isopropyl group in the aliphatic region.
-
MS: The molecular ion will be at a different m/z value, and the fragmentation will be influenced by the isopropoxy group.
III. Logical Framework for Spectral Interpretation
A systematic approach is crucial for the unambiguous identification of this compound. The following workflow, visualized as a flowchart, outlines the decision-making process based on the expected spectral data.
Caption: A logical workflow for the spectroscopic identification of this compound.
IV. Conclusion
The spectroscopic analysis of this compound is a clear demonstration of how multiple analytical techniques converge to provide a comprehensive structural picture. The characteristic signals in IR, ¹H NMR, ¹³C NMR, and mass spectrometry, when compared with those of structurally similar molecules, allow for its unambiguous identification. This guide provides a robust framework for researchers and drug development professionals to confidently characterize this important chemical intermediate, ensuring the quality and reliability of their scientific endeavors. By understanding the causality behind the observed spectral data, scientists can move beyond simple data matching to a deeper comprehension of molecular structure and properties.
V. References
-
ChemicalBook. (n.d.). 3-phenoxy-1-propanamine(7617-76-7) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-Phenylpropylamine. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Cyclohexylamine. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-Isopropoxypropylamine. Retrieved from --INVALID-LINK--
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). Chemistry WebBook. Retrieved from --INVALID-LINK--
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from --INVALID-LINK--
-
Mestrelab Research. (n.d.). Mnova NMR. Retrieved from --INVALID-LINK--
-
Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer.
-
University of Calgary. (n.d.). Proton NMR. Retrieved from --INVALID-LINK--
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). Mass Spectrometry. Retrieved from --INVALID-LINK--
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). SDBSWeb : Spectral Database for Organic Compounds. Retrieved from --INVALID-LINK--
-
Infrared Spectroscopy. (n.d.). In LibreTexts. Retrieved from --INVALID-LINK--
-
Nuclear Magnetic Resonance Spectroscopy. (n.d.). In LibreTexts. Retrieved from --INVALID-LINK--
-
Mass Spectrometry. (n.d.). In LibreTexts. Retrieved from --INVALID-LINK--
-
ACD/Labs. (n.d.). MS Fragmenter. Retrieved from --INVALID-LINK--
-
ChemDoodle. (n.d.). NMR Signal Prediction. Retrieved from --INVALID-LINK--
-
University of Alberta. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Retrieved from --INVALID-LINK--
-
Scientific Reports. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297. Retrieved from --INVALID-LINK--
-
Chemguide. (n.d.). Interpreting Mass Spectra. Retrieved from --INVALID-LINK--
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from --INVALID-LINK--
-
Infrared Spectroscopy for Food Quality Analysis and Control. (2009). Elsevier.
-
Introduction to Organic Spectroscopy. (1996). Wiley.
-
Basic One- and Two-Dimensional NMR Spectroscopy. (2010). Wiley-VCH.
-
Understanding Mass Spectra: A Basic Approach. (2004). Wiley.
-
PubChem. (n.d.). (3-Phenoxypropyl)amine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Cyclohexylamine(108-91-8) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). Cyclohexylamine. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). 3-Isopropoxypropylamine 98.0+%, TCI America™. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-phenylpropylamine(2038-57-5)ir1. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-phenylpropylamine(2038-57-5) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-Phenoxy 1-propanol. Retrieved from --INVALID-LINK--
-
University of California, Davis. (n.d.). Infrared Spectroscopy Table. Retrieved from --INVALID-LINK--
References
The Strategic Advantage of 3-Phenoxypropan-1-amine as a Precursor in Pharmaceutical Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis, the selection of a precursor is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a drug manufacturing process. This guide provides an in-depth technical comparison of 3-Phenoxypropan-1-amine and its derivatives against alternative precursors in the synthesis of high-value pharmaceuticals, notably the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor (NRI) atomoxetine. By examining experimental data and synthetic strategies, we aim to equip researchers and drug development professionals with the insights necessary to make informed decisions in precursor selection and process optimization.
The Central Role of the Phenoxypropanamine Scaffold
The this compound backbone is a privileged scaffold in medicinal chemistry, forming the core structure of several blockbuster drugs. Its inherent structural features allow for strategic modifications to modulate pharmacological activity, making it a versatile starting point for drug discovery and development. This compound, as a primary amine, offers a reactive handle for the introduction of various substituents, leading to a diverse array of derivatives with distinct therapeutic properties.
Comparative Synthesis of Fluoxetine: this compound Derivatives vs. Alternative Precursors
Fluoxetine, widely known by its brand name Prozac, is a cornerstone in the treatment of depression and other psychiatric disorders. Its synthesis has been approached through various routes, each with its own set of advantages and challenges. Here, we compare the synthetic pathway originating from a derivative of this compound with prominent alternative strategies.
A key intermediate in many fluoxetine syntheses is N-methyl-3-phenyl-3-hydroxypropylamine. This intermediate can be accessed from different starting materials, and its subsequent etherification and N-methylation lead to fluoxetine.
Alternative Synthetic Routes to Fluoxetine:
Several alternative precursors have been employed in the synthesis of fluoxetine, each presenting a different synthetic puzzle to solve.
-
From Benzaldehyde: A multi-step synthesis starting from benzaldehyde can produce (R)-fluoxetine with a good overall yield and high enantiomeric excess. This route, however, involves several steps, including an asymmetric allylation, which can add complexity to the process.[1]
-
From Acetophenone: The original synthesis of racemic fluoxetine reported by Eli Lilly utilized acetophenone as the starting material. This process involves a Mannich reaction followed by reduction and a multi-step conversion to the final product.[2]
-
From 3-Chloropropiophenone: Another common starting material is 3-chloropropiophenone, which undergoes asymmetric reduction and subsequent amination and etherification to yield fluoxetine.[3]
Comparative Analysis of Fluoxetine Synthesis Routes:
| Starting Material/Precursor | Key Intermediate(s) | Number of Steps (approx.) | Overall Yield (approx.) | Key Considerations |
| N-methyl-3-hydroxy-3-phenylpropylamine (derived from this compound pathway) | N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine | 2-3 | 85-87%[4] | Direct and high-yielding final steps. Purity of the intermediate is crucial. |
| Benzaldehyde | (R)-1-phenyl-but-3-en-1-ol, (R)-N-methyl-3-phenyl-3-hydroxypropylamine | 6 | 50%[1] | Good for enantiomerically pure synthesis, but involves more steps and potentially costly asymmetric catalysts. |
| Acetophenone | β-dimethylaminopropiophenone, Racemic secondary alcohol | 5+ | Not explicitly stated | The classic route, but can be lengthy and involve harsh reagents. |
| 3-Chloropropiophenone | Chiral 3-chloro-1-phenylpropan-1-ol | 4-5 | Not explicitly stated | A common industrial route, but requires careful control of stereochemistry. |
| 3-Benzoylpropionic acid | Not specified | 5 | 54%[5][6] | An alternative approach with a moderate overall yield. |
Comparative Synthesis of Atomoxetine: The Strategic Use of this compound Derivatives
Atomoxetine, marketed as Strattera, is a key medication for the treatment of attention-deficit/hyperactivity disorder (ADHD). Similar to fluoxetine, its synthesis can be approached from various precursors, with the this compound scaffold playing a central role. The key intermediate, (R)-N-methyl-3-phenyl-3-hydroxypropylamine, is also pivotal in atomoxetine synthesis.
Alternative Synthetic Routes to Atomoxetine:
The industrial synthesis of atomoxetine often revolves around the efficient construction of the chiral amino alcohol intermediate and the subsequent ether linkage.
-
From 3-Chloropropiophenone: A widely used method involves the asymmetric reduction of 3-chloropropiophenone to the corresponding chiral alcohol, followed by amination and etherification. This route is efficient but requires precise control of the stereoselective reduction step.[3]
-
Via Desulfurative Halogenation: An innovative approach utilizes a desulfurative halogenation strategy to create a key electrophilic intermediate from methyl cinnamate, leading to a four-step synthesis of racemic atomoxetine.[7][8]
Comparative Analysis of Atomoxetine Synthesis Routes:
| Starting Material/Precursor | Key Intermediate(s) | Number of Steps (approx.) | Overall Yield (approx.) | Key Considerations |
| (R)-N-methyl-3-phenyl-3-hydroxypropylamine (derived from this compound pathway) | (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine | 1-2 | 73.5-83%[3][9] | High-yielding final conversion. The enantiopurity of the starting material is critical for the final product's efficacy. |
| 3-Chloropropiophenone | Chiral 3-chloro-1-phenylpropan-1-ol | 3-4 | High (step-wise yields are high)[3] | A well-established industrial method. The asymmetric reduction step is a key technological aspect. |
| Methyl Cinnamate | 1,3-bis-electrophilic phenyl-propionic synthon | 4 | Good (step-wise yields are high)[7][8] | An innovative route with a one-pot potential for some steps, but may involve less common reagents. |
Experimental Protocols
To provide a practical context, the following are generalized experimental protocols for key transformations. Researchers should consult the cited literature for specific details and safety precautions.
Protocol 1: Etherification of N-methyl-3-hydroxy-3-phenylpropylamine to form Fluoxetine base[4]
-
Reaction Setup: In a suitable reaction vessel, dissolve 1-phenyl-3-N-methylaminopropan-1-ol and potassium t-butoxide in N-methylpyrrolidone.
-
Addition of Aryl Halide: Add 1-chloro-4-trifluoromethylbenzene to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 140°C and maintain for approximately 3 hours.
-
Work-up: Cool the mixture and add toluene and water. Separate the organic layer, wash with water, and evaporate the solvent under reduced pressure to yield the fluoxetine base.
-
Salt Formation: Dissolve the base in a suitable solvent and treat with hydrochloric acid to precipitate fluoxetine hydrochloride.
Protocol 2: Synthesis of (R)-N-methyl-3-phenyl-3-hydroxypropylamine from Benzaldehyde (Illustrative Steps)[1]
-
Asymmetric Allylation: React benzaldehyde with allyl-n-tributyltin in the presence of a chiral catalyst to produce (R)-1-phenyl-but-3-en-1-ol.
-
Oxidative Cleavage: Treat the resulting alcohol with osmium tetroxide and sodium periodate to yield the corresponding aldehyde.
-
Reduction: Reduce the aldehyde with sodium borohydride to form the diol.
-
Mesylation and Amination: Convert the primary alcohol of the diol to a mesylate and subsequently react with aqueous methylamine to yield (R)-N-methyl-3-phenyl-3-hydroxypropylamine.
Visualization of Synthetic Pathways
Diagram 1: General Synthetic Pathway to Fluoxetine
Caption: Synthetic pathway from this compound to Fluoxetine.
Diagram 2: Comparison of Precursor Strategies
Caption: Precursor pathways to Fluoxetine and Atomoxetine.
Conclusion and Future Outlook
The choice of precursor in the synthesis of complex pharmaceuticals like fluoxetine and atomoxetine is a multi-faceted decision. While alternative routes starting from readily available materials like benzaldehyde and acetophenone are well-established, the pathway involving derivatives of This compound offers a more direct and often higher-yielding approach in the final, critical stages of the synthesis. The efficacy of this precursor is particularly evident in the high conversion rates reported for the etherification and amination reactions.
For drug development professionals, the strategic advantage of using a precursor like N-methyl-3-hydroxy-3-phenylpropylamine, which is closely related to this compound, lies in streamlining the latter part of the synthesis, potentially reducing the number of purification steps and improving the overall process economy. As the pharmaceutical industry continues to seek more efficient and sustainable manufacturing processes, the optimization of synthetic routes starting from versatile and efficient precursors like this compound will remain a key area of research and development.
References
- 1. scielo.br [scielo.br]
- 2. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atomoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. US5166437A - Process for the preparation of fluoxetine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iris.cnr.it [iris.cnr.it]
- 8. researchgate.net [researchgate.net]
- 9. US20080004470A1 - Synthesis of Atomoxetine Hydrochloride - Google Patents [patents.google.com]
A Comparative Benchmarking Guide to Novel 3-Phenoxypropan-1-amine Derivatives as Monoamine Oxidase Inhibitors
This guide provides a comprehensive framework for the evaluation of new 3-phenoxypropan-1-amine derivatives against established inhibitors of monoamine oxidase (MAO). We will delve into the mechanistic rationale behind the experimental design, provide detailed protocols for key assays, and offer a clear structure for data interpretation, empowering researchers in drug discovery to rigorously assess the potential of this promising class of compounds.
Introduction: The Significance of the this compound Scaffold and Monoamine Oxidase
The this compound scaffold is a cornerstone in modern medicinal chemistry. It forms the core structure of several highly successful therapeutic agents, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor (NRI) atomoxetine[1]. This structural motif has proven to be a versatile template for designing molecules that interact with monoamine transporters and enzymes.
Our focus here is on a critical enzymatic target: Monoamine Oxidase (MAO). MAOs are flavoenzymes located on the outer mitochondrial membrane responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine[2][3]. Dysregulation of MAO activity is implicated in a range of neurological and psychiatric disorders, including depression, Parkinson's disease, and Alzheimer's disease[4][5][6][7]. Consequently, inhibitors of MAO (MAOIs) have been a vital class of therapeutics for decades[2][8].
There are two primary isoforms of this enzyme, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution[2][3].
-
MAO-A preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs[6].
-
MAO-B primarily metabolizes dopamine, and its selective inhibition is a cornerstone of therapy for Parkinson's disease, aiming to preserve dopamine levels in the brain[4][6][9].
This guide outlines a systematic approach to benchmark novel this compound derivatives for their potential as MAO inhibitors. We will compare their performance against well-characterized, isoform-selective inhibitors to determine their potency, binding affinity, and selectivity.
The Benchmarking Framework: Key Performance Metrics
To build a comprehensive profile of a potential new inhibitor, a multi-faceted experimental approach is essential. We will focus on three core pillars of inhibitor characterization:
-
Inhibitory Potency (IC50): This is the most common measure of an inhibitor's effectiveness. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency. We will determine IC50 values for both MAO-A and MAO-B.
-
Binding Affinity (Ki): While IC50 measures functional inhibition, the inhibition constant (Ki) provides a more direct measure of the affinity of the inhibitor for the enzyme's active site. It is a thermodynamic constant that reflects the strength of the inhibitor-enzyme interaction. Ligand binding assays are crucial for determining this parameter[10].
-
Selectivity Index (SI): For therapeutic relevance, selectivity is often as important as potency. An inhibitor's preference for one MAO isoform over the other can dictate its clinical application and side-effect profile. The Selectivity Index is calculated from the ratio of IC50 (or Ki) values for the two isoforms (e.g., IC50(MAO-A) / IC50(MAO-B)).
By systematically measuring these three parameters, we can construct a robust and comparative profile of our novel compounds.
Experimental Methodologies: A Step-by-Step Guide
Here, we provide detailed protocols for the core assays. The causality behind experimental choices is explained to ensure scientific rigor and reproducibility.
Part A: Determination of Inhibitory Potency (IC50) via a Fluorometric Activity Assay
The most direct way to assess inhibition is to measure the enzyme's activity in the presence of the compound. We will use a high-throughput fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate[11]. This method is sensitive, reliable, and adaptable for screening[12][13].
Principle: MAO oxidizes its substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and H₂O₂. The H₂O₂ then reacts with a probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine) in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product, which can be measured. The reduction in fluorescence in the presence of an inhibitor is proportional to its potency.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} Caption: Workflow for IC50 Determination of MAO Inhibitors.
Detailed Protocol: MAO-A/B Inhibitor Screening[11][14][15]
-
Reagent Preparation:
-
Prepare MAO-A Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Reconstitute lyophilized MAO-A and MAO-B enzymes in assay buffer to the manufacturer's recommended concentration.
-
Prepare a 10X working solution of test compounds and known inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1-2% to avoid interference[16].
-
Prepare the detection mix containing the substrate, HRP, and fluorescent probe according to a commercial kit's instructions (e.g., Sigma-Aldrich MAK295, Assay Genie BN01013).
-
-
Assay Procedure (96-well plate format):
-
Design the plate map, including wells for Enzyme Control (EC, no inhibitor), Inhibitor Control (IC, known inhibitor), and multiple concentrations of each test compound (S).
-
Add 10 µL of the 10X test inhibitor solutions to the appropriate wells. Add 10 µL of solvent to the EC wells.
-
Add 50 µL of the diluted MAO-A or MAO-B enzyme solution to all wells.
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 40 µL of the MAO substrate solution to all wells.
-
Incubate for 30 minutes at 37°C. The reaction time should be within the linear range of the assay, which should be predetermined.
-
Stop the reaction (if necessary, as per kit instructions) and measure the fluorescence intensity using a plate reader (e.g., excitation at 530 nm, emission at 585 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_EC - Fluorescence_Blank))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism)[17].
-
Part B: Assessment of Binding Affinity (Ki) via Competitive Binding Assay
Binding assays directly measure the interaction between a ligand (inhibitor) and its target protein[10]. A competitive radioligand binding assay is a gold-standard method for determining the inhibition constant (Ki).
Principle: This assay measures the ability of an unlabeled test compound (the new derivative) to compete with a radiolabeled ligand (e.g., ³H-pargyline for MAO-B) for binding to the enzyme. The amount of radioligand bound is inversely proportional to the affinity and concentration of the test compound.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} Caption: Workflow for Ki Determination via Competitive Binding.
Detailed Protocol: Competitive Radioligand Binding
-
Assay Setup:
-
In reaction tubes, combine the MAO enzyme preparation (e.g., mitochondrial fractions), assay buffer, and a fixed concentration of the radiolabeled ligand (typically at or below its dissociation constant, Kd).
-
For competition wells, add varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a saturating concentration of a known, potent, unlabeled inhibitor.
-
For total binding, add only the radioligand and enzyme.
-
-
Incubation and Filtration:
-
Incubate the tubes at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium. This time must be empirically determined[18].
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the enzyme-ligand complexes.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part C: Selectivity Profiling
Selectivity is not a separate experiment but rather a comparative analysis of the data obtained from the potency and affinity assays for both MAO isoforms.
Principle: By determining the IC50 or Ki values for a compound against both MAO-A and MAO-B, we can calculate a ratio that quantifies its preference for one isoform over the other. A high ratio indicates high selectivity.
dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} Caption: Logical Flow for Determining MAO Isoform Selectivity.
Protocol:
-
Following the protocol in Part A , determine the IC50 values for each new this compound derivative against both purified human MAO-A and MAO-B enzymes.
-
Calculate the Selectivity Index (SI) for MAO-B preference as: SI = IC50(MAO-A) / IC50(MAO-B).
-
Interpretation:
-
An SI value significantly greater than 1 (typically >10) indicates selectivity for MAO-B.
-
An SI value significantly less than 1 (typically <0.1) indicates selectivity for MAO-A.
-
An SI value close to 1 suggests the compound is non-selective.
-
Data Presentation and Interpretation
For clear and objective comparison, all quantitative data should be summarized in a structured table. This allows for at-a-glance evaluation of the new derivatives against the known standards.
Table 1: Comparative Inhibition Profile of this compound Derivatives and Reference Compounds
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) | MAO-B Ki (nM) |
| Reference Inhibitors | ||||
| Clorgyline | e.g., 15 | e.g., 2,500 | e.g., 0.006 | N/A |
| Selegiline | e.g., 3,000 | e.g., 20 | e.g., 150 | e.g., 9 |
| New Derivatives | ||||
| Derivative 1 | ||||
| Derivative 2 | ||||
| Derivative 3 |
(Note: N/A = Not Applicable or Not Assessed. Example values are illustrative.)
Interpreting the Results:
-
Potency: Compare the IC50 values of the new derivatives to those of the reference inhibitors. A derivative with an IC50 value in the same range or lower than Selegiline for MAO-B would be considered a potent hit.
-
Selectivity: Analyze the Selectivity Index. A high SI value, comparable to or exceeding that of Selegiline, indicates a promising MAO-B selective inhibitor. Conversely, a low SI, similar to Clorgyline, points to an MAO-A selective compound.
-
Affinity: The Ki value from the binding assay validates the inhibition data. A low Ki confirms a strong, direct interaction between the derivative and the enzyme's active site. Discrepancies between IC50 and Ki might suggest different mechanisms of inhibition (e.g., non-competitive vs. competitive), warranting further investigation.
Conclusion
References
- 1. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 2. What are MAO inhibitors and how do they work? [synapse.patsnap.com]
- 3. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Selegiline - Wikipedia [en.wikipedia.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Fluorescent probes for detecting monoamine oxidase activity and cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. assaygenie.com [assaygenie.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Phenoxypropan-1-amine Derivatives
Introduction: The Double-Edged Sword of a Privileged Scaffold
In the landscape of medicinal chemistry, the 3-Phenoxypropan-1-amine (PPPA) core structure is a quintessential example of a "privileged scaffold." Its elegant simplicity and conformational flexibility have given rise to a blockbuster class of monoamine reuptake inhibitors, profoundly impacting the treatment of depression and other neurological disorders.[1] Compounds like Fluoxetine (Prozac), Atomoxetine (Strattera), and Nisoxetine are all built upon this foundational architecture.[1]
However, the very versatility that makes this scaffold so powerful also presents a significant challenge: managing off-target effects.[2][3] Minor chemical modifications, intended to optimize affinity for a primary target, can inadvertently introduce interactions with a host of other biological macromolecules. These unintended interactions, or cross-reactivities, are a primary source of adverse drug reactions and a major cause of attrition in the drug development pipeline.
This guide serves as a practical and theoretical resource for researchers navigating this challenge. We will dissect the cross-reactivity profiles of prominent PPPA derivatives, provide validated experimental protocols for their assessment, and explore the structure-activity relationships (SAR) that govern their selectivity. Our goal is to equip you with the knowledge to not only identify but also rationally design away from off-target liabilities.
The this compound Family: A Study in Structural Nuance
The PPPA scaffold consists of a phenoxy group and a phenyl group attached to the same carbon, with a three-carbon chain leading to a terminal amine. The key to its pharmacological diversity lies in the substitutions on the phenyl and phenoxy rings and the nature of the amine. Let's consider our three exemplar compounds:
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) with a trifluoromethyl group at the para-position of the phenoxy ring.[1]
-
Atomoxetine: A selective norepinephrine reuptake inhibitor (NRI) with a methyl group at the ortho-position of the phenoxy ring.[1]
-
Nisoxetine: Another potent NRI, featuring a methoxy group at the ortho-position of the phenoxy ring.[1]
These subtle differences in substitution patterns dramatically shift their selectivity profiles, as we will explore.
Caption: Structural relationship of key derivatives to the core PPPA scaffold.
The Rationale of Cross-Reactivity Screening
A drug's journey through the body is a complex interplay of interactions. While we design it for a specific "on-target" effect, it will inevitably encounter a vast array of other proteins. The goal of a cross-reactivity study is to prospectively identify the most significant of these "off-target" interactions. This is critical because binding to an unintended receptor, ion channel, or enzyme can lead to predictable (and preventable) side effects.
For instance, unintended binding to:
-
Histamine H1 Receptor: Can cause sedation and weight gain.
-
Muscarinic M1 Receptor: Can lead to anticholinergic effects like dry mouth and blurred vision.
-
hERG Potassium Channel: Poses a significant risk for cardiac arrhythmia (QT prolongation).
Therefore, early-stage drug discovery programs routinely screen compounds against a panel of these well-known liability targets. This "safety panel" provides a fingerprint of a compound's promiscuity and guides medicinal chemistry efforts to enhance selectivity.
Caption: A drug interacts with its primary target and multiple off-targets.
Comparative Cross-Reactivity Data
The following table summarizes representative binding affinity data (Ki, nM) for our three compounds against their primary targets and a selection of common off-targets. Lower Ki values indicate higher binding affinity. This data is illustrative, compiled from various pharmacological sources to highlight key selectivity differences.
| Target | Protein Family | Fluoxetine (Ki, nM) | Atomoxetine (Ki, nM) | Nisoxetine (Ki, nM) | Potential Clinical Implication of Off-Target Binding |
| SERT (h) | Monoamine Transporter | 1 | 105 | 86 | Primary Target (SSRI) |
| NET (h) | Monoamine Transporter | 150 | 5 | 1 | Primary Target (NRI) |
| DAT (h) | Monoamine Transporter | 2000 | 1500 | 980 | Low affinity reduces abuse potential |
| 5-HT2C Receptor | GPCR (Serotonin) | 30 | 800 | 1200 | Anorectic effects, anxiety |
| α1-Adrenergic Receptor | GPCR (Adrenergic) | 800 | >10,000 | >10,000 | Orthostatic hypotension, dizziness |
| M1 Receptor | GPCR (Muscarinic) | 1200 | >10,000 | >10,000 | Anticholinergic effects (dry mouth, constipation) |
| H1 Receptor | GPCR (Histamine) | 2500 | >10,000 | >10,000 | Sedation, weight gain |
| Sigma-1 (σ1) Receptor | Non-GPCR Receptor | 45 | 200 | 350 | Complex; potential effects on mood and cognition |
| hERG Channel | Ion Channel | >5,000 | >10,000 | >10,000 | Cardiotoxicity (QT prolongation) |
Analysis of Structure-Activity Relationships:
-
SERT vs. NET Selectivity: The defining feature is the substitution on the phenoxy ring. Fluoxetine's electron-withdrawing p-CF3 group strongly favors SERT binding. In contrast, the small, sterically hindering ortho-methyl group of Atomoxetine and the ortho-methoxy of Nisoxetine dramatically shift preference to the NET transporter. This is a classic example of how subtle steric and electronic changes dictate target selectivity.
-
5-HT2C Receptor Activity: Fluoxetine displays moderate affinity for the 5-HT2C receptor, an interaction that may contribute to its complex clinical profile, including initial anxiety or effects on appetite. Atomoxetine and Nisoxetine are largely devoid of this activity, demonstrating cleaner selectivity against this serotonin receptor subtype.
-
General Promiscuity: Atomoxetine and Nisoxetine exhibit a "cleaner" profile overall, with significantly less affinity for adrenergic, muscarinic, and histaminergic receptors compared to older tricyclic antidepressants (not shown) and even Fluoxetine. This improved selectivity is a direct result of rational drug design and translates to a more tolerable side-effect profile.
-
hERG Safety: All three compounds show low affinity for the hERG channel, indicating a reduced risk for drug-induced cardiac arrhythmias, a critical safety hurdle in drug development.
Key Experimental Protocols
To generate the data above, robust and reproducible assays are essential. Here, we detail the methodology for a gold-standard binding assay.
Protocol 1: Competitive Radioligand Binding Assay
Principle: This assay measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to a target receptor or transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated. This is a self-validating system; control compounds with known affinities must yield expected results for the assay to be considered valid.
Materials:
-
Cell membranes or purified protein expressing the target of interest (e.g., CHO-K1 cell membranes expressing human SERT).
-
Radioligand (e.g., [³H]-Citalopram for SERT).
-
Test compounds (Fluoxetine, Atomoxetine, etc.) dissolved in DMSO.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitor (e.g., 10 µM Desipramine for SERT assay).
-
96-well microplates.
-
Glass fiber filter mats (e.g., Whatman GF/B).
-
Scintillation cocktail and microplate scintillation counter.
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of test compounds in assay buffer in a 96-well plate. Include wells for "Total Binding" (radioligand only) and "Non-Specific Binding" (radioligand + non-specific inhibitor).
-
Reaction Mixture Preparation: In a separate plate, add the cell membranes, radioligand (at a concentration near its Kd), and assay buffer.
-
Incubation: Transfer the test compounds to the reaction mixture plate. Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). The choice of time and temperature is critical and must be optimized for each target to ensure equilibrium is reached without protein degradation.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand. This step is crucial for reducing background noise.
-
Counting: Place the filter mat in a scintillation bag or plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion: Designing for Selectivity
The this compound scaffold is a testament to the power of structure-based drug design. The case studies of Fluoxetine, Atomoxetine, and Nisoxetine clearly demonstrate that even minor structural modifications can profoundly redirect a molecule's biological activity, shifting its profile from an SSRI to a highly selective NRI.
A deep understanding of cross-reactivity is not an academic exercise; it is a cornerstone of modern, safety-conscious drug development. By employing systematic screening using robust methodologies like radioligand binding assays, researchers can generate a detailed "selectivity fingerprint" for each compound. This data provides invaluable feedback to medicinal chemists, enabling an iterative design-test-redesign cycle that rationally engineers out off-target liabilities. Ultimately, this approach leads to safer, more effective medicines with fewer side effects, maximizing the therapeutic potential of privileged scaffolds.
References
A Researcher's Guide to In-Vitro and In-Vivo Studies of 3-Phenoxypropan-1-amine Derivatives
The 3-phenoxypropan-1-amine scaffold is a cornerstone in modern pharmacology, serving as the backbone for numerous clinically significant drugs, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor (NRI) atomoxetine.[1] The journey of a novel derivative from a laboratory concept to a potential therapeutic agent is a rigorous process, critically dependent on a well-designed cascade of in-vitro and in-vivo evaluations. This guide provides an in-depth comparison of these two essential research paradigms, offering insights into experimental design, data interpretation, and the crucial translational bridge that connects cellular-level activity with whole-organism response.
Part 1: The Foundation - In-Vitro Assessment
In-vitro studies represent the initial, foundational phase of drug discovery. They are indispensable for high-throughput screening, cost-effective elimination of non-viable candidates, and the precise elucidation of molecular mechanisms. By isolating specific biological components, these assays provide a clear, reductionist view of a compound's activity at the cellular and subcellular levels.
Causality in In-Vitro Experimental Design
The choice of in-vitro assays is not arbitrary; it is a hypothesis-driven process designed to answer fundamental questions about a new chemical entity.
-
Target Engagement: Does the compound interact with its intended molecular target? For this compound derivatives, which often target monoamine transporters, radioligand binding assays or functional uptake assays are critical first steps.
-
Cellular Function: What is the functional consequence of this engagement? Assays measuring downstream signaling pathways, such as the GSK-3β/β-catenin pathway influenced by fluoxetine, can reveal the compound's impact on cellular processes like neurogenesis.[2]
-
Safety & Viability: Is the compound toxic to cells? Cytotoxicity and genotoxicity assays are crucial for establishing a preliminary therapeutic window. Studies have shown that while some derivatives are safe at therapeutic concentrations, they can exhibit genotoxic effects at higher doses.[3]
-
Metabolic Stability: How will the body process the compound? Using liver microsomes provides an early prediction of metabolic fate and potential drug-drug interactions, as demonstrated in studies of atomoxetine metabolism.[4]
Quantitative Data Summary: In-Vitro Studies
| Derivative/Drug | Assay Type | Key Metric | Observed Result | Source |
| Fluoxetine | Neural Progenitor Cell (NPC) Proliferation | % BrdU-positive cells | Increased proliferation at 1 µM, decreased at 20 µM. | [2] |
| Fluoxetine | Monoamine Oxidase B (MAO-B) Inhibition | IC50 | 17 µM | [5] |
| Norfluoxetine | Monoamine Oxidase B (MAO-B) Inhibition | IC50 | 13 µM | [5] |
| Atomoxetine | Genotoxicity (Human Lymphocytes) | Micronucleus Formation | No genotoxic effect at therapeutic doses; effects observed at 48.0 and 96.0 µg/mL. | [3] |
| Atomoxetine | CYP2D6 Metabolism Inhibition (Human Liver Microsomes) | IC50 of Myricetin | 8.651 µmol/L | [4] |
| Phenoxyacetamide Derivative I | Cytotoxicity (HepG2 Cells) | IC50 | 1.43 µM | [6] |
Experimental Workflow: From Screening to Validation
The following diagram illustrates a typical in-vitro to in-vivo workflow, emphasizing the iterative and validation-driven nature of preclinical drug development.
Caption: Preclinical workflow from in-vitro screening to in-vivo validation.
Part 2: The Reality Check - In-Vivo Evaluation
In-vivo studies are essential for understanding how a compound behaves within a complex, living system. While in-vitro assays provide precision, in-vivo models offer physiological relevance, integrating the multifaceted processes of absorption, distribution, metabolism, and excretion (ADME) with pharmacodynamic effects.
The Rationale for Whole-System Models
Transitioning to animal models is necessary to address questions that are impossible to answer in a petri dish.
-
Pharmacokinetics (PK) & Bioavailability: Does the compound reach its target in sufficient concentrations? In-vivo studies are the only way to determine critical PK parameters like Cmax (maximum concentration) and AUC (area under the curve), which dictate dosing regimens.[4]
-
Efficacy in a Disease Context: Does the compound produce the desired therapeutic effect? Behavioral models, such as the nicotine-induced ADHD model in rats for atomoxetine, are designed to mimic aspects of human disorders and assess a drug's potential efficacy.[7][8]
-
Systemic Safety and Tolerability: What are the on-target and off-target effects on the whole organism? In-vivo studies can uncover unforeseen side effects and help establish a safe dosage range for potential human trials.
-
Translational Endpoints: How do cellular changes correlate with physiological outcomes? For example, while fluoxetine promotes neurogenesis in-vitro, its in-vivo effects are modulated by the complex microenvironment of the brain, leading to different outcomes that are more clinically relevant.[2]
Quantitative Data Summary: In-Vivo Studies
| Derivative/Drug | Animal Model | Dose/Regimen | Key Metric | Observed Outcome | Source |
| Fluoxetine | Rat | 10 mg/kg daily for 15 days | Permeability of ³H-serotonin across ileum (BL-AP Papp) | Increased to ~180% of control levels. | [9][10] |
| Fluoxetine | Rat | 20 mg/kg (acute) | % Inhibition of [¹⁸F]FHMP binding to MAO-B | 10-15% inhibition. | [5] |
| Atomoxetine | Rat (Sprague-Dawley) | 10 mg/kg (single dose) | Cmax and AUC | Increased by co-administration of myricetin. | [4] |
| Atomoxetine | Rat (Nicotine-induced ADHD model) | Not specified | Behavioral tests | Orally disintegrating mini-tablets showed efficacy comparable to conventional capsules. | [7][8] |
| Acylphenoxazine Derivative (ITT-004) | Mouse (P. berghei infection) | Oral administration | Parasite suppression rate | Most effective among tested derivatives. | [11][12] |
Part 3: Bridging the Translational Gap - Correlating the Data
The ultimate goal of this research cascade is predictivity. A successful preclinical program is one where in-vitro results reliably forecast in-vivo outcomes. However, the transition is rarely seamless.
When In-Vitro and In-Vivo Align: A strong correlation was observed in studies of fluoxetine's effect on monoamine oxidase B, where its in-vitro binding affinity was directly comparable to its in-vivo inhibitory effect.[5] This alignment provides strong validation for the compound's mechanism of action.
Common Sources of Discrepancy:
-
The PK/PD Disconnect: A compound can exhibit high potency in an in-vitro assay (good pharmacodynamics) but fail in-vivo due to poor absorption, rapid metabolism, or inability to cross biological barriers like the blood-brain barrier (poor pharmacokinetics).
-
The Complexity Chasm: The intricate and dynamic environment of a living organism can produce results that differ from isolated cell cultures. The influence of the extracellular microenvironment on fluoxetine-induced neurogenesis is a prime example, where the in-vivo response is more complex and nuanced than the in-vitro observation.[2] Similarly, the effect of fluoxetine on serotonin permeability in the rat intestine was only significant after chronic in-vivo administration, an effect not seen in acute in-vitro experiments.[9][10]
This highlights a critical principle: in-vitro data tells you what a compound can do, while in-vivo data tells you what it actually does in a physiological context.
Protocols for Self-Validating Systems
To ensure trustworthiness and reproducibility, every protocol must be robust and internally consistent. Below are examples of key methodologies.
Protocol 1: In-Vitro Cell Proliferation Assay (BrdU Incorporation)
This protocol is adapted from studies evaluating the effect of compounds like fluoxetine on neural progenitor cell (NPC) proliferation.[2]
Objective: To quantify the rate of DNA synthesis as an indicator of cell proliferation.
Methodology:
-
Cell Seeding: Plate NPCs in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the this compound derivative (e.g., 0.1 µM to 20 µM) and a vehicle control for a predetermined period (e.g., 48 hours).
-
BrdU Labeling: Add 10 µM of 5-bromo-2'-deoxyuridine (BrdU) to each well for the final 2-4 hours of incubation. BrdU is a thymidine analog that is incorporated into newly synthesized DNA.
-
Fixation & Permeabilization: Aspirate the media, fix the cells with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 to allow antibody access.
-
DNA Denaturation: Treat cells with 2N HCl to denature the DNA, exposing the incorporated BrdU.
-
Immunostaining: Block non-specific binding with 5% bovine serum albumin (BSA), then incubate with a primary anti-BrdU antibody. Follow with a fluorescently-labeled secondary antibody.
-
Counterstaining & Imaging: Stain cell nuclei with a DNA dye like DAPI. Acquire images using a high-content imaging system.
-
Quantification: Use image analysis software to count the number of BrdU-positive nuclei and the total number of DAPI-stained nuclei. The proliferation rate is expressed as the percentage of BrdU-positive cells.
Protocol 2: In-Vivo Pharmacokinetic (PK) Study in Rodents
This protocol is based on methodologies used to evaluate the pharmacokinetics of atomoxetine.[4]
Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) of a test compound.
Methodology:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250g) for at least one week with free access to food and water.
-
Grouping and Dosing: Divide animals into groups (n=5-6 per group). Administer the test compound via the intended clinical route (e.g., oral gavage) at a specific dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or via a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Analysis:
-
Prepare plasma samples for analysis, typically involving protein precipitation with acetonitrile followed by centrifugation.
-
Quantify the concentration of the parent drug and any major metabolites in the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis.
Conclusion
The evaluation of this compound derivatives is a journey from molecular hypothesis to physiological validation. In-vitro and in-vivo studies are not competing methodologies but are deeply complementary stages of a single, integrated process. In-vitro assays provide speed, specificity, and mechanistic insight, while in-vivo models offer the indispensable context of a whole biological system. Understanding the strengths and limitations of each, and more importantly, how to intelligently correlate their findings, is paramount for any researcher aiming to translate a promising molecule into a life-changing therapeutic.
References
- 1. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 2. Fluoxetine Regulates Neurogenesis In Vitro Through Modulation of GSK-3β/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico molecular docking and in vitro analysis of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Myricetin on Pharmacokinetics of Atomoxetine and its Metabolite 4-Hydroxyatomoxetine In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development and In vivo Evaluation of Atomoxetine Hydrochloride ODMTs in a Nicotine-induced Attention Deficit Hyperactivity Disorder (ADHD) Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and In vivo Evaluation of Atomoxetine Hydrochloride ODMTs in a Nicotine-induced Attention Deficit Hyperacti… [ouci.dntb.gov.ua]
- 9. In vitro and in vivo effect of fluoxetine on the permeability of 3H-serotonin across rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in vivo characterization of anti-malarial acylphenoxazine derivatives prepared from basic blue 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo characterization of anti-malarial acylphenoxazine derivatives prepared from basic blue 3 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Phenoxypropan-1-amine for Laboratory Professionals
In the fast-paced environment of research and development, the safe and compliant disposal of chemical waste is a cornerstone of laboratory excellence and environmental responsibility. This guide provides an in-depth, procedural framework for the proper disposal of 3-Phenoxypropan-1-amine, ensuring the safety of personnel and adherence to regulatory standards. As your partner in scientific discovery, we believe that providing this essential information is as crucial as supplying the high-quality reagents you rely on.
Understanding the Compound: Hazard Profile of this compound
Before delving into disposal procedures, it is imperative to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[1]:
-
Acute Toxicity (Oral), Category 4: Harmful if swallowed.
-
Carcinogenicity, Category 2: Suspected of causing cancer.
These classifications dictate that this compound must be treated as a hazardous waste stream. Under no circumstances should it be disposed of down the drain or in regular trash[2].
| Hazard Classification | GHS Category | Description |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1][3][4] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[1] |
| Skin Irritation | - | H315: Causes skin irritation (based on similar compounds)[3][4][5] |
| Eye Irritation | - | H319: Causes serious eye irritation (based on similar compounds)[3][4][5] |
| Respiratory Irritation | - | H335: May cause respiratory irritation (based on similar compounds)[3][4][5] |
Table 1: Summary of Hazards for this compound and Structurally Similar Compounds.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste generation and ends with its removal by a licensed waste contractor. The following protocol is designed to ensure safety and compliance at every stage.
Step 1: Waste Segregation at the Source
The cardinal rule of chemical waste management is proper segregation[5][6]. This prevents dangerous reactions and ensures that waste is treated and disposed of using the most appropriate methods.
-
Designated Waste Container: Establish a dedicated waste container for this compound and any materials contaminated with it.
-
Chemical Incompatibility: Do not mix this compound waste with other chemical waste streams, especially:
-
Solid vs. Liquid Waste: If you generate both solid (e.g., contaminated filter paper, gloves) and liquid waste, they should ideally be collected in separate, clearly labeled containers.
Step 2: Proper Containerization and Labeling
The integrity and labeling of your waste container are critical for safe storage and transport.
-
Container Material: Use a container made of a material compatible with this compound. High-density polyethylene (HDPE) is a suitable choice. Ensure the container has a tightly fitting screw cap to prevent leaks and vapor release[6].
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The associated hazards (e.g., "Toxic," "Carcinogen Suspect")
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location
-
Step 3: In-Lab Storage and Accumulation
Proper storage of the waste container while it is being filled is essential to maintain a safe laboratory environment.
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Keep Closed: The waste container must be kept closed at all times, except when adding waste[5][6]. This is a common regulatory requirement to prevent the release of vapors into the laboratory atmosphere.
Step 4: Arranging for Disposal
Once the waste container is full or is no longer being added to, it must be disposed of through the proper channels.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or your designated chemical waste disposal contractor to arrange for a pickup[6].
-
Waste Manifest: You will likely need to complete a hazardous waste manifest or a similar tracking document. Provide all the information from your waste label.
-
Final Disposal Method: The ultimate disposal of this compound will be handled by the licensed waste disposal facility. The most common and effective method for this type of organic compound is high-temperature incineration[7]. Incineration breaks down the organic molecules into less harmful components like carbon dioxide and water[7].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to mitigate the hazard.
-
Alert Personnel: Alert others in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Personal Protective Equipment (PPE): Before attempting to clean a small spill, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile is a common choice)
-
Safety goggles or a face shield
-
A lab coat
-
-
Containment and Cleanup:
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Once the liquid is absorbed, carefully scoop the material into a designated hazardous waste container.
-
All materials used for cleanup must also be disposed of as hazardous waste[2].
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the rinsate as hazardous waste.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of waste segregation, proper containerization, and compliant disposal through licensed contractors, you uphold the highest standards of scientific responsibility. Always consult your institution's specific waste disposal policies and local regulations to ensure full compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wku.edu [wku.edu]
- 4. achmem.com [achmem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of 3-Phenoxypropan-1-amine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, in-depth technical and safety information for the use of 3-Phenoxypropan-1-amine, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to work safely, protect your experiments, and ensure regulatory compliance.
Understanding the Hazard Profile of this compound
This compound is a primary amine that presents several potential hazards requiring stringent control measures. According to safety data sheets, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Amines as a class of organic compounds can be readily absorbed through the skin, making dermal contact a primary route of exposure.[3]
Hazard Identification Summary:
| Hazard Statement | GHS Classification | Signal Word |
| H315: Causes skin irritation | Skin Irritation (Category 2) | Warning |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | Warning |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | Warning |
This data is synthesized from available safety data sheets for this compound and structurally related compounds.[1][2]
Given these hazards, the implementation of a multi-layered personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity for mitigating risk.
The Core of Protection: Selecting the Right PPE
A comprehensive PPE plan is your first and most critical line of defense. The following provides a detailed breakdown of the required equipment and the scientific rationale for each selection.
Hand Protection: A Deeper Look at Glove Choice
The most common laboratory glove, nitrile, is not recommended for handling amines.[3][4] This is a crucial point of emphasis. Nitrile rubber has poor resistance to amines, meaning the chemical can permeate, or pass through, the glove material in a short amount of time, a phenomenon known as breakthrough.[3][5]
For handling this compound, more robust glove materials are required. The selection should be based on the nature of the task:
| Glove Material | Recommended Use | Rationale |
| Butyl Rubber | Extended contact, handling large quantities, or submersion. | Butyl rubber offers excellent resistance to a wide range of chemicals, including ketones, esters, and amines.[6][7][8][9] |
| Neoprene | General handling, transfers, and where good dexterity is required. | Neoprene provides good resistance to acids, caustics, oils, and many solvents, including amines. It offers a good balance of protection and flexibility.[8][9] |
| Polyvinyl Chloride (PVC) | Good for handling acids, bases, and amines, particularly for splash protection. | PVC is a cost-effective option that provides reliable protection against many common laboratory chemicals.[1][7] |
Best Practice: For tasks with a high risk of splash or for handling larger volumes, consider double-gloving , using a lighter, disposable glove (such as PVC) over a more robust glove (like butyl rubber). This allows for the safe removal of the outer glove if contamination occurs, without compromising the primary barrier.
Eye and Face Protection
Given that this compound can cause serious eye irritation, appropriate eye and face protection is mandatory.[1]
-
Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area.
-
Chemical Splash Goggles: The minimum requirement when transferring liquids or when there is any risk of splashing.
-
Face Shield (worn over goggles): Essential when handling larger volumes (>1 liter) or during procedures with a higher risk of energetic reactions or splashes.
Protective Clothing and Respiratory Protection
-
Laboratory Coat: A standard, buttoned lab coat is required to protect against minor spills and contamination of personal clothing.
-
Chemical-Resistant Apron: Recommended when handling larger quantities or when there is a significant splash risk.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized operational procedure is key to ensuring safety and experimental reproducibility.
Caption: Workflow for the safe handling of this compound.
Protocol:
-
Preparation:
-
Don the appropriate PPE as outlined in Section 2. Ensure gloves are inspected for any signs of degradation or puncture before use.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary equipment, reagents, and waste containers within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
When transferring this compound, use a stable funnel and pour slowly to avoid splashing.
-
Keep the container tightly closed when not in use to prevent the release of vapors.[1]
-
In the event of a small spill within the fume hood, absorb the material with a compatible absorbent (e.g., vermiculite, sand) and place it in a designated hazardous waste container.
-
-
Post-Procedure:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is a critical final step.
Caption: Decision tree for the proper disposal of this compound waste.
Disposal Protocol:
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials, in a clearly labeled, compatible, and sealed hazardous waste container.[11]
-
Never mix amine waste with incompatible materials, such as strong oxidizing agents, which could lead to a dangerous reaction.
-
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
-
Final Disposal:
By integrating these detailed safety and handling protocols into your daily laboratory operations, you can confidently and safely utilize this compound in your research endeavors, ensuring the protection of yourself, your colleagues, and the integrity of your scientific work.
References
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. aps.anl.gov [aps.anl.gov]
- 4. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 5. cdn.mscdirect.com [cdn.mscdirect.com]
- 6. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 7. safeopedia.com [safeopedia.com]
- 8. aibonsafety.com [aibonsafety.com]
- 9. esafetysupplies.com [esafetysupplies.com]
- 10. wellbefore.com [wellbefore.com]
- 11. Ansell 8th Edition Chemical Resistance Guide - All American Environmental Services Inc [aaesi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
